molecular formula C9H8FNO4 B8637895 2-(3-Fluoro-4-nitrophenyl)propanoic acid

2-(3-Fluoro-4-nitrophenyl)propanoic acid

Katalognummer: B8637895
Molekulargewicht: 213.16 g/mol
InChI-Schlüssel: GALSVFOXBFKMEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluoro-4-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-4-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H8FNO4

Molekulargewicht

213.16 g/mol

IUPAC-Name

2-(3-fluoro-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8FNO4/c1-5(9(12)13)6-2-3-8(11(14)15)7(10)4-6/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

GALSVFOXBFKMEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Structure-Activity Relationship (SAR) of Fluorinated Phenylpropanoic Acid Derivatives: A Technical Guide for Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic drug discovery, the phenylpropanoic acid scaffold has emerged as a privileged pharmacophore, primarily due to its structural mimicry of endogenous free fatty acids (FFAs). As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage halogenation—specifically fluorination—to fine-tune the pharmacodynamics and pharmacokinetics of these derivatives.

This technical guide explores the Structure-Activity Relationship (SAR) of fluorinated phenylpropanoic acids, detailing how strategic fluorine placement modulates pKa, dictates receptor subtype selectivity across Free Fatty Acid Receptors (FFARs) and Peroxisome Proliferator-Activated Receptors (PPARs), and shields the scaffold from metabolic degradation.

Mechanistic Rationale for Fluorination

The decision to introduce a fluorine atom into a phenylpropanoic acid derivative is rarely arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment.

  • Electronic Modulation and pKa Tuning: All known GPR40 (FFAR1) agonists rely on a carboxylic acid headgroup to form critical electrostatic interactions with basic residues, specifically Arg2.64, within the receptor's binding pocket [1]. Placing a highly electronegative fluorine atom on the proximal phenyl ring exerts an inductive electron-withdrawing effect, lowering the pKa of the propanoic acid. This ensures the carboxylate remains fully ionized at physiological pH, strengthening the Arg2.64 salt bridge.

  • Metabolic Shielding: Phenylpropanoic acids are highly susceptible to cytochrome P450-mediated aromatic hydroxylation and subsequent

    
    -oxidation. The high-energy C-F bond (approx. 116 kcal/mol) effectively blocks these oxidative pathways, drastically improving the in vivo half-life of the compound[2].
    

SAR_Logic F_Sub Fluorine Addition Elec Lower pKa F_Sub->Elec Metab Block Oxidation F_Sub->Metab Affinity Receptor Affinity Elec->Affinity HalfLife Extended Half-Life Metab->HalfLife

Mechanistic SAR flowchart detailing the impact of fluorination on pharmacodynamics.

Target-Specific SAR: FFARs and PPARs

GPR40 (FFAR1) Agonism and Biased Signaling

GPR40 is highly expressed in pancreatic


-cells and facilitates glucose-dependent insulin secretion (GDIS). Early SAR optimization of 

-substituted phenylpropanoic acids led to the discovery of potent agonists like AMG 837. By incorporating a trifluoromethyl (

) group on the biphenyl tail, AMG 837 achieved superior pharmacokinetic profiles and robust insulin secretion in rodents[3].

Crucially, modern SAR strategies for GPR40 prioritize biased agonism. Compounds lacking in vivo efficacy often exhibit lower


-arrestin potency, indicating that 

-arrestin recruitment is a superior predictor of in vivo GDIS compared to standard Gq-mediated calcium flux[4].
The GPR120 (FFAR4) Selectivity Switch

Achieving selectivity between GPR40 and GPR120 is notoriously difficult due to their overlapping lipid-binding domains. However, precise fluorination acts as a structural switch. The introduction of a fluorine substituent on the phenyl ring proximal to the carboxylic head, combined with a methyl group at position 4 of the ortho-terminal phenyl ring, confers a massive 1478-fold selectivity for GPR120 over GPR40[5].

PPAR Transactivation

Beyond membrane receptors, fluorinated phenylpropanoic acids serve as potent nuclear receptor agonists. The introduction of fluorine has been explicitly demonstrated to improve the transactivation activity of phenylpropanoic acid-type PPAR pan-agonists[2]. Structural biology studies reveal that the proximal fluorine atom engages in highly specific hydrophobic interactions with the side chain of Cys275 within the PPAR Ligand Binding Domain (LBD)[6].

GPR_Signaling Ligand Fluorinated Derivative Receptor FFAR1 / FFAR4 Ligand->Receptor Gq Gq Protein Pathway Receptor->Gq Arrestin β-Arrestin Pathway Receptor->Arrestin Ca Intracellular Ca2+ Gq->Ca Insulin Insulin / GLP-1 Release Arrestin->Insulin Ca->Insulin

Fluorinated phenylpropanoic acid signaling via Gq and β-arrestin pathways in FFARs.

Quantitative SAR Data Summary

The following table synthesizes the pharmacological impact of fluorination across key phenylpropanoic acid derivatives.

Compound Class / LeadTarget ReceptorStructural ModificationPrimary Pharmacological Outcome
Base Scaffold (e.g., 3-phenylpropanoic acid)GPR40UnsubstitutedModest agonist activity; rapid metabolic clearance.
GW9508 GPR40Fluoro-aniline derivative

nM; 65% oral bioavailability.
AMG 837 GPR40

-substituted,

-biphenyl tail
High potency; robust glucose-dependent insulin secretion.
Compound 4 GPR120Proximal Ring F + Ortho-Me

; 1478-fold selectivity for GPR120 over GPR40.
PPAR Pan-Agonists PPAR

/

Proximal Ring FEnhanced transactivation via Cys275 interaction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the specific causal effects of the fluorine substitution.

Protocol 1: -Arrestin Recruitment Assay (BRET) for Biased Agonism

Causality: Standard


 flux assays only capture Gq-mediated signaling. Because 

-arrestin recruitment correlates more strongly with sustained in vivo efficacy and prevents rapid receptor desensitization, a Bioluminescence Resonance Energy Transfer (BRET) assay is mandatory for profiling fluorinated FFAR agonists.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding GPR40 (or GPR120) fused to Renilla luciferase (Rluc8) and

    
    -arrestin-2 fused to Yellow Fluorescent Protein (YFP).
    
  • Validation Control Setup: Plate cells in a 96-well white microplate. Include three critical controls:

    • Positive Control: GW9508 (Validates dynamic range).

    • Negative Control: Vehicle (0.1% DMSO) and untransfected cells (Establises baseline luminescence).

    • Matched-Pair Control: The exact non-fluorinated analog of your test compound (Isolates the pharmacodynamic contribution of the fluorine atom).

  • Substrate Addition: Add the Rluc substrate, Coelenterazine h (5

    
    M final concentration), and incubate in the dark for 10 minutes at room temperature.
    
  • Ligand Stimulation: Add the fluorinated phenylpropanoic acid derivatives in a 10-point concentration-response curve (ranging from 0.1 nM to 10

    
    M).
    
  • Signal Detection: Read the plate using a microplate reader capable of dual-wavelength detection (Emission 1: 480 nm for Rluc8; Emission 2: 530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio (Emission 530 / Emission 480). Plot the baseline-corrected BRET ratios against log[ligand] to determine the

    
     and 
    
    
    
    .
Protocol 2: In Vitro Microsomal Stability Assay

Causality: To empirically prove that the fluorine substitution successfully shields the phenylpropanoic acid core from CYP450-mediated aromatic hydroxylation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    .
    
  • System Validation: Set up parallel incubations with known reference standards:

    • High Clearance Control: Verapamil (Validates that the microsomes are active).

    • Negative Control: Reaction mixture without NADPH (Validates that degradation is strictly CYP-mediated and not due to chemical instability).

  • Compound Spiking: Add the fluorinated test compound and its non-fluorinated matched pair to separate reaction tubes at a final concentration of 1

    
    M. Pre-incubate at 37°C for 5 minutes.
    
  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50

    
    L of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). A successful fluorination strategy will show a statistically significant extension of
    
    
    compared to the non-fluorinated control.

References

  • "GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery." PMC, National Institutes of Health. URL: [Link]

  • "GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors." PMC, National Institutes of Health. URL: [Link]

  • "Structural basis for the agonist action at free fatty acid receptor 1 (FFA1R or GPR40)." Ovid. URL: [Link]

  • "AMG 837: A potent, orally bioavailable GPR40 agonist." ResearchGate. URL: [Link]

  • "The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Comprehensive Technical Profile: 2-(3-Fluoro-4-nitrophenyl)propanoic acid

[1][2]

Executive Summary

2-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS: 81937-32-8) is a specialized aromatic building block primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens), most notably Flurbiprofen .[1][2][3]

Its structural significance lies in the ortho-fluorine/para-nitro substitution pattern relative to the propanoic acid tail. This configuration allows for versatile downstream functionalization—specifically, the reduction of the nitro group to an aniline facilitates Sandmeyer-type couplings or heterocycle formation, while the fluorine atom modulates metabolic stability and lipophilicity.

Part 1: Physicochemical Identity

The precise molecular characterization of this compound is critical for stoichiometry in multi-step synthesis. The chiral center at the C2 position of the propanoic acid chain means this molecule exists as two enantiomers (R and S), though it is frequently synthesized and used as a racemate in early-stage intermediate processing.

Core Metrics
PropertyValueNotes
IUPAC Name 2-(3-Fluoro-4-nitrophenyl)propanoic acid
Common Name

-Methyl-3-fluoro-4-nitrophenylacetic acid
CAS Registry 81937-32-8 (Racemic)1630426-47-9 (R-isomer)1630321-96-8 (S-isomer)
Molecular Formula C

H

FNO

Confirmed by elemental analysis standards
Molecular Weight 213.16 g/mol Exact Mass: 213.0437 Da
SMILES CC(C(=O)O)C1=CC=C([O-])C(F)=C1
Physical State Viscous oil or low-melting solidOften isolated as a crude oil in process chemistry
Predicted Chemical Properties[5][8]
  • LogP: ~1.92 – 2.24 (Moderate Lipophilicity)

  • TPSA: 80.44 Ų (High polarity due to Nitro and Carboxyl groups)

  • pKa: ~3.8 – 4.2 (Carboxylic acid proton)

Part 2: Synthetic Architecture

The synthesis of 2-(3-Fluoro-4-nitrophenyl)propanoic acid is a classic example of Nucleophilic Aromatic Substitution (S


Ar)
Primary Synthetic Route: The Malonate Displacement

The most authoritative industrial route (referenced in Patent EP0032620A1) utilizes 2,4-difluoronitrobenzene as the starting material. The nitro group activates the ortho and para positions, but the para fluorine (relative to nitro) is significantly more labile due to resonance stabilization of the Meisenheimer complex.

Step-by-Step Protocol
  • Nucleophilic Substitution (S

    
    Ar): 
    
    • Reagents: 2,4-Difluoronitrobenzene + Diethyl methylmalonate (or Dimethyl ethylmalonate).

    • Base/Solvent: Sodium hydride (NaH) or Potassium carbonate (K

      
      CO
      
      
      ) in DMF or DMSO.
    • Mechanism: The carbanion of the malonate attacks the C4 position (para to nitro), displacing the fluorine.

    • Intermediate: Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate.[1][2]

  • Hydrolysis & Decarboxylation:

    • Reagents: Aqueous NaOH (Saponification) followed by Acidification (HCl) and Heat.

    • Process: The diester is hydrolyzed to the dicarboxylic acid, which is unstable upon heating and undergoes decarboxylation to yield the target mono-acid.

    • Outcome: 2-(3-Fluoro-4-nitrophenyl)propanoic acid.[4][5][6]

Mechanistic Workflow Visualization

SynthesisPathStart2,4-Difluoronitrobenzene(Precursor)InterIntermediate:Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonateStart->InterSnAr (Regioselective at C4)ReagentDiethyl methylmalonate+ Base (NaH/DMSO)Reagent->InterProductTARGET:2-(3-Fluoro-4-nitrophenyl)propanoic acidInter->Product-CO2, -EtOHStep2Hydrolysis &Decarboxylation(H3O+ / Heat)Step2->ProductDownstreamFlurbiprofen(Via Reduction & Coupling)Product->DownstreamFurther Processing

Figure 1: Synthetic pathway converting 2,4-difluoronitrobenzene to the target propanoic acid derivative via malonate displacement.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for specific spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 
    F NMR:  A single signal is expected. The fluorine is adjacent to the nitro group and the alkyl chain.[1] Expect a shift around -110 to -120 ppm  (relative to CFCl
    
    
    ), showing coupling to the aromatic protons.
  • 
    H NMR: 
    
    • Methyl Doublet: ~1.5 ppm (3H, d) corresponding to the

      
      -methyl group.
      
    • Methine Quartet: ~3.8 ppm (1H, q) corresponding to the

      
      -proton.
      
    • Aromatic Region: Three distinct protons in the 7.0–8.0 ppm range. The proton ortho to the fluorine will show distinct H-F coupling.

Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode) is preferred for carboxylic acids.

  • M-H Peak: Expect a base peak at m/z 212.15 .

  • Fragmentation: Loss of CO

    
     (M-44) is a common fragmentation pathway for carboxylic acids.
    

Part 4: Applications in Drug Discovery[8]

Precursor to Flurbiprofen

The primary industrial utility of this molecule is as a "masked" intermediate for Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid).[1]

  • Logic: The nitro group is not part of the final drug. It serves as a placeholder for the second phenyl ring.

  • Transformation:

    • Reduction: Nitro (

      
      ) 
      
      
      Amine (
      
      
      ).
    • Gomberg-Bachmann Reaction: The amine is diazotized and coupled with benzene to form the biphenyl core.

Antibacterial Research (Oxazolidinones)

The 3-fluoro-4-nitrophenyl motif is homologous to the core structure of Linezolid-type antibiotics. Researchers utilize this acid to attach chiral oxazolidinone side chains, testing for activity against Gram-positive bacteria (MRSA).

GPR40 Agonists

Recent medicinal chemistry efforts have utilized phenylpropanoic acid scaffolds to target GPR40 (FFAR1) , a receptor implicated in insulin secretion. The fluorine substitution on the phenyl ring modulates the metabolic half-life by blocking oxidative metabolism at the sensitive aromatic positions.

References

  • Upjohn Co. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters. Patent EP0032620A1.

  • ChemScene. (n.d.). (R)-2-(3-Fluoro-4-nitrophenyl)propanoic acid Product Data. Retrieved March 2, 2026.

  • PubChem. (n.d.).[3] 2-(3-Fluoro-4-nitrophenyl)propanoic acid (Compound).[4][5][6] National Library of Medicine.

  • Mikami, S., et al. (2012).[7] Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists. Journal of Medicinal Chemistry.

Technical Guide: Synthesis and Application of 2-(3-Fluoro-4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Intermediate in the Manufacturing of Flurbiprofen

Executive Summary & Chemical Identity

2-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS: 81937-32-8) is a critical synthetic intermediate used primarily in the production of Flurbiprofen , a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] Its structural integrity—specifically the positioning of the fluorine atom relative to the nitro group—determines the regioselectivity required for the final biphenyl core of Flurbiprofen.

This guide details the industrial-grade synthesis, purification, and downstream application of this intermediate, moving beyond basic recipes to explore the process chemistry parameters that ensure high yield and purity.

Chemical Profile
PropertySpecification
IUPAC Name 2-(3-Fluoro-4-nitrophenyl)propanoic acid
CAS Number 81937-32-8
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Appearance Red-brown oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water

Retrosynthetic Analysis & Pathway Design

The synthesis of Flurbiprofen via this nitro-intermediate relies on a Nucleophilic Aromatic Substitution (S_NAr) strategy. The electron-withdrawing nitro group activates the benzene ring, making the para-fluorine atom of the starting material (2,4-difluoronitrobenzene) susceptible to attack by a carbon nucleophile (methylmalonate).

Strategic Advantages
  • Regiospecificity: The S_NAr reaction is highly selective for the position para to the nitro group, ensuring the correct 1,2,4-substitution pattern.

  • Cost-Efficiency: Uses readily available 2,4-difluoronitrobenzene rather than expensive biphenyl precursors.

  • Scalability: Avoids cryogenic conditions (e.g., lithiation) often required in alternative routes.

Pathway Visualization

SynthesisPathway Start 2,4-Difluoronitrobenzene (Starting Material) Intermediate1 Diethyl 2-(3-fluoro-4-nitrophenyl)- 2-methylmalonate Start->Intermediate1 S_NAr (NaOH/DMF) RT, 4.5h Reagent Diethyl Methylmalonate (Nucleophile) Reagent->Intermediate1 Target 2-(3-Fluoro-4-nitrophenyl)- propanoic acid (TARGET INTERMEDIATE) Intermediate1->Target Acid Hydrolysis & Decarboxylation (H2SO4/HOAc, Reflux) Flurbiprofen Flurbiprofen (Final API) Target->Flurbiprofen 1. Reduction (Fe/HCl) 2. Diazotization 3. Coupling (Benzene)

Figure 1: Synthetic pathway from 2,4-difluoronitrobenzene to Flurbiprofen via the nitro-intermediate.[2][3][4][5][6]

Detailed Experimental Protocol

Stage 1: Nucleophilic Aromatic Substitution (S_NAr)

This step constructs the carbon skeleton by displacing the fluorine atom at the 4-position.

Reagents:

  • 2,4-Difluoronitrobenzene (1.2 equiv)

  • Diethyl methylmalonate (1.0 equiv)

  • Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

  • Preparation of Nucleophile: In a reactor, dissolve diethyl methylmalonate in DMF. If using NaH, add slowly at 0°C to generate the enolate. If using NaOH (industrial preference for cost), add solid NaOH pellets.

  • Addition: Add 2,4-difluoronitrobenzene dropwise to the mixture. The reaction is exothermic; maintain temperature < 30°C to prevent side reactions (e.g., displacement of the ortho-fluorine).

  • Reaction: Stir at room temperature (20–25°C) for 4–6 hours. Monitor by HPLC for the disappearance of the malonate.

  • Workup: Quench the reaction with water. The product, Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate , is an oil.[4] Extract with ethyl acetate, wash with brine, and concentrate.

Critical Control Point: Temperature control during addition is vital. Exceeding 40°C increases the formation of the ortho-substituted impurity, which is difficult to separate downstream.

Stage 2: Hydrolysis and Decarboxylation

This step converts the diester into the target propanoic acid moiety.

Reagents:

  • Glacial Acetic Acid (HOAc)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water[1][3][4][6]

Protocol:

  • Mixing: Suspend the crude malonate intermediate from Stage 1 in a mixture of HOAc and water (approx. 2:1 ratio).

  • Acidification: Carefully add concentrated H₂SO₄ (approx. 20% v/v relative to solvent).

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 16–24 hours. The mechanism involves hydrolysis of the esters followed by thermal decarboxylation of the resulting malonic acid.[2]

  • Isolation: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash the organic layer with brine. Extract the target acid into aqueous alkaline solution (10% K₂CO₃, pH ~10) to separate it from neutral impurities. Wash the aqueous layer with organic solvent, then re-acidify the aqueous layer with HCl to pH 1. Extract the precipitated oil/solid with DCM.

  • Drying: Dry over Na₂SO₄ and concentrate to yield 2-(3-Fluoro-4-nitrophenyl)propanoic acid .

Yield Expectation: 80–87% over two steps [1].

Downstream Application: Conversion to Flurbiprofen

The target intermediate is transformed into Flurbiprofen through reduction and biaryl coupling. Two primary routes exist: the Classical Gomberg-Bachmann and the Modern Suzuki Coupling.

Route A: Classical Gomberg-Bachmann (Industrial Standard)
  • Reduction: The nitro group is reduced to an amine using Iron/HCl or catalytic hydrogenation (H₂/Pd-C).

    • Product: 2-(4-Amino-3-fluorophenyl)propanoic acid.

  • Diazotization: The amine is treated with Sodium Nitrite (NaNO₂) and acid at 0–5°C to form the diazonium salt.

  • Coupling: The diazonium salt is reacted with benzene (in excess) under alkaline conditions or using copper catalysis.

    • Mechanism:[1][2][3][6][7] Radical substitution where the aryl radical attacks the benzene solvent.

    • Drawback: Requires large excess of benzene (carcinogenic) and yields can be moderate (40–60%).[6]

Route B: Modern Suzuki-Miyaura (High Purity)
  • Sandmeyer Reaction: Convert the diazonium salt (from step 2 above) to a bromide using CuBr.

    • Intermediate: 2-(4-Bromo-3-fluorophenyl)propanoic acid.

  • Suzuki Coupling: React the bromo-intermediate with Phenylboronic acid using a Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (Na₂CO₃).

    • Advantage:[2][3][6] High yield (>90%), avoids benzene solvent, and produces fewer impurities [2].

Downstream Workflow Visualization

Downstream cluster_Classical Classical Route cluster_Modern Modern Route (Suzuki) NitroAcid 2-(3-Fluoro-4-nitrophenyl)- propanoic acid AminoAcid 2-(4-Amino-3-fluorophenyl)- propanoic acid NitroAcid->AminoAcid Reduction (H2/Pd or Fe/HCl) Diazonium Diazonium Salt AminoAcid->Diazonium NaNO2, HCl, 0°C BromoAcid 2-(4-Bromo-3-fluorophenyl)- propanoic acid Diazonium->BromoAcid CuBr (Sandmeyer) Flurbiprofen Flurbiprofen Diazonium->Flurbiprofen Benzene, Gomberg-Bachmann BromoAcid->Flurbiprofen PhB(OH)2, Pd Cat.

Figure 2: Divergent pathways for converting the nitro-intermediate to Flurbiprofen.

Analytical Characterization

To validate the integrity of the intermediate, the following analytical parameters should be met:

MethodCharacteristic Signal/Observation
¹H NMR (400 MHz, CDCl₃) δ 1.55 (d, 3H): Methyl group of propionic acid.δ 3.85 (q, 1H): Methine proton (chiral center).δ 7.2–8.1 (m, 3H): Aromatic protons (splitting pattern confirms 1,3,4-substitution).
HPLC Purity > 98.0% (Area %).[6][7] Impurities often include unreacted nitrobenzene or decarboxylated byproducts.
Mass Spectrometry (ESI) [M-H]⁻ peak at m/z 212.

Safety & Handling

  • Nitro Aromatics: The intermediate and its precursors are nitro-aromatics, which can be energetic. Avoid excessive heating of dry residues.

  • Acid Handling: The hydrolysis step uses concentrated H₂SO₄ and acetic acid at reflux; use full PPE and work in a fume hood to manage corrosive vapors.

  • Benzene Substitution: If using the classical route, be aware that benzene is a Class 1 carcinogen. The Suzuki route is strongly recommended for modern pharmaceutical development to align with Green Chemistry principles.

References

  • Lu, G., et al. (2006). "Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water." Chemical Research in Chinese Universities, 22(4), 462-465. 6[1][2][3][6][8][9]

  • Upjohn Co. (1976). "Process for Preparation of Flurbiprofen." U.S. Patent 3,959,364.[5] 5

  • BLD Pharm. (2024). "2-(3-Fluoro-4-nitrophenyl)propanoic acid Product Information." 10[1][2][3][5][6][8][9]

  • Boots Co. (1983). "Process for preparing therapeutic 2-arylpropionic acids." U.S. Patent 4,398,035.[5] 5

Sources

Technical Guide: Chemical Stability of 3-Fluoro-4-nitro-α-methylbenzeneacetic acid

[1]

Executive Summary

3-fluoro-4-nitro-α-methylbenzeneacetic acid (IUPAC: 2-(3-fluoro-4-nitrophenyl)propionic acid) is a critical chiral building block, often utilized in the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) or oxazolidinone antibiotics.

Its stability profile is dominated by two competing degradation pathways: stereochemical racemization driven by the highly acidic benzylic proton, and photochemical reduction of the nitro group. Unlike standard 2-arylpropionic acids (e.g., Ibuprofen), the presence of strong electron-withdrawing groups (EWGs)—specifically the 4-nitro and 3-fluoro substituents—significantly lowers the pKa of the α-proton, rendering the molecule exceptionally sensitive to base-catalyzed inversion even under mild conditions.

This guide provides an in-depth analysis of these mechanisms, supported by experimental protocols for stability assessment and handling.

Physicochemical Profile & Structure Analysis

PropertySpecification / Characteristic
Chemical Structure 2-arylpropionic acid core with 3-Fluoro and 4-Nitro substitution.
Molecular Formula C₉H₈FNO₄
Molecular Weight 227.17 g/mol
Chirality Contains one chiral center at the α-position. (S)-enantiomer is typically the bioactive scaffold.
Acidity (pKa) Estimated pKa (COOH) ≈ 3.8–4.0. Critical: The pKa of the α-CH is significantly lower than unsubstituted analogs (approx. 20–22 vs. 25+), increasing lability.
Solubility Soluble in organic solvents (MeOH, EtOH, DMSO, DCM). Low solubility in water at acidic pH; soluble as a salt at pH > 6.
Melting Point ~85–90°C (Based on 4-nitro analog data).[1]

Critical Stability Mechanisms[1]

Stereochemical Instability (Racemization)

The most immediate threat to the quality of this intermediate is racemization. In 2-arylpropionic acids ("profens"), the α-proton is acidic due to the adjacent carbonyl and the aryl ring.

  • Mechanism: Base-catalyzed removal of the α-proton yields a planar enolate intermediate.[2] Reprotonation can occur from either face, leading to a racemic mixture.[2]

  • Substituent Effect: The 4-Nitro (strongly withdrawing via resonance/induction) and 3-Fluoro (withdrawing via induction) groups pull electron density from the benzene ring. This stabilizes the negative charge on the enolate intermediate much more effectively than in Ibuprofen or Naproxen.

  • Implication: Racemization rates for this compound are orders of magnitude faster than for unsubstituted phenylpropionic acids. Even weak bases (e.g., bicarbonate, phosphate buffers > pH 7) can trigger inversion.

Visualization: Racemization Pathway

Racemizationcluster_conditionsCatalytic FactorsS_Enantiomer(S)-Enantiomer(Active/Target)TransitionPlanar Enolate(Achiral Intermediate)S_Enantiomer->TransitionProton Abstraction(-H+)BaseBase (B:)Base->TransitionTransition->S_Enantiomerk(S)R_Enantiomer(R)-Enantiomer(Impurity)Transition->R_Enantiomerk(R)(Inversion)FactorsHigh pH (>7.0)Polar Protic SolventsTemperature > 40°C

Caption: Base-catalyzed enolization pathway leading to irreversible loss of enantiomeric excess (ee).

Photochemical Degradation

Nitroaromatics are intrinsically photolabile. Upon exposure to UV/VIS light (specifically λ < 400 nm), the nitro group can undergo reduction or rearrangement.

  • Nitro-Nitrite Rearrangement: Excitation leads to an isomeric nitrite ester, which subsequently hydrolyzes to a phenol or other radical species.

  • Photoreduction: In the presence of hydrogen donors (solvents like isopropanol or ethanol), the nitro group can be reduced to a nitroso or hydroxylamine intermediate.

Chemical Incompatibilities[1]
  • Reducing Agents: Incompatible with Pd/C, Zn/HCl, or Hydrazine (reduces -NO₂ to -NH₂).

  • Strong Nucleophiles: The fluorine at the 3-position is activated by the ortho-nitro group (SɴAr potential), making it susceptible to displacement by strong nucleophiles (e.g., methoxide, thiols) under forcing conditions.

Experimental Protocols: Forced Degradation

To validate the stability profile, the following stress testing protocol is recommended. This is a self-validating system: if the compound is stable, mass balance is maintained; if unstable, specific degradants (R-isomer, amine, phenol) will appear.

Protocol: Stress Testing Matrix
Stress ConditionProcedureExpected DegradantAnalytical Method
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursMinimal degradation (Acid stable).HPLC-UV / LC-MS
Base Hydrolysis 0.1 N NaOH, RT, 4 hoursRapid Racemization (S → R). Potential SɴAr (OH displaces F).Chiral HPLC
Oxidation 3% H₂O₂ in MeOH, RT, 24 hoursN-oxides (minor). Benzylic oxidation (minor).LC-MS
Photostability 1.2 million lux hours (ICH Q1B)Nitro reduction products, dimers, color change (yellow → brown).HPLC-UV (DAD)
Thermal Solid state, 80°C, 7 daysDecarboxylation (check for CO₂ loss/mass loss).TGA / HPLC
Workflow: Degradation Analysis Logic

DegradationLogicStartSample Analysis(Post-Stress)Check_ChiralChiral HPLC AnalysisStart->Check_ChiralCheck_PurityAchiral HPLC (Reverse Phase)Start->Check_PurityRacemizationRacemization Detected?(Loss of ee)Check_Chiral->RacemizationNewPeaksNew Impurity Peaks?Check_Purity->NewPeaksBase/Solvent IssueBase/Solvent IssueRacemization->Base/Solvent IssueYesIdentifyLC-MS IdentificationNewPeaks->IdentifyYesAmine (Reduction)Amine (Reduction)Identify->Amine (Reduction)M-16 or M-30Phenol (SɴAr)Phenol (SɴAr)Identify->Phenol (SɴAr)F -> OH exchangeDecarboxylatedDecarboxylatedIdentify->DecarboxylatedM-44

Caption: Decision tree for identifying degradation pathways during stability testing.

Handling & Storage Recommendations

Based on the mechanistic analysis, the following protocols are mandatory for maintaining the integrity of 3-fluoro-4-nitro-α-methylbenzeneacetic acid.

  • Solvent Selection:

    • Avoid: Alcohols (MeOH, EtOH) for long-term storage of solutions, as they can act as H-donors for photoreduction or facilitate esterification.

    • Preferred: Aprotic solvents like Acetonitrile or DCM for processing.

  • pH Control:

    • Strictly maintain pH < 5.0 during aqueous workups to suppress enolization.

    • Do not use strong inorganic bases (NaOH, KOH) for extraction if stereochemistry is crucial; use mild bases (NaHCO₃) and minimize contact time.

  • Light Protection:

    • Store in amber borosilicate vials.

    • Wrap reaction vessels in aluminum foil during synthesis steps involving this intermediate.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen to prevent oxidative stress and moisture absorption.

References

  • Knihinicki, R. D., et al. (1989).[3] "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen."[3] Biochemical Pharmacology, 38(24), 4389-4395.[3] Link

  • Chen, B., et al. (2005).[4] "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process." Journal of Environmental Sciences, 17(6), 886-893.[4] Link

  • ChemicalBook. (2023). "Product Entry: (S)-2-(3-fluoro-4-nitrophenyl)propionic acid (CAS 1630321-96-8)." Link

  • Rehab, A., et al. (2022). "Revisiting the non-fluorescence of nitroaromatics: presumption versus reality." Photochemical & Photobiological Sciences. Link

  • BenchChem. (2025).[2] "Methods to prevent racemization of 2-phenylpropionic acid enantiomers." Link

The Strategic Deployment of Fluorinated Nitroaromatics in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergistic Pharmacophore

In modern medicinal chemistry, the rational design of small molecules frequently relies on the strategic incorporation of specific functional groups to modulate pharmacokinetics, pharmacodynamics, and physicochemical properties. The fluorine atom and the nitro group represent two of the most powerful, yet fundamentally distinct, tools in a drug developer's arsenal.

Fluorine is characterized by its small van der Waals radius (1.47 Å)—which closely mimics hydrogen (1.20 Å)—and its status as the most electronegative element in the periodic table (3.98 Pauling scale) 1. The selective installation of fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity, and modulates the pKa of proximal amines to improve membrane permeability 2.

Conversely, nitroaromatic compounds are historically recognized for their potent biological activity against anaerobic bacteria and parasites (e.g., in the treatment of tuberculosis, trichomoniasis, and Chagas disease) 3. When these two functionalities are combined into fluorinated nitroaromatic building blocks , they create a highly versatile scaffold. Not only do they serve as advanced intermediates for complex drug synthesis, but they also act as tunable prodrugs where the fluorine atom dictates the electronic environment of the nitro pharmacophore.

Chemical Reactivity & Causality: The SNAr Paradigm

From a synthetic perspective, fluorinated nitrobenzenes are exceptional substrates for Nucleophilic Aromatic Substitution (SNAr).

The Causality of Reactivity: A common misconception is that the leaving group ability in SNAr is dictated by bond strength (where the C-F bond is notoriously strong at ~116 kcal/mol). However, the rate-determining step in SNAr is not bond cleavage, but rather the initial nucleophilic attack to form a resonance-stabilized carbanion known as the Meisenheimer complex [[4]](). Fluorine's intense electron-withdrawing inductive effect (-I) drastically lowers the activation energy required to form this anionic transition state. Consequently, when activated by a strongly electron-withdrawing ortho or para nitro group, fluorine is displaced orders of magnitude faster than chlorine or bromine 5.

SNAr_Mechanism N1 Fluorinated Nitroarene N2 Nucleophilic Attack N1->N2 Addition N3 Meisenheimer Complex N2->N3 Rate-determining step N4 Fluoride Elimination N3->N4 Rearomatization N5 Substituted Nitroarene N4->N5 Product formation

Nucleophilic Aromatic Substitution (SNAr) mechanism of fluorinated nitroarenes.

Experimental Protocol 1: Regioselective SNAr of Polyfluorinated Nitrobenzenes

To harness this reactivity, medicinal chemists utilize polyfluorinated nitrobenzenes (e.g., 1,2,4,5-tetrafluoro-3-nitrobenzene) to build complex aryl ethers or amines. The following self-validating protocol ensures mono-substitution while preventing over-reaction.

Objective: Synthesis of a mono-substituted aryl ether via SNAr. Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the incoming alcohol without causing degradation of the highly electrophilic fluorinated ring. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the nucleophilic anion highly reactive.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1,2,4,5-tetrafluoro-3-nitrobenzene (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv) to the stirring solution.

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: The high reactivity of the polyfluorinated system requires strict temperature control to prevent di-substitution. Slowly add the target alcohol/amine (0.95 equiv) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor progression via LC-MS. The use of 0.95 equivalents of the nucleophile ensures the complete consumption of the limiting reagent, simplifying purification.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Extract with ethyl acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Biological Bioactivation: Tuning the Redox Potential

Beyond their utility as synthetic intermediates, fluorinated nitroaromatics function as potent prodrugs. Their therapeutic efficacy relies on bioreduction catalyzed by pathogen-specific nitroreductases.

The Causality of Fluorine in Prodrug Design: Toxicity in older nitroaromatic drugs often stems from Type II nitroreductases (mammalian enzymes) that perform a single-electron (1e⁻) reduction, creating a nitro radical anion. In the presence of oxygen, this radical undergoes "futile cycling," generating toxic reactive oxygen species (ROS) [[6]](). Conversely, Type I nitroreductases (found in bacteria and parasites) perform an oxygen-insensitive two-electron (2e⁻) reduction, safely bypassing the radical stage to form cytotoxic hydroxylamine species that cross-link pathogen DNA [[3]]().

The intrinsic redox potential of the nitro group dictates its susceptibility to these enzymes. Compounds with reduction potentials higher than –330 mV are reduced too easily (causing systemic toxicity), while those below –450 mV are inert 6. By carefully positioning electron-withdrawing fluorine atoms on the aromatic ring, chemists can precisely tune the LUMO (Lowest Unoccupied Molecular Orbital) and lower the reduction potential into the optimal therapeutic window.

Bioactivation_Pathway N1 Fluorinated Nitroaromatic N2 Type I Nitroreductase N1->N2 Bioreduction N3 Nitroso Intermediate N2->N3 2e- transfer N4 Hydroxylamine Species N3->N4 Further reduction N5 Pathogen Cell Death N4->N5 Cytotoxic cross-linking

Type I nitroreductase-mediated bioactivation of nitroaromatic prodrugs.

Experimental Protocol 2: Chemoselective Reduction to Fluorinated Anilines

When the nitro group is solely intended as a synthetic handle (to be converted into an amine for subsequent amide coupling), chemoselective reduction is required.

Causality of Reagents: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently results in unwanted hydrodefluorination —the oxidative addition of the highly activated C-F bond to the palladium surface. To preserve the fluorine atom, a dissolving metal reduction (Béchamp reduction) is strictly employed.

Step-by-Step Methodology:

  • Preparation: Suspend the fluorinated nitroarene (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v, 0.2 M).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). The NH₄Cl acts as a mild proton source that activates the iron surface without creating an overly acidic environment that could lead to side reactions.

  • Reflux: Heat the vigorously stirring mixture to 80 °C. The reaction typically proceeds to completion within 2–4 hours.

  • Validation: Monitor via TLC. The disappearance of the distinct yellow hue of the nitroaromatic starting material is a reliable visual indicator of reduction.

  • Workup: Cool the mixture, filter through a pad of Celite to remove iron salts, and wash the filter cake generously with ethyl acetate. Concentrate the filtrate, extract with ethyl acetate, wash with saturated NaHCO₃, dry, and evaporate to yield the fluorinated aniline.

Quantitative Data: Physicochemical Profiling

To fully grasp why fluorine is uniquely suited for activating nitroaromatics compared to other halogens, one must analyze their fundamental physicochemical properties. The table below summarizes the quantitative metrics that drive both SNAr reactivity and biological binding affinity 1.

SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)Hammett Constant (σp)C-X Bond Energy (kcal/mol)SNAr Leaving Group Ability
Hydrogen (-H) 1.202.200.0098N/A
Fluorine (-F) 1.473.980.06116Excellent (Fastest)
Chlorine (-Cl) 1.753.160.2381Moderate
Bromine (-Br) 1.852.960.2368Slow

Note: Despite having the strongest bond energy, Fluorine's unmatched electronegativity stabilizes the SNAr transition state, making it the superior leaving group in activated aromatic systems.

Conclusion

Fluorinated nitroaromatic building blocks are indispensable in the modern medicinal chemist's toolkit. By understanding the underlying causality of their chemical reactivity—specifically the stabilization of the Meisenheimer complex during SNAr—scientists can execute highly regioselective syntheses of complex pharmacophores. Furthermore, the judicious placement of fluorine atoms allows for the precise tuning of the nitro group's redox potential, enabling the design of targeted, hypoxia-activated, and anti-infective prodrugs that bypass mammalian toxicity pathways.

References

  • The role of fluorine in medicinal chemistry Source: tandfonline.com URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: acs.org URL:[Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: mdpi.com URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers Source: researchgate.net URL:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: scielo.br URL:[Link]

Sources

Solubility Profiling & Process Engineering: 2-(3-Fluoro-4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS 81937-32-8), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen .

Executive Summary

2-(3-Fluoro-4-nitrophenyl)propanoic acid is a key chiral precursor used in the asymmetric synthesis of Flurbiprofen and related 2-arylpropionic acids. In pharmaceutical process development, accurate solubility data for this intermediate is non-negotiable for optimizing reaction yield , liquid-liquid extraction efficiencies , and crystallization purity .

While the final drug (Flurbiprofen) has extensive public solubility data, this specific nitro-intermediate’s data is often proprietary. This guide synthesizes available physicochemical properties, structural analog data, and validated experimental protocols to establish a robust solubility profile for process scale-up.

Structural Analysis & Physicochemical Properties[1][2][3]

The solubility behavior of 2-(3-Fluoro-4-nitrophenyl)propanoic acid is governed by the interplay between its polar carboxylic acid head and the substituted aromatic tail.

  • Nitro Group (-NO₂): Significantly increases polarity and dipole moment compared to the final biphenyl drug, making the intermediate more soluble in polar aprotic solvents (DMF, DMSO) and esters (Ethyl Acetate).

  • Fluoro Group (-F): Enhances lipophilicity relative to a non-substituted phenyl ring but exerts a strong inductive effect, slightly increasing the acidity of the carboxylic proton.

  • Carboxylic Acid (-COOH): Dictates pH-dependent solubility. The compound is practically insoluble in acidic aqueous media (pH < 3) but highly soluble in basic aqueous solutions (pH > 8) due to carboxylate salt formation.

Table 1: Physicochemical Baseline
PropertyValue / CharacteristicRelevance to Solubility
CAS Number 81937-32-8Unique Identifier
Molecular Weight 213.16 g/mol Moderate MW favors solubility in organic solvents
pKa (Predicted) ~3.8 - 4.2Soluble in alkaline water; precipitates in acid
LogP (Predicted) ~1.9 - 2.2Moderate lipophilicity; soluble in alcohols/esters
H-Bond Donors 1 (-COOH)Forms dimers in non-polar solvents
H-Bond Acceptors 4 (-NO₂, -F, -COOH)Good interaction with protic solvents

Solubility Data & Solvent Selection Guide

Qualitative Solubility Profile

Based on extraction protocols from synthesis patents (e.g., EP0032620A1) and structural analogs, the solubility profile is categorized below.

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Polar Protic Methanol, Ethanol, IPAHigh Recrystallization (cooling)
Polar Aprotic DMSO, DMF, DMAcVery High Reaction Medium
Esters Ethyl Acetate, Isopropyl AcetateHigh Extraction / Work-up
Chlorinated Dichloromethane (DCM), ChloroformHigh Transport / Chromatography
Aromatic Toluene, XyleneModerate High-temp Crystallization
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Anti-solvent
Aqueous Water (pH < 3)Insoluble Precipitation / Wash
Aqueous Water (pH > 8)Soluble Salt Formation
Reference Quantitative Data (Structural Analog)

In the absence of a specific public dataset for the nitro-intermediate, data for the structurally homologous Flurbiprofen serves as a reliable proxy for solubility trends, though the nitro-intermediate will generally exhibit higher solubility in polar solvents due to the -NO₂ group.

Proxy Data: Flurbiprofen Solubility (Mole Fraction x 10³) at 298.15 K

  • Ethanol: ~25.0 (High)

  • Ethyl Acetate: ~30.0 (High)

  • Toluene: ~8.0 (Moderate)

  • Water: < 0.01 (Very Low)

Experimental Protocol: Gravimetric Solubility Determination

To generate precise data for your specific batch (critical for GMP compliance), use this self-validating gravimetric protocol. This method eliminates errors from UV-Vis extinction coefficient variations.

Workflow Diagram

SolubilityProtocol Prep 1. Sample Preparation Excess Solid + Solvent Equil 2. Equilibration Constant Temp (24-48h) Prep->Equil Agitation Filter 3. Filtration 0.45 µm Syringe Filter Equil->Filter Isothermal Dry 4. Evaporation & Drying Vacuum Oven to Constant Wt Filter->Dry Aliquot Calc 5. Data Analysis Calculate Mass Fraction (w) Dry->Calc Weighing Calc->Prep Reproducibility Check (n=3)

Figure 1: Step-by-step gravimetric solubility determination workflow.

Detailed Methodology
  • Preparation: Add excess 2-(3-Fluoro-4-nitrophenyl)propanoic acid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at the target temperature (e.g., 25°C, 35°C, 45°C) for 24 hours. Ensure solid phase remains present (saturated solution).

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter into a pre-weighed weighing dish (

    
    ).
    
  • Weighing (Wet): Immediately weigh the dish with the solution (

    
    ).
    
  • Drying: Evaporate solvent in a vacuum oven at 40°C (below melting point) until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    

Thermodynamic Modeling & Analysis

For process crystallization, solubility data (


) is modeled using the Modified Apelblat Equation . This model correlates the mole fraction solubility with temperature (

), allowing interpolation for cooling curves.
The Apelblat Model


  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression of experimental data.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, you can determine the energy requirements for the dissolution process:

  • Enthalpy of Solution (

    
    ):  Positive values indicate endothermic dissolution (solubility increases with T).
    
  • Entropy of Solution (

    
    ):  Reflects disorder increase upon mixing.
    

Process Insight: Arylpropionic acids typically exhibit endothermic dissolution . Therefore, cooling crystallization is the preferred purification method.

Process Application: Purification Strategy

The solubility differential between the intermediate and its impurities (nitro-isomers, defluorinated byproducts) drives the purification logic.

Recommended Purification Workflow
  • Reaction Quench: Acidify reaction mixture to pH < 2. The intermediate precipitates or oils out.

  • Extraction: Extract into Ethyl Acetate . The intermediate has high solubility, while inorganic salts remain in the aqueous phase.

  • Solvent Swap: Distill off Ethyl Acetate and replace with Toluene or Toluene/Heptane mixture.

  • Crystallization:

    • Heat to 70°C to dissolve.

    • Cool slowly to 5°C. The intermediate crystallizes; impurities remain in the mother liquor.

Process Flow Diagram

PurificationProcess Rxn Crude Reaction Mixture (Aq. Alkaline) Acid Acidification (pH < 2) HCl Addition Rxn->Acid Neutralization Extract Extraction Solvent: Ethyl Acetate Acid->Extract Phase Separation Conc Concentration Vacuum Distillation Extract->Conc Solvent Swap Cryst Crystallization Solvent: Toluene/Heptane Conc->Cryst Cooling Isolate Pure Intermediate Solid Product Cryst->Isolate Filtration

Figure 2: Industrial purification workflow for 2-(3-Fluoro-4-nitrophenyl)propanoic acid.

References

  • Upjohn Co. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters. EP0032620A1. European Patent Office. Link

  • PubChem. (n.d.).[2] 2-(3-Fluoro-4-nitrophenyl)propanoic acid (Compound).[3][4][5] National Center for Biotechnology Information. Retrieved March 2, 2026. Link

  • Cayman Chemical. (n.d.). Flurbiprofen Product Information & Solubility. Link

  • NIST. (n.d.). Propanoic acid Thermodynamic Data. NIST Chemistry WebBook, SRD 69. Link

  • Fluorochem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)propanoic acid Product Sheet. Link

Sources

Metabolic Stability Predictions for Fluorinated Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into propanoic acid derivatives represents a high-impact optimization tactic in modern medicinal chemistry.[1] While the propanoic acid moiety is a pharmacophore found in numerous therapeutic classes (e.g., NSAIDs, PPAR agonists, CRTh2 antagonists), it introduces specific metabolic liabilities: chiral inversion , acyl-glucuronidation , and oxidative degradation .

This guide details the mechanistic basis for using fluorination to mitigate these risks.[2] It provides a predictive framework for assessing metabolic stability, distinguishing between


- and 

-fluorination patterns, and offers validated protocols for experimental verification.

The Mechanistic Basis of Fluorination

The "Fluorine Effect" is not merely steric; it is a profound electronic modulation of the propanoic acid scaffold.

Electronic Modulation and pKa Shift

The high electronegativity of fluorine (


) exerts a strong inductive effect ($ -I $).
  • 
    -Fluorination (2-fluoro):  Significantly increases the acidity of the carboxylic acid.
    
    • Non-fluorinated Propanoic Acid pKa: ~4.87

    • 
      -Fluorinated Derivative pKa: ~3.0 – 3.5
      
    • Impact: At physiological pH (7.4), the fraction of ionized species increases. However, the electron-withdrawing nature reduces the nucleophilicity of the carboxylate anion, thereby reducing the rate of acyl-glucuronide formation (a key toxicity liability).

Conformational Control (The Gauche Effect)

Fluorine introduces conformational bias. In 2-fluoropropanoic acid derivatives, the C–F bond tends to align gauche to adjacent electron-rich centers (like the carbonyl oxygen) rather than anti. This locks the molecule into specific conformations that may:

  • Enhance binding affinity to the target protein.

  • Prevent the "induced fit" required by metabolic enzymes (e.g., Acyl-CoA synthetases), effectively blocking metabolic activation.

Lipophilicity (LogP/LogD)

While fluorine is often cited as increasing lipophilicity, its effect in propanoic acids is context-dependent.

  • C-F vs C-H: Replacing H with F generally increases LogP due to the low polarizability of the C-F bond.

  • pKa Correction: Because

    
    -fluorination lowers pKa, the distribution coefficient (LogD7.4 ) may actually decrease because the molecule is more ionized in the aqueous phase, potentially improving solubility while maintaining membrane permeability of the neutral species.
    

Metabolic Pathways & Vulnerabilities

Blockade of Chiral Inversion

Arylpropanoic acids (e.g., Ibuprofen) often undergo unidirectional chiral inversion (


) in vivo. This occurs via the formation of an acyl-CoA thioester, followed by deprotonation at the 

-carbon.
  • The Fix: Replacing the

    
    -hydrogen with fluorine renders the 
    
    
    
    -carbon quaternary (or simply lacks the acidic proton). This completely abolishes chiral inversion , ensuring the administered enantiomer remains chemically distinct.
Inhibition of Acyl-Glucuronidation

Acyl-glucuronides (AGs) are reactive metabolites capable of rearranging to form covalent adducts with plasma proteins (leading to immune-mediated idiosyncrasies/DILI).

  • Mechanism:

    
    -Fluorination sterically hinders the UDP-glucuronosyltransferase (UGT) active site and electronically deactivates the carboxylate oxygen.
    
  • Predictive Rule: If an

    
    -fluorinated derivative forms an AG, the resulting ester is typically more susceptible to hydrolysis (due to the inductive effect making the carbonyl carbon more electrophilic to water) but less prone to intramolecular rearrangement, potentially lowering toxicity.
    
Prevention of -Oxidation-Like Degradation

While propanoic acids are short, they can be substrates for chain-shortening or oxidative pathways.

  • 
    -Fluorination Risks:  Caution is required with 
    
    
    
    -fluorination (3-fluoro). If the molecule is cleaved to release fluoroacetate or fluoroacetyl-CoA, it can enter the Krebs cycle, form fluorocitrate, and inhibit aconitase ("Lethal Synthesis").
  • Safe Design: Ensure

    
    -fluorine atoms are on stable aromatic rings or parts of the scaffold that do not undergo degradative cleavage to small fluoro-aliphatic chains.
    

Visualization: Metabolic Fate & Blockade

The following diagram illustrates how


-fluorination blocks the critical Acyl-CoA dependent metabolic activation pathway.

MetabolicBlockade Figure 1: Mechanism of Metabolic Stabilization via α-Fluorination PropAcid Propanoic Acid Derivative AcylCoA Acyl-CoA Intermediate PropAcid->AcylCoA Acyl-CoA Synthetase (Requires α-proton) Glucuronide Acyl-Glucuronide (Reactive) PropAcid->Glucuronide UGT Enzymes ChiralInv Chiral Inversion (R to S) AcylCoA->ChiralInv Epimerase BetaOx Chain Shortening/ Degradation AcylCoA->BetaOx Dehydrogenase FluoroProp α-Fluoro Propanoic Derivative FluoroProp->AcylCoA BLOCKED (Steric/Electronic) FluoroProp->Glucuronide REDUCED (Electronic Deactivation) Stable Metabolically Stable FluoroProp->Stable Primary Outcome

Caption: Comparative metabolic pathways showing how α-fluorination prevents Acyl-CoA formation (essential for chiral inversion) and reduces acyl-glucuronidation liability.

Predictive Frameworks (In Silico & In Vitro)

In Silico Prediction

Before synthesis, evaluate candidates using the following parameters:

  • Bond Dissociation Energy (BDE): The C-F bond (~116 kcal/mol) is significantly stronger than C-H (~99 kcal/mol). Site of Metabolism (SOM) algorithms (e.g., SMARTCyp, RS-Predictor) should show reduced probability of oxidation at the fluorinated carbon.

  • LUMO Energy: Fluorination lowers the LUMO energy. If the LUMO is too low, the molecule may become an electron acceptor (electrophile), potentially reacting with glutathione. Check for Michael Acceptor potential if the propanoic acid is unsaturated (e.g., cinnamic acid derivatives).

In Vitro Screening Cascade
  • Metabolic Stability (Microsomal): Incubate with Human Liver Microsomes (HLM) + NADPH.

    • Success Metric: Intrinsic Clearance (

      
      ) < 10 µL/min/mg protein.
      
  • Acyl-Glucuronide Reactivity: Incubate with HLM + UDPGA (uridine 5'-diphospho-glucuronic acid).

    • Measure: Half-life (

      
      ) of the glucuronide in buffer (chemical stability) and reactivity toward nucleophiles (e.g., lysine trapping).
      
  • Chiral Stability: If the molecule is chiral, incubate in hepatocytes and analyze via chiral HPLC to confirm lack of inversion.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to validate the metabolic stability predictions of fluorinated derivatives.[3]

Objective: Determine


 (intrinsic clearance) and identify metabolites.
Materials
  • Enzyme: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH Regenerating System (solutions A and B).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Test Compound: 10 mM stock in DMSO.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system. Start timer.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (Stop Solution). Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Case Study Data: Fluorine Substitution Effects

The following table summarizes the impact of fluorination positions on a generic 3-phenylpropanoic acid scaffold.

DerivativePositionpKa (Est.)LogD (7.4)Metabolic FateToxicity Risk
Parent None4.81.5

-oxidation, Glucuronidation
High (AG reactivity)

-Fluoro
C-23.21.1Stable, Minor HydroxylationLow (Reduced AG formation)

-Fluoro
C-34.51.7Risk of Defluorination High (Fluoroacetate pathway)

-Difluoro
C-22.50.8Highly StableVery Low (Metabolically inert)

Visualization: Stability Testing Workflow

StabilityWorkflow Figure 2: Integrated Workflow for Assessing Metabolic Stability Design 1. Design Phase (α-Fluorination) InSilico 2. In Silico Prediction (SOM & pKa Shift) Design->InSilico Synthesis 3. Synthesis InSilico->Synthesis HLM_Ox 4a. HLM + NADPH (Oxidative Stability) Synthesis->HLM_Ox HLM_Gluc 4b. HLM + UDPGA (Glucuronidation) Synthesis->HLM_Gluc Analysis 5. LC-MS/MS Analysis HLM_Ox->Analysis HLM_Gluc->Analysis Decision Decision Gate Analysis->Decision Decision->Design High Clearance/Toxic AG In Vivo PK In Vivo PK Decision->In Vivo PK Stable

Caption: Step-by-step workflow from in silico design to in vitro validation of fluorinated candidates.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from the perspective of chemical synthesis and bioassay. Natural Product Reports, 30(6), 800-829. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

2-(3-Fluoro-4-nitrophenyl)propanoic acid PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)propanoic acid: Properties, Safety, and Handling

This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-nitrophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and synthetic chemistry. Due to its specific substitution pattern, this molecule presents unique opportunities as a building block in the synthesis of more complex chemical entities. This document will cover its chemical identity, a detailed analysis of its predicted safety profile based on analogous compounds, recommended handling procedures, and a hypothetical experimental workflow.

Chemical Identity and Physicochemical Properties

  • Racemic 2-(3-Fluoro-4-nitrophenyl)propanoic acid: CAS No. 81937-32-8[1]

  • (S)-2-(3-Fluoro-4-nitrophenyl)propanoic acid: CAS No. 1630321-96-8[2]

  • (R)-2-(3-Fluoro-4-nitrophenyl)propanoic acid: CAS No. 1630426-47-9[3]

For reference, a closely related compound, the ethyl ester Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, has a PubChem CID of 12879863[4]. The molecular formula of the parent acid is C₉H₈FNO₄, and it has a molecular weight of 213.16 g/mol [2][3].

Table 1: Physicochemical Properties of 2-(3-Fluoro-4-nitrophenyl)propanoic acid

PropertyValueSource
Molecular FormulaC₉H₈FNO₄ChemScene[2][3]
Molecular Weight213.16 g/mol ChemScene[2][3]
Topological Polar Surface Area80.44 ŲChemScene[2]
Hydrogen Bond Donors1ChemScene[2]
Hydrogen Bond Acceptors3ChemScene[2]
Rotatable Bonds3ChemScene[2]

Predicted Safety Profile and Hazard Analysis

As a specific Safety Data Sheet (SDS) for 2-(3-Fluoro-4-nitrophenyl)propanoic acid is not publicly available, a predicted safety profile has been constructed by analyzing the hazards of structurally similar compounds. This comparative analysis allows for an informed, albeit precautionary, approach to its handling. The primary structural motifs of concern are the nitrophenyl group and the carboxylic acid moiety, which are common in compounds that can be skin and eye irritants.

Table 2: Comparative GHS Hazard Classifications of Analogous Compounds

Hazard Statement2-Fluoro-4-nitrophenol[5]3-Fluoro-4-nitrobenzoic acid[6]2-(4-Nitrophenyl)propionic acid[7]Predicted for 2-(3-Fluoro-4-nitrophenyl)propanoic acid
Acute Toxicity, OralHarmful if swallowed (H302)Not ClassifiedNot ClassifiedHarmful if swallowed (H302) - Precaution
Skin Corrosion/IrritationCauses skin irritation (H315)Causes skin irritation (Category 2)Causes skin irritation (H315)Causes skin irritation (H315)
Serious Eye Damage/IrritationCauses serious eye irritation (H319)Causes serious eye irritation (Category 2)Causes serious eye irritation (H319)Causes serious eye irritation (H319)
STOT - Single ExposureMay cause respiratory irritation (H335)May cause respiratory irritation (Category 3)May cause respiratory irritation (H335)May cause respiratory irritation (H335)

Based on this analysis, it is prudent to handle 2-(3-Fluoro-4-nitrophenyl)propanoic acid as a compound that is potentially harmful if swallowed, and is expected to cause skin and eye irritation, as well as respiratory irritation.

Safe Handling and Storage Protocols

Given the predicted safety profile, the following handling and storage procedures are recommended to minimize risk.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield that are compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[6][8].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[6].

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[6].

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[9].

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation[6][8].

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place[6][10].

  • Store locked up[5][6].

First Aid Measures

In the event of exposure, the following first aid measures, based on protocols for similar chemicals, should be taken:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician[5][11][12].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[11][12].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician[5][11][12].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[11][12][13].

Hypothetical Experimental Workflow: Synthesis of a Novel Amide Derivative

The following workflow illustrates a potential application of 2-(3-Fluoro-4-nitrophenyl)propanoic acid as a starting material in the synthesis of a novel amide, a common step in the development of new pharmaceutical agents. The causality behind each step is explained to provide a clear understanding of the experimental design.

Step-by-Step Protocol
  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of 2-(3-Fluoro-4-nitrophenyl)propanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add 1.1 equivalents of a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester. This step is crucial as it converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

  • Amide Bond Formation:

    • To the solution containing the activated ester, add 1 equivalent of the desired primary or secondary amine.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The amide bond is formed through the nucleophilic acyl substitution of the activated ester by the amine.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide. This purification sequence removes unreacted starting materials, coupling agents, and byproducts, ensuring the final product's purity.

Workflow Visualization

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Work-up and Purification A 2-(3-Fluoro-4-nitrophenyl)propanoic Acid D Activated Ester Intermediate A->D B Coupling Agent (e.g., HATU) B->D C Base (e.g., DIPEA) C->D F Crude Amide Product D->F Nucleophilic Acyl Substitution E Primary/Secondary Amine E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: Synthetic workflow for the amidation of 2-(3-Fluoro-4-nitrophenyl)propanoic acid.

References

  • ST-6565 Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Safety data sheet. (2022, November 13). BASF.
  • Safety Data Sheet. (2025, September 5). Angene Chemical.
  • SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
  • 2-Fluoro-4-nitrophenol SDS, 403-19-0 Safety Data Sheets. ECHEMI.
  • (S)-2-(3-Fluoro-4-nitrophenyl)propanoic acid. ChemScene.
  • 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. PubChem.
  • 2-(3-Fluoro-4-phenylphenyl)propanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid. PubChem.
  • Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. PubChem.
  • (R)-2-(3-Fluoro-4-nitrophenyl)propanoic acid. ChemScene.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. 9.
  • SAFETY DATA SHEET. (2012, February 21). Thermo Fisher Scientific.
  • Safety Data Sheet. (2017, January 17). STEMCELL Technologies.
  • 81937-32-8|2-(3-Fluoro-4-nitrophenyl)propanoic acid. BLDpharm.
  • Safety data sheet. (2023, January 6). BASF.
  • 2-(4-Nitrophenyl)propionic acid. PubChem.
  • 3-(4-Nitrophenyl)propanoic acid. PubChem.

Sources

Methodological & Application

Reduction of 2-(3-Fluoro-4-nitrophenyl)propanoic acid to amino derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction of 2-(3-Fluoro-4-nitrophenyl)propanoic acid

Abstract

This guide details the chemoselective reduction of 2-(3-Fluoro-4-nitrophenyl)propanoic acid to its amino derivative, 2-(3-Fluoro-4-aminophenyl)propanoic acid .[1] This transformation is critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and related impurities.[2] The presence of a labile fluorine atom and a carboxylic acid moiety necessitates a reduction strategy that avoids hydrodehalogenation (loss of fluorine) and esterification.[2] This note provides two validated protocols: a robust Iron/Acetic Acid chemical reduction (Primary) and a Catalytic Transfer Hydrogenation (Secondary), along with isolation strategies based on the product's zwitterionic properties.

Strategic Analysis & Decision Logic

The primary challenge is the Chemoselectivity vs. Reactivity trade-off.[1] Standard catalytic hydrogenation (


, Pd/C) poses a high risk of defluorination (C-F bond cleavage) due to the activated nature of the aromatic ring.[2]

Key Chemical Constraints:

  • Fluorine Retention: The ortho-fluorine is susceptible to hydrogenolysis.[1]

  • Carboxylic Acid Integrity: Strong acid catalysts or alcohols can lead to unwanted esterification.[1][2]

  • Zwitterionic Product: The product is an amino acid derivative, requiring pH-controlled isolation (Isoelectric Point precipitation).[1][2]

Decision Matrix (Graphviz Diagram):

ReductionStrategy Start Start: 2-(3-Fluoro-4-nitrophenyl)propanoic acid Decision Select Reduction Method Start->Decision MethodA Method A: Dissolving Metal (Fe/AcOH) (Primary Protocol) Decision->MethodA High Selectivity Required MethodB Method B: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate) Decision->MethodB Green Chemistry / Mild MethodC Method C: H2 Gas + Pd/C Decision->MethodC Standard Setup OutcomeA High Selectivity (F-Retention) Robust & Scalable Simple Workup MethodA->OutcomeA OutcomeB Mild Conditions Faster Reaction Risk: Trace Defluorination MethodB->OutcomeB OutcomeC High Risk: Defluorination Requires Specialized Equipment NOT RECOMMENDED MethodC->OutcomeC

Caption: Decision matrix for selecting the optimal reduction pathway, prioritizing fluorine retention.

Primary Protocol: Iron-Mediated Reduction (Fe/AcOH)

Mechanism: Electron transfer from metallic iron to the nitro group in a protic medium.[1] Rationale: Iron in acetic acid is the "Gold Standard" for reducing nitroarenes with sensitive halogen substituents.[1][2] It is kinetically controlled to stop at the amine without attacking the C-F bond.[2]

Materials:
  • Substrate: 2-(3-Fluoro-4-nitrophenyl)propanoic acid (1.0 eq)

  • Reagent: Iron powder (325 mesh, reduced) (5.0 eq)

  • Solvent/Acid: Glacial Acetic Acid (10-15 volumes)

  • Solvent (Workup): Ethyl Acetate, Water, Ethanol[1][2]

Step-by-Step Procedure:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge the flask with 2-(3-Fluoro-4-nitrophenyl)propanoic acid (e.g., 10 g) and Glacial Acetic Acid (100 mL). Stir at room temperature until partially dissolved.

  • Activation: Heat the mixture to 60°C .

  • Addition: Add Iron powder (13 g, ~5 eq) portion-wise over 30 minutes. Caution: Reaction is exothermic.[1][2] Monitor temperature to keep <85°C.

  • Reaction: Stir vigorously at 70-80°C for 2-4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (50% EtOAc/Hexane) or HPLC.[1] Disappearance of starting material (

      
      ) and appearance of a fluorescent amine spot (
      
      
      
      ).
  • Filtration: Cool to room temperature. Filter the reaction mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).[2]

  • Concentration: Evaporate the filtrate under reduced pressure to remove most acetic acid/ethyl acetate, yielding a thick dark residue.

Isolation (Isoelectric Precipitation):
  • Dilution: Dilute the residue with Water (50 mL). The pH will be acidic (~2-3).[1]

  • Neutralization: Slowly add 2M NaOH or Sat. NaHCO3 dropwise while stirring.

  • Precipitation Target: Adjust pH to 5.5 – 6.5 (the estimated isoelectric point). The product will precipitate as an off-white to beige solid.[1]

  • Collection: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Secondary Protocol: Catalytic Transfer Hydrogenation (CTH)

Mechanism: Pd-catalyzed decomposition of ammonium formate releases


in situ.[1]
Rationale:  This method is milder than direct hydrogenation and often shows better functional group tolerance.[1] It is faster than the Iron method but requires careful monitoring to prevent defluorination.[1][2]
Materials:
  • Substrate: 1.0 eq

  • Catalyst: 10% Pd/C (50% wet) (5 wt% loading)

  • Hydrogen Donor: Ammonium Formate (5.0 eq)[1]

  • Solvent: Methanol (10 volumes)

Step-by-Step Procedure:
  • Dissolution: Dissolve substrate in Methanol under Nitrogen atmosphere.

  • Catalyst Addition: Add 10% Pd/C carefully. Safety: Pd/C can ignite methanol vapors; keep wet and under inert gas.[1]

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reaction: Stir at Room Temperature to 40°C . Evolution of

    
     gas will be observed.[1][2]
    
  • Time: Reaction is typically complete in 1-3 hours.[1]

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2]

  • Isolation: Follow the same Isoelectric Precipitation method as above (Section 3).

Product Characterization & Specifications

ParameterSpecificationNotes
Appearance Off-white to beige powderOxidizes slightly upon air exposure.[1]
Melting Point > 200°C (Decomp.)[1]Typical for zwitterionic amino acids [1].[1][2]
Solubility Soluble in dilute acid/base; Poor in water/organic solventsAmphoteric nature.[1]
1H NMR (DMSO-d6)

12.1 (br s, 1H, COOH), 6.8-7.0 (m, 3H, Ar-H), 4.9 (br s, 2H, NH2), 3.5 (q, 1H, CH), 1.3 (d, 3H, CH3)
Diagnostic shift of aromatic protons upfield due to amine.[1][2]
Mass Spec (ESI) [M+H]+ = 184.07Consistent with formula

.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product remains in mother liquor (pH issue).Strictly control pH to 6.0 during isolation.[1][2] The product is soluble at pH < 4 and pH > 8.[2]
Defluorination Over-reduction (Method B).[1]Switch to Method A (Fe/AcOH). If using Method B, reduce temp to 20°C and reduce reaction time.
Esterification Reaction in alcohol with strong acid.[1][2]Avoid using H2SO4 or HCl in alcoholic solvents.[1][2] Use AcOH as solvent.[1][2]
Sticky Solid Impurities or residual solvent.[1][2]Triturate the crude solid with Diethyl Ether or cold Ethanol to induce crystallization.[1][2]

References

  • Sigma-Aldrich. (R)-2-Amino-3-(4-fluorophenyl)propanoic acid Product Sheet. (Analogous melting point data). Link

  • Beilstein J. Org.[1][2] Chem. Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][2] 2020, 16, 1051–1066.[1][2] (Review of fluorinated amino acid synthesis). Link

  • Ram, S., & Ehrenkaufer, R. E. Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions.[1][2] Synthesis, 1988(01), 91-95.[1][2] (Foundational CTH protocol).[1][2]

  • Google Patents. Process for the reduction of nitro derivatives to amines (US20150232412A1).[1] (General industrial reduction protocols). Link

  • BenchChem. Selective reduction of nitro group without affecting other functional groups.[1][2] (Troubleshooting guide for chemoselectivity). Link

Sources

Using 2-(3-Fluoro-4-nitrophenyl)propanoic acid as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Fluoro-4-nitrophenyl)propanoic Acid as a Privileged Scaffold in Multitarget Drug Design

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rational design of multitarget-directed ligands (MTDLs) requires highly versatile, privileged scaffolds. 2-(3-Fluoro-4-nitrophenyl)propanoic acid (FNPA) has emerged as a critical building block that bridges classical non-steroidal anti-inflammatory drug (NSAID) design with next-generation oncology and neuropathic pain therapeutics.

The structural anatomy of FNPA offers three distinct vectors for pharmacological optimization:

  • The 2-Arylpropionic Acid Pharmacophore: The free carboxylic acid is the fundamental anchoring group for cyclooxygenase (COX) inhibition. It forms critical electrostatic and hydrogen-bonding interactions with the Arg120, Glu524, and Tyr355 residues within the COX-1 and COX-2 active sites[1].

  • The 3-Fluoro Substituent: The incorporation of aromatic fluorine modulates the pKa of the adjacent functional groups, increases lipophilicity for enhanced blood-brain barrier (BBB) penetration, and blocks primary sites of metabolic oxidation (e.g., via Cytochrome P450 enzymes). In dual FAAH/COX inhibitors, this fluoro-aryl moiety is highly effective at occupying the hydrophobic channels of the target enzymes[2].

  • The 4-Nitro Synthetic Handle: While electronically deactivating, the 4-nitro group is a highly versatile synthetic gateway. It can be catalytically reduced to an aniline, which serves as a nucleophilic handle for synthesizing amides, ureas, sulfonamides, or hybridizing with heterocycles (such as thiazoles and triazoles) to target specific receptor tyrosine kinases like c-MET and EGFR[3][4]. Alternatively, it can undergo diazotization for Suzuki-Miyaura cross-coupling to yield biphenyls, the core structure of flurbiprofen[5].

Scaffold Diversification & Synthetic Logic

To harness the FNPA scaffold for library generation, the nitro group must first be converted into a reactive amine. This intermediate can then be diversified into distinct therapeutic classes.

SyntheticWorkflow FNPA 2-(3-Fluoro-4-nitrophenyl) propanoic acid Reduction Catalytic Hydrogenation (Pd/C, H2) FNPA->Reduction Amine 2-(4-Amino-3-fluorophenyl) propanoic acid Reduction->Amine Amidation Amidation / Sulfonylation (R-COCl, DIPEA) Amine->Amidation Coupling Diazotization & Cross-Coupling Amine->Coupling LibA Amide/Urea Derivatives (Kinase / FAAH Inhibitors) Amidation->LibA LibB Biphenyl Derivatives (COX-2 / NSAID Analogs) Coupling->LibB

Synthetic workflow for diversifying the FNPA scaffold into targeted therapeutic libraries.

Protocol A: Catalytic Reduction to 2-(4-Amino-3-fluorophenyl)propanoic acid

Causality: Mild catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) or harsh hydride donors (e.g., LiAlH4) to prevent the reductive defluorination of the aromatic ring and to leave the carboxylic acid intact.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-(3-Fluoro-4-nitrophenyl)propanoic acid in 50 mL of anhydrous methanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate) under a steady stream of argon to prevent autoignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Pressurize the vessel to 30 psi with H2 and agitate at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (UV active, ninhydrin negative) will disappear, replaced by a highly polar spot that stains deep purple with ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol. Concentrate the filtrate in vacuo to yield the crude amino-acid.

  • Self-Validation (Analytical): Analyze via 1H-NMR (DMSO-d6). Successful reduction is confirmed by the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating to 2H at ~5.2 ppm, corresponding to the new -NH2 group.

Protocol B: Parallel Amidation for Kinase/FAAH Inhibitor Libraries

Causality: To generate amide-linked libraries, the carboxylic acid must be protected, or the reaction must be carefully controlled using Schotten-Baumann-like conditions. Here, we utilize an aprotic organic system with N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline and maintaining its nucleophilicity, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of the amino-acid intermediate in 10 mL of anhydrous Dichloromethane (DCM). Add 2.5 mmol of DIPEA and stir for 10 minutes at 0 °C.

  • Acylation: Slowly add 1.1 mmol of the desired acyl chloride (or sulfonyl chloride) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 10 mL of 1M HCl to protonate the unreacted DIPEA and ensure the propanoic acid moiety is fully protonated (partitioning into the organic layer). Extract with DCM (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate.

  • Self-Validation (Analytical): Confirm product formation via LC-MS. The mass spectrum should display the expected [M+H]+ and [M-H]- ions. IR spectroscopy will validate the structure by showing a sharp amide carbonyl stretch (~1650 cm-1) distinct from the broader carboxylic acid carbonyl stretch (~1700 cm-1).

Biological Applications & Quantitative Data

Derivatives synthesized from the FNPA scaffold have shown remarkable versatility. By modifying the 4-position, researchers can shift the pharmacological profile from classical COX inhibition to dual-action analgesia or targeted oncology.

For instance, coupling the scaffold with carbamate moieties yields dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and COX. These compounds inhibit FAAH via the acetylation of the catalytic Ser241, while simultaneously blocking COX via noncovalent interactions[2]. Alternatively, functionalizing the scaffold with thiazole or triazole rings generates potent antiproliferative agents that target receptor tyrosine kinases like c-MET and EGFR, reducing cancer cell viability significantly[3][4].

Table 1: Quantitative Structure-Activity Relationship (QSAR) & Scaffold Versatility

Derivative ClassPrimary Target(s)Key Pharmacophore InteractionTypical IC50 RangePrimary Indication
Biphenyl-propanoic acids (Flurbiprofen analogs)COX-1 / COX-2Carboxylate anchors to Arg120/Tyr3550.1 - 1.5 µMInflammation, Acute Pain
Carbamate-propanoic acid hybrids FAAH / COX-2Carbamate acetylates Ser241; Acid binds Arg12010 - 50 nMNeuropathic Pain
Thiazole-propanoic acid derivatives c-MET / EGFRHeterocycle binds kinase hinge region2.0 - 5.5 µMNon-Small Cell Lung Cancer
Thioureido-propanoic acid hybrids Bacterial Cell Wall / RibosomesLipophilic tail disrupts Gram-positive membranes4.0 - 16.0 µg/mL (MIC)MRSA / VRE Infections

Pathway Modulation Visualization

The true power of the FNPA scaffold lies in its ability to be tuned for polypharmacology. The diagram below illustrates how a rationally designed FNPA derivative acts as a dual-modulator in the pain and inflammation signaling cascades.

Pathway cluster_COX COX Pathway (Inflammation) cluster_FAAH Endocannabinoid Pathway (Analgesia) DualInhibitor FNPA-Derived Dual Inhibitor COX2 COX-2 Enzyme DualInhibitor->COX2 FAAH FAAH Enzyme DualInhibitor->FAAH AA Arachidonic Acid AA->COX2 PG Prostaglandins COX2->PG AEA Anandamide (AEA) AEA->FAAH Degradation Inactive Metabolites FAAH->Degradation

FNPA-derived dual inhibitors simultaneously block COX-2 and FAAH enzymatic pathways.

References

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents (EP0032620A1).
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH) / PMC.
  • The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition. Forschungszentrum Jülich.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.

Sources

Technical Guide: Decarboxylation Strategies for Methylmalonate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical framework for the decarboxylation of methylmalonate intermediates—a critical transformation in the synthesis of


-methyl carboxylic acids and esters, which are ubiquitous pharmacophores in medicinal chemistry (e.g., NSAIDs, polyketide mimics).

Executive Summary & Strategic Selection

Methylmalonate intermediates (typically


-disubstituted malonic esters) serve as versatile synthons for introducing chiral methyl centers. The decarboxylation of these moieties determines the final oxidation state and functionality of the drug precursor.

Researchers must choose between two primary mechanistic pathways based on the desired product (Acid vs. Ester) and substrate stability:

  • Krapcho Dealkoxycarbonylation: A neutral, salt-mediated process yielding esters . Ideal for acid/base-sensitive substrates (e.g., those containing acetals, lactones, or

    
    -lactams).[1]
    
  • Acidic/Basic Hydrolysis & Decarboxylation: A harsh, canonical pathway yielding carboxylic acids . Best for robust substrates and bulk scale-up.

Decision Matrix: Pathway Selection

Decarboxylation_Decision_Tree Start Start: Methylmalonate Intermediate Target Target Product? Start->Target Sensitivity Substrate Sensitivity? Target->Sensitivity Acid Required Method_A Method A: Krapcho (Yields Ester) Target->Method_A Ester Required Sensitivity->Method_A Highly Labile (Convert Ester later) Method_B Method B: Acidic Reflux (Yields Acid) Sensitivity->Method_B Robust Substrate Method_C Method C: 2-Step Saponification (Yields Acid) Sensitivity->Method_C Base Stable / Acid Labile

Figure 1: Strategic decision tree for selecting the optimal decarboxylation protocol based on target functionality and substrate stability.

Method A: Krapcho Decarboxylation (The "Neutral" Route)

Target:


-Methyl Esters
Mechanism: 

attack by halide anion followed by decarboxylation.

This method utilizes the high nucleophilicity of halide ions in polar aprotic solvents to cleave the ester alkyl group. It avoids the generation of free acid intermediates, preventing racemization of adjacent stereocenters.

Mechanistic Insight

The reaction is driven by the coordination of the lithium cation (


) to the 

-dicarbonyl oxygens, increasing the electrophilicity of the ester carbonyl. The chloride ion (

), "naked" and highly reactive in DMSO, attacks the alkyl group (typically methyl or ethyl) via

, displacing the carboxylate. Spontaneous decarboxylation follows.[2][3]
Protocol A: Standard Krapcho Conditions

Reagents:

  • Substrate: Methylmalonate diester (1.0 equiv)

  • Salt: Lithium Chloride (LiCl) (2.0 - 3.0 equiv)

  • Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous preferred, 5-10 mL per mmol substrate)

  • Additive: Water (1.0 - 2.0 equiv) — Critical for protonating the transient enolate.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Methylmalonate Substrate in DMSO .

  • Salt Addition: Add LiCl (solid) directly to the solution. The salt may not dissolve completely at room temperature.[4]

    • Note: LiCl is preferred over NaCl due to the higher Lewis acidity of

      
      , which accelerates the reaction.
      
  • Water Addition: Add Water (1-2 equiv).

    • Causality: Without water, the reaction generates a stabilized enolate that may polymerize or undergo side reactions. Water acts as the proton source to quench the enolate immediately after

      
       loss.
      
  • Reaction: Heat the mixture to 140–160 °C (oil bath temperature).

    • Monitoring: Evolution of gas (

      
      ) will be visible. Monitor by TLC or LC-MS. Reaction times typically range from 2 to 6 hours.[4]
      
  • Workup (Self-Validating):

    • Cool to room temperature.[3][4]

    • Dilute with water (5x reaction volume) to solubilize DMSO.

    • Extract with Ethyl Acetate (

      
      ) or Diethyl Ether (
      
      
      
      ) (3x).[4]
    • Wash combined organics with Brine (sat. NaCl) to remove residual DMSO.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes:EtOAc) is usually required to separate the mono-ester from trace starting material.

Method B: Acidic Hydrolysis & Decarboxylation (The "Classic" Route)

Target:


-Methyl Carboxylic Acids
Mechanism:  Acid-catalyzed ester hydrolysis followed by thermal decarboxylation.

This method is suitable for robust substrates where the final product is a carboxylic acid. It is often performed as a "one-pot" reflux.

Protocol B: One-Pot Acidic Reflux

Reagents:

  • Substrate: Methylmalonate diester (1.0 equiv)

  • Acid: 6M Hydrochloric Acid (HCl) or 30% Sulfuric Acid (

    
    ) (10-20 equiv)
    
  • Co-solvent (Optional): Acetic Acid (AcOH) or Dioxane (to improve solubility of lipophilic substrates).

Step-by-Step Workflow:

  • Setup: Combine substrate and 6M HCl in a flask. If the substrate is insoluble, add Acetic Acid until a homogeneous phase is achieved.

  • Reflux: Heat to vigorous reflux (approx. 100–110 °C).

    • Causality: The initial phase is hydrolysis (approx. 1-2 hours). Once the dicarboxylic acid is formed, the high temperature drives the endothermic loss of

      
      .
      
  • Endpoint Determination: Continue reflux until

    
     evolution ceases (bubbler check) and TLC indicates loss of starting material. Total time: 6–16 hours.[4]
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess HCl and water.

    • For volatile acids: Extract the aqueous residue with

      
      , dry, and concentrate carefully.
      
    • For solid acids: The product often precipitates upon cooling; collect by filtration.

Mechanistic Visualization

Mechanism_Flow Substrate Diester Substrate Complex Li-Coordination (Activation) Substrate->Complex + LiCl Attack Cl- Attack (SN2) (Dealkylation) Complex->Attack DMSO Intermediate Carboxylate Intermediate Attack->Intermediate - R-Cl Transition Cyclic Transition State Intermediate->Transition Heat Product Final Product (Ester + CO2) Transition->Product - CO2

Figure 2: Mechanistic pathway of the Krapcho decarboxylation, highlighting the role of Lithium coordination and Halide attack.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Conversion Temperature too low or insufficient salt.Increase temp to 160°C; switch from NaCl to LiCl; ensure DMSO is dry (initially) to boost

activity.
Side Product: Alcohol Hydrolysis instead of dealkylation.Reduce water content. Ensure the system is sealed against atmospheric moisture if strictly anhydrous Krapcho is desired.
Racemization Reaction time too long or pH drift.Stop reaction immediately upon consumption of SM. Use Method A (neutral) instead of Method B.
Substrate Insolubility Lipophilic alkyl chains.Use DMF or DMAc instead of DMSO; increase temperature.

Safety & Compliance

  • DMSO: Penetrates skin and carries dissolved toxins. Wear nitrile gloves.

  • Methyl Chloride/Bromide: The byproduct of Krapcho (R-X) is often a volatile alkyl halide (potential carcinogen). Perform all reactions in a well-ventilated fume hood.

  • Pressure: Decarboxylation generates significant volumes of

    
     gas. Never  heat these reactions in a closed, unvented vessel.
    

References

  • Krapcho, A. P., et al. "The decarbalkoxylation of geminal dicarbalkoxy compounds." Tetrahedron Letters, 1967.[5] Link[5]

  • Krapcho, A. P.

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media."[1] Synthesis, 1982.[5] Link
  • BenchChem. "Application Notes: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives." BenchChem Technical Library, 2025. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Acidic Hydrolysis).

Sources

Application Note: Catalytic Hydrogenation Strategies for Nitro-Group Reduction in Propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitro-substituted propanoic acids (e.g., 3-nitropropanoic acid, 2-nitro-3-phenylpropanoic acid) is a critical transformation in the synthesis of


-amino acids and non-natural phenylalanine derivatives. These moieties serve as essential building blocks for peptidomimetics and small-molecule drugs.

However, this transformation presents unique challenges compared to standard nitro-reductions:

  • Catalyst Poisoning: The resulting free amine can coordinate strongly with metal catalysts (Pd, Pt), arresting the reaction.

  • Solubility Profiles: The product is often a zwitterionic amino acid, insoluble in the organic solvents typically used for hydrogenation, leading to product precipitation on the catalyst.

  • Chemisty Selectivity: Avoiding decarboxylation or over-reduction of the carboxylic acid moiety.

This guide details three field-proven protocols to address these challenges, prioritizing yield, purity, and safety.

Mechanistic Insight & Chemoselectivity

Understanding the surface chemistry is vital for troubleshooting. The reduction proceeds via a stepwise deoxygenation on the catalyst surface.

Reaction Mechanism (Graphviz)

The following diagram illustrates the stepwise reduction pathway and the critical "poisoning" step where the amine product inhibits the catalyst.

NitroReductionMechanism Substrate Nitro-Propanoic Acid (R-NO2) Adsorption Catalyst Adsorption (Pd Surface) Substrate->Adsorption Diffusion Nitroso Nitroso Intermediate (R-NO) Adsorption->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +H2 Amine Amino Acid Product (R-NH2) Hydroxylamine->Amine +H2, -H2O Poisoning Catalyst Poisoning (Amine-Pd Complex) Amine->Poisoning Strong Binding (If unprotonated) Desorption Free Product in Solution (R-NH3+) Amine->Desorption Protonation (H+)

Figure 1: Stepwise reduction mechanism showing the critical branch point between product desorption (desired) and catalyst poisoning (undesired).

Protocol A: Heterogeneous Catalysis (Pd/C) in Acidic Media

Best For: High-purity synthesis, unstable intermediates, and preventing catalyst poisoning.

Rationale

Standard neutral hydrogenation often stalls because the basic amine product binds to the Palladium surface. By conducting the reaction in an acidic medium (Acetic Acid or HCl/MeOH), the amine is immediately protonated to the ammonium salt (


), which has low affinity for the catalyst, ensuring high turnover numbers (TON) [1].
Materials
  • Substrate: 3-nitropropanoic acid derivative (1.0 equiv).

  • Catalyst: 10% Pd/C (50% wet w/w). Note: Wet catalyst is safer and reduces pyrophoric risk.

  • Solvent: Glacial Acetic Acid (preferred) or Methanol with 1.5 equiv HCl.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask or hydrogenation bottle, dissolve the nitro-acid substrate in the solvent (0.1 M concentration).

    • Expert Tip: If solubility is poor, use a mixture of Methanol/Water (4:1) and add 1.0 equiv of HCl.

  • Catalyst Addition: Under a gentle stream of Nitrogen (inerting), carefully add 10 wt% of the Pd/C catalyst.[1]

    • Safety: Never add dry catalyst to a solvent containing hydrogen or flammable vapors.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times.[1] Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.[1][2]
  • Reaction: Agitate vigorously (stir bar >800 rpm or shaker).

    • Monitoring: Reaction is typically complete in 2–6 hours. Monitor

      
       uptake or check via LC-MS (look for M-16 and M-32 intermediates).
      
  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure.[1]

    • Isolation: The product will be the hydrochloride or acetate salt. To obtain the zwitterion, dissolve in minimal water and adjust pH to the isoelectric point (typically pH 5–6) using NaOH or an ion-exchange resin (e.g., Dowex 50W).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Labs without high-pressure equipment, small-scale parallel synthesis, and "Green Chemistry" applications.

Rationale

Ammonium formate decomposes into


, 

, and

in the presence of Pd.[3][4] This in-situ hydrogen generation is often more active than gaseous

and safer. The evolution of

and

provides a self-buffering effect, often mitigating the solubility issues of propanoic acid derivatives [2].
Materials
  • Substrate: Nitro-propanoic acid derivative.

  • Donor: Ammonium Formate (

    
    ) (3.0 – 5.0 equiv).
    
  • Catalyst: 10% Pd/C (dry or wet).

  • Solvent: Methanol (anhydrous preferred).

Step-by-Step Procedure
  • Setup: Dissolve substrate in Methanol (0.2 M) in a flask equipped with a reflux condenser.

    • Note: Venting is required due to gas evolution. Do not seal tightly.

  • Addition: Add 10 wt% Pd/C catalyst followed by Ammonium Formate (solid) in one portion.

  • Reaction: Stir at room temperature. If reaction is slow, warm to 40°C.

    • Observation: Effervescence (bubbling) indicates active decomposition and hydrogenation.

  • Completion: Reaction is usually rapid (30 mins – 2 hours).

  • Workup:

    • Filter through Celite.

    • The filtrate contains the product and excess ammonium formate. Ammonium formate sublimates/decomposes upon heating, but for high purity, use an ion-exchange column to separate the amino acid from salts.

Protocol C: Raney Nickel Hydrogenation

Best For: Large-scale (multi-gram) synthesis, cost reduction, or substrates containing halogens (where Pd might cause dehalogenation).

Rationale

Raney Nickel is less expensive than Palladium and less prone to poisoning by amines. However, it requires careful handling due to its pyrophoric nature and usually requires higher pressures [3].

Step-by-Step Procedure
  • Preparation: Wash the Raney Nickel slurry (typically stored in water at pH > 9) with the reaction solvent (usually Ethanol or Methanol) three times to remove excess base.

    • Critical: Never let Raney Nickel dry out. It will ignite in air.

  • Loading: Load the substrate and solvent (Ethanol) into a high-pressure autoclave (Parr reactor). Add the washed Raney Nickel (20 wt%).

  • Conditions: Pressurize to 50–100 psi

    
    . Heat to 50°C.
    
  • Workup:

    • Cool and vent.

    • Filter carefully (keep wet).

    • Acidify the filtrate with acetic acid if the product is expected to be basic, then concentrate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact on Quality
Solvent pH Acidic (pH < 2)Critical. Prevents amine poisoning of Pd.
Temperature 20°C – 50°CHigh temp (>60°C) may cause esterification if alcohol solvents are used.
Pressure 1 atm (Balloon) to 50 psiHigher pressure increases rate but may reduce selectivity (e.g., aromatic ring reduction).
Agitation High (>800 rpm)Hydrogenation is mass-transfer limited. Poor stirring = stalled reaction.
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by amine product.

    • Fix: Add 1.0 equiv of Acetic Acid or HCl. Purge and restart.

  • Problem: Product is not isolating as a solid.

    • Cause: Formation of hygroscopic salts.

    • Fix: Use Propylene Oxide or Ion Exchange resin to neutralize the salt to the zwitterionic form, which usually crystallizes.

Experimental Workflow Diagram

Workflow Start Start: Nitro-Propanoic Acid SolventSelect Select Solvent System (MeOH + 1 eq HCl) Start->SolventSelect CatalystAdd Add Catalyst (Pd/C) Under Inert Gas SolventSelect->CatalystAdd Hydrogenation Hydrogenation (H2 Gas or NH4HCO2) CatalystAdd->Hydrogenation Check Check Conversion (LC-MS / TLC) Hydrogenation->Check Check->Hydrogenation Incomplete (Add Acid/Heat) Filter Filter Catalyst (Celite Pad) Check->Filter Complete Purify Ion Exchange / Crystallization (Isolate Zwitterion) Filter->Purify

Figure 2: Operational workflow for the hydrogenation and isolation of amino-propanoic acids.

References

  • Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate. Synthetic Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Amine Synthesis by Nitro Compound Reduction. Retrieved from [Link]

  • Beilstein Journals. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid. Retrieved from [Link]

  • University of Maine. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

Sources

Application Note: Biocatalytic Routes for Chiral Resolution of 2-Arylpropionic Acids

[1][2][3]

Executive Summary

This application note details the protocols for the enzymatic resolution of 2-arylpropionic acids (2-APAs), a class of non-steroidal anti-inflammatory drugs (NSAIDs) including Ibuprofen, Naproxen, and Ketoprofen. While chemical synthesis often yields racemic mixtures, the pharmacological activity is predominantly associated with the (S)-enantiomer. Biocatalysis, utilizing lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), offers a highly stereoselective, environmentally benign route to enantiopure profens. This guide covers the two primary kinetic resolution (KR) workflows—Hydrolysis (aqueous/biphasic) and Esterification (organic media)—and introduces the principles of Dynamic Kinetic Resolution (DKR) to overcome theoretical yield limitations.

Scientific Foundation

The Target: 2-Arylpropionic Acids

The therapeutic efficacy of 2-APAs relies on the inhibition of cyclooxygenase (COX) enzymes. The (S)-enantiomer is typically 28–100 times more potent than the (R)-enantiomer. Furthermore, the (R)-enantiomer can contribute to gastrointestinal toxicity or undergo unidirectional metabolic inversion to the (S)-form in vivo, complicating pharmacokinetics. Regulatory bodies (FDA, EMA) increasingly mandate the development of single-enantiomer drugs.

Mechanism of Action: Serine Hydrolases

Lipases employed in these protocols (e.g., Candida antarctica Lipase B, Candida rugosa Lipase) function via a Serine-Histidine-Aspartate/Glutamate catalytic triad.

  • Acylation: The nucleophilic serine attacks the carbonyl carbon of the substrate (ester or acid), releasing the first product (alcohol or water) and forming a covalent acyl-enzyme intermediate.[1]

  • Deacylation: A nucleophile (water in hydrolysis; alcohol in esterification) attacks the acyl-enzyme, releasing the second product and regenerating the free enzyme.

Stereoselectivity: The enzyme's binding pocket dictates selectivity. According to Kazlauskas' Rule , lipases generally favor the enantiomer where the medium-sized substituent sits in the medium pocket and the large substituent in the large hydrophobic pocket. For 2-APAs, this typically results in the preferential conversion of the (S)-enantiomer.

LipaseMechanismcluster_0Acylation Stepcluster_1Deacylation StepEFree Enzyme(Ser-OH)ESEnzyme-SubstrateComplexE->ESBindingSRacemic Substrate(R/S-Ester)S->ESAEAcyl-EnzymeIntermediate(Covalent)ES->AETetrahedralTransition StateAE->ERegenerationP1Product 1(Alcohol)AE->P1P2Product 2(Chiral Acid/Ester)AE->P2ReleaseNuNucleophile(H2O or R'OH)Nu->AEAttack

Figure 1: Catalytic cycle of serine hydrolases (Lipases).[1] The stereoselectivity occurs during the formation of the Enzyme-Substrate complex, where one enantiomer reacts significantly faster (


Experimental Protocols

Protocol A: Hydrolytic Kinetic Resolution (Biphasic)

Best for: Naproxen, Ketoprofen esters. Enzyme: Candida rugosa Lipase (CRL) or Rhizomucor miehei Lipase (RML). Concept: The enzyme preferentially hydrolyzes the (S)-ester into the (S)-acid, leaving the (R)-ester intact.

Materials
  • Substrate: Racemic 2-arylpropionic ester (e.g., Naproxen methyl ester).[2]

  • Enzyme: CRL (Type VII, ≥700 units/mg solid).

  • Solvent: Isooctane or MTBE (Methyl tert-butyl ether).

  • Buffer: 0.1 M Phosphate buffer (pH 7.0–8.0).

  • Equipment: pH-stat titrator (or pH meter + manual burette), overhead stirrer.

Workflow
  • Substrate Preparation: Dissolve 10 g of racemic ester in 50 mL of isooctane.

  • Emulsification: Add 50 mL of Phosphate buffer to the organic phase. Agitate vigorously (500–800 rpm) to create a stable emulsion. The high interfacial area is critical for lipase activity (interfacial activation).

  • Reaction Initiation: Add CRL (approx. 1000 U per mmol substrate) suspended in a small volume of buffer.

  • pH-Stat Control (CRITICAL):

    • As the reaction proceeds, acid is produced, dropping the pH.

    • Action: Automatically titrate with 1.0 M NaOH to maintain pH at 7.5.

    • Validation: The volume of NaOH consumed correlates directly to the degree of conversion (

      
      ).
      
  • Termination: Stop reaction at 40–45% conversion (calculated from NaOH consumption) to ensure high enantiomeric excess of the product (

    
    ).
    
    • Why <50%? Pushing to 50% risks hydrolyzing the slower (R)-enantiomer, lowering

      
      .
      
  • Workup (Separation):

    • Adjust aqueous phase to pH 8.5 (ensure all acid is ionized).

    • Separate phases. The Organic Phase contains the unreacted (R)-ester.

    • Acidify the Aqueous Phase to pH 2.0 with HCl.

    • Extract with Ethyl Acetate. Evaporate to yield the (S)-Acid .

Protocol B: Enantioselective Esterification (Organic Media)

Best for: Ibuprofen, Flurbiprofen acids. Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435). Concept: The enzyme catalyzes the esterification of the (S)-acid with a primary alcohol in a hydrophobic solvent.

Materials
  • Substrate: Racemic 2-APA.

  • Acyl Acceptor: Methanol or Ethanol (1:1 to 1:2 molar equivalent vs substrate).

  • Solvent: n-Hexane or Isooctane (dried over molecular sieves).

  • Water Activity Control: Salt hydrate pairs (e.g.,

    
    ).
    
Workflow
  • Equilibration: Pre-equilibrate the solvent and enzyme to a water activity (

    
    ) of 0.3–0.5.
    
    • Why? Too low

      
       makes the enzyme rigid/inactive ("stripping water"). Too high 
      
      
      promotes the reverse reaction (hydrolysis).
  • Reaction Setup: Mix 50 mM racemic acid and 75 mM alcohol in the solvent.

  • Initiation: Add immobilized CALB (20 mg/mL). Incubate at 30–40°C with orbital shaking (200 rpm).

  • Monitoring: Sample every 2 hours. Analyze via Chiral HPLC.

  • Termination: Filter off the immobilized enzyme (reusable).

  • Purification:

    • Wash the organic filtrate with saturated

      
      .
      
    • Aqueous Phase: Contains unreacted (R)-acid.

    • Organic Phase: Contains the (S)-ester.[2][3][4]

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

Standard KR is limited to 50% yield. DKR couples the resolution step with an in situ racemization of the slow-reacting enantiomer.

Requirement:

DKR Workflow Logic:

DKR_Logiccluster_racemizationChemical RacemizationR_Sub(R)-Substrate(Slow reacting)S_Sub(S)-Substrate(Fast reacting)R_Sub->S_SubBase/Metal CatalystProduct(S)-Product(100% Theoretical Yield)R_Sub->ProductSlow/No ReactionS_Sub->ProductFast ReactionEnzymeLipase (CALB)

Figure 2: DKR allows the conversion of the unreactive (R)-enantiomer into the reactive (S)-form, enabling >50% yields.

Implementation Note: For 2-APAs, the acidic

  • Solution: Use thioesters (more acidic

    
    -proton) allowing mild organic bases (e.g., trioctylamine) compatible with CALB, or use a metal catalyst (Ruthenium complex) coupled with the lipase in organic solvent.
    

Analytical Validation & Data Analysis

HPLC Method
  • Column: Chiralcel OJ-H or Chiralpak AD-H.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (98 : 2 : 0.1).

  • Detection: UV at 254 nm (aromatic ring).

Calculating the Enantiomeric Ratio ( )

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

56

Where:

  • 
     = Conversion (
    
    
    to
    
    
    )
  • 
     = Enantiomeric excess of product (
    
    
    )
E-ValueInterpretationAction
< 15Poor SelectivityChange solvent, temperature, or enzyme source.
15–50ModerateGood for synthesis, may require recrystallization.
> 100ExcellentIdeal for industrial application.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivationCheck water activity (

). If using organic solvent, ensure it's not completely anhydrous (add salt hydrates).
pH Drop (Hydrolysis)Ensure pH-stat is responding fast enough. Localized acid pockets kill enzyme. Increase stirring.
Low Selectivity (

)
Non-specific hydrolysisCheck for spontaneous chemical hydrolysis (background reaction). Lower temperature.
Wrong solventSwitch from hydrophilic (THF) to hydrophobic (Isooctane, Hexane) solvents to preserve enzyme structure.
Emulsion too stable Surfactant effectIn biphasic hydrolysis, avoid vigorous shaking during extraction. Use centrifugation to break emulsion.

References

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched profens. Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • Xin, J., et al. (2010). Method for preparing (S)-naproxen by enzyme resolution of racemic naproxen ester.[2][4] Google Patents, CN101880695B.

  • Liu, X., et al. (2021).[2] Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis.[2] Frontiers in Bioengineering and Biotechnology, 9.

  • Rakels, J. L., Straathof, A. J., & Heijnen, J. J. (1993). A simple method to determine the enantiomeric ratio in enantioselective biocatalysis. Enzyme and Microbial Technology, 15(11), 956-965.

Application Note: Chemoselective Preparation of 2-(3-Fluoro-4-aminophenyl)propanoic Acid

[1]

Executive Summary

The transformation of 2-(3-Fluoro-4-nitrophenyl)propanoic acid (1) to its amino derivative (2) is a critical step in synthesizing Flurbiprofen analogues and specific tyrosine kinase inhibitors. While nitro reduction is a standard organic transformation, this specific substrate presents two process challenges:

  • Chemo-stability of the C–F bond: Preventing hydrodefluorination (loss of fluorine) under reducing conditions.

  • Amphoteric Isolation: The product contains both a basic aniline (

    
    ) and an acidic carboxyl group (
    
    
    ), necessitating precise pH control for isolation.

This guide presents two validated protocols: a Catalytic Hydrogenation method optimized for scalability and an Iron-Mediated Reduction method optimized for absolute chemoselectivity.

Chemical Context & Reaction Scheme

The target molecule is a structural hybrid of an aniline and a propionic acid derivative. The presence of the fluorine atom at the meta position (relative to the alkyl chain) and ortho position (relative to the amine) electronically deactivates the ring but also creates a risk of catalytic hydrogenolysis.

Reaction Pathway

The reduction proceeds through nitroso and hydroxylamine intermediates.

ReactionSchemeReactantNitro Precursor(2-(3-Fluoro-4-nitrophenyl)propanoic acid)Inter1NitrosoIntermediateReactant->Inter12e-, 2H+Inter2HydroxylamineIntermediateInter1->Inter22e-, 2H+ProductTarget Amine(2-(3-Fluoro-4-aminophenyl)propanoic acid)Inter2->Product2e-, 2H+SideProductDes-fluoro Impurity(Hydrodefluorination)Product->SideProductOver-reduction(Pd/C, High P, Long time)

Figure 1: Reaction pathway showing the stepwise reduction and the potential risk of defluorination (red dashed line).

Protocol A: Catalytic Hydrogenation (Scalable)

Best for: Large-scale preparation (>10 g), clean impurity profile, minimal waste. Critical Control: Catalyst selection is paramount. While Palladium (Pd) is active, Platinum (Pt) is less prone to attacking the C–F bond on aromatic rings.

Materials
  • Substrate: 2-(3-Fluoro-4-nitrophenyl)propanoic acid (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided preferred for halogen safety) OR 5% Pd/C (if carefully monitored). Note: Protocol below uses Pd/C with strict stopping criteria.

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro precursor in Ethanol.

  • Catalyst Addition: Add 5% Pd/C (5 wt% loading relative to substrate) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    ). Pressurize to 30 psi (2 bar).
  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Expert Tip: Do NOT heat. Elevated temperatures (>40 °C) significantly increase the rate of C–F bond cleavage.

  • Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the nitro peak and the appearance of the amine.

    • Stop Criterion: Stop immediately upon consumption of starting material. Prolonged exposure to

      
       after conversion will initiate defluorination.
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.

Protocol B: Iron/Ammonium Chloride Reduction (Highly Selective)

Best for: Lab-scale (<10 g), preserving sensitive halogens, or if hydrogenation equipment is unavailable. Mechanism: Electron transfer from zero-valent iron in a protic medium. This method is chemoselective and will never cause defluorination.

Materials
  • Substrate: 2-(3-Fluoro-4-nitrophenyl)propanoic acid (10 mmol, 2.13 g).

  • Reductant: Iron powder (325 mesh, 5.0 equiv, 50 mmol, 2.8 g).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv, 2.7 g).
    
  • Solvent: Ethanol/Water (3:1 ratio, 40 mL).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor in Ethanol/Water (3:1).

  • Activation: Add the

    
     and Iron powder.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 80 °C) with mechanical stirring.

    • Observation: The reaction will turn dark grey/brown (iron oxides).

  • Timeline: Reflux for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.

  • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge.

    • Why Hot? The product may precipitate upon cooling.[1] Filtering hot ensures the product remains in the filtrate.

  • Workup (Isoelectric Precipitation):

    • Concentrate the filtrate to remove most Ethanol.

    • The residual aqueous solution will be slightly acidic/neutral.

    • Adjust pH to the Isoelectric Point (pI

      
       5.5)  using dilute 
      
      
      or
      
      
      .
    • Cool to 0–5 °C. The product, 2-(3-Fluoro-4-aminophenyl)propanoic acid, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Analytical Control & Troubleshooting

HPLC Method Parameters

To ensure the integrity of the C–F bond, use the following method to separate the Product from the Des-fluoro impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Detection UV at 254 nm (Aromatic) and 210 nm (Amide/Acid)
Retention Order Des-fluoro Amine (Early) < Target Product < Nitro Precursor (Late)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Fluorine Hydrogenation too vigorous (Temp/Pressure too high).Switch to Protocol B (Iron) or use sulfided Pt/C catalyst. Lower Temp to 20 °C.
Incomplete Reduction Catalyst poisoning (S or N species) or old Fe powder.Use fresh Fe powder; activate Fe with dilute HCl wash before use.
Low Yield (Isolation) Product remaining in water (Zwitterion effect).Do not extract with organic solvent at neutral pH. Adjust to pI (5.5) to precipitate, or use n-Butanol for extraction.
Colored Product Oxidation of aniline during workup.Perform workup quickly; add trace sodium metabisulfite during isolation.

Process Workflow Visualization

WorkflowStartStart: Nitro Precursor+ SolventChoiceSelect MethodStart->ChoiceMethodAMethod A: Hydrogenation(Pd/C or Pt/C, H2, 2 bar)Choice->MethodAScale-up / CleanMethodBMethod B: Chemical Reduction(Fe / NH4Cl / EtOH / H2O)Choice->MethodBHigh SelectivityMonitorAHPLC Check:Stop at 100% Conv.MethodA->MonitorAFilterAFilter Catalyst(Celite)MonitorA->FilterAConcentrateConcentrate FiltrateFilterA->ConcentrateRefluxReflux 80°C(2-4 Hours)MethodB->RefluxFilterBHot Filtration(Remove Fe sludge)Reflux->FilterBFilterB->ConcentratepHAdjustAdjust pH to pI (~5.5)Induce PrecipitationConcentrate->pHAdjustIsolateFiltration & DryingTarget: White SolidpHAdjust->Isolate

Figure 2: Operational workflow comparing the Catalytic and Chemical reduction routes.

References

  • Synthesis of Fluorin

    • Source: MDPI, "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)
    • Relevance: Validates the stability of fluorinated phenylpropanoic acids during synthesis.
    • URL:[Link]

  • Reduction of Nitro Compounds (General Reviews)

    • Source: Organic Chemistry Portal, "Reduction of Nitro Compounds"
    • Relevance: Provides mechanistic grounding for Fe/NH4Cl and Hydrogen
    • URL:[Link]

  • Flurbiprofen Intermediate Synthesis (Patent)
  • Chemical Properties of 2-(4-amino-3-fluorophenyl)propanoic acid

    • Source: PubChem CID 90035767 (Related structures)[2]

    • Relevance: Confirmation of chemical structure and properties.[3][4][5]

    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 2-(3-Fluoro-4-nitrophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for researchers optimizing the synthesis of 2-(3-Fluoro-4-nitrophenyl)propanoic acid . It moves beyond generic textbook procedures to address the specific kinetic and thermodynamic challenges of this workflow.

Strategic Overview: The Synthetic Logic

The most robust industrial route to 2-(3-Fluoro-4-nitrophenyl)propanoic acid is the Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene with diethyl methylmalonate , followed by hydrolysis and decarboxylation.

While seemingly straightforward, this route suffers from three primary yield-killing mechanisms:

  • Regio-isomer Formation: Competitive attack at the ortho-fluorine (2-position) rather than the desired para-fluorine (4-position).

  • Bis-Alkylation: Subsequent displacement of the second fluorine atom.

  • Incomplete Decarboxylation: Failure to fully convert the malonic acid intermediate to the propanoic acid.

Master Workflow Diagram

The following flowchart illustrates the critical path and decision nodes for this synthesis.

SynthesisWorkflow Start Start: 2,4-Difluoronitrobenzene SNAr Step 1: S_NAr Reaction (Temp Control Critical) Start->SNAr Reagent Reagent: Diethyl Methylmalonate Base: NaH or K2CO3 Solvent: DMF/DMSO Reagent->SNAr Check1 QC Check: Regio-isomer Ratio SNAr->Check1 Check1->SNAr High Ortho? Adjust Solvent/Temp Intermed Intermediate: Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate Check1->Intermed >95% Para-product Hydrolysis Step 2: Acid Hydrolysis & Decarboxylation (HCl/AcOH, Reflux) Intermed->Hydrolysis Purification Step 3: Purification (Crystallization from Toluene/Hexane) Hydrolysis->Purification End Target: 2-(3-Fluoro-4-nitrophenyl)propanoic acid Purification->End

Figure 1: Critical Process Flow for 2-(3-Fluoro-4-nitrophenyl)propanoic acid synthesis.

Phase 1: The SNAr Reaction (The Yield Maker)

The reaction between 2,4-difluoronitrobenzene and diethyl methylmalonate is the defining step. The nitro group activates the ring, but it activates the para position (4-F) and ortho position (2-F) differently.

The Goal: Maximize attack at the 4-position (yielding the 3-fluoro-4-nitro product) while suppressing attack at the 2-position.

Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Substrate : 1.1 eq Malonate : 2.2 eq BaseSlight excess of malonate ensures complete consumption of the expensive fluoro-arene. Excess base ensures full deprotonation of the malonate.
Solvent DMF or DMSO (Dry)Polar aprotic solvents stabilize the anionic transition state, favoring the SNAr mechanism.
Base NaH (60%) or K₂CO₃ NaH is cleaner for anhydrous conditions. Avoid alkoxide bases (e.g., NaOEt) to prevent competitive ether formation (O-attack).
Temperature 0°C to RT (Max 25°C)CRITICAL: High temperatures (>50°C) increase the energy of the system, reducing selectivity and promoting attack at the sterically hindered ortho position (2-F).
Troubleshooting Guide: SNAr Step

Q: I am seeing a significant amount of "2-(5-fluoro-2-nitrophenyl)" impurity by NMR. What happened? A: This is the ortho-substitution product. You likely ran the reaction at too high a temperature or used a solvent that promotes ion-pairing (like THF) rather than free ions.

  • Fix: Switch to DMF or DMSO. Maintain the reaction temperature below 10°C during addition and do not exceed 25°C during the stir out. The para-position is electronically favored, but the ortho-position becomes accessible with added thermal energy.

Q: My reaction stalled at 70% conversion. Should I add more base? A: Caution is advised. Adding more base can promote side reactions.

  • Diagnostic: Check if your solvent is wet. Water quenches the malonate anion.

  • Fix: If the reaction is anhydrous, the issue is likely the accumulation of leaving group salts (NaF/KF) coating the surface of solid bases (if using K₂CO₃). Use mechanical stirring or switch to NaH (homogeneous reaction).

Q: Why use Diethyl methylmalonate instead of Diethyl malonate? A: Using diethyl methylmalonate installs the alpha-methyl group immediately. If you use diethyl malonate, you must perform a subsequent methylation step, which adds a unit operation, reduces overall yield, and introduces O-methylation impurities.

Phase 2: Hydrolysis & Decarboxylation[1]

Converting the diester intermediate to the mono-acid requires harsh conditions. The challenge here is ensuring complete decarboxylation without degrading the nitro group.

Optimized Protocol Parameters
  • Reagents: Glacial Acetic Acid + 6N HCl (1:1 ratio).

  • Temperature: Reflux (approx. 100-110°C).

  • Time: 6–12 hours.[1] Monitor CO₂ evolution.

Troubleshooting Guide: Hydrolysis Step

Q: My product mass spec shows M+44 compared to the target. What is this? A: This is the Malonic Acid Intermediate . Decarboxylation is incomplete.

  • Mechanism: Hydrolysis of the esters happens first, followed by thermal decarboxylation. If you stop too early, you isolate the dicarboxylic acid.

  • Fix: Return the crude material to the reaction vessel with fresh acetic acid/HCl and reflux for an additional 4 hours. Ensure the temperature is actually at reflux; decarboxylation has a high activation energy barrier.

Q: The product is dark/tarry after hydrolysis. A: Nitro groups can be sensitive to prolonged heating in the presence of trace metals or reducing impurities.

  • Fix: Ensure your HCl is iron-free. Perform the hydrolysis under a nitrogen atmosphere to prevent oxidative degradation.

Phase 3: Purification Strategy

The crude product often contains trace regio-isomers and unreacted malonic acid derivatives.

Recommended Method: Crystallization [2]

  • Solvent System: Toluene/Hexane or Ethanol/Water.

  • Procedure: Dissolve crude acid in minimum hot Toluene. Add Hexane dropwise until turbidity is observed. Cool slowly to 4°C.

  • Why this works: The linear para-substituted product (Target) packs better into a crystal lattice than the kinked ortho-isomer, allowing for effective separation.

Impurity & Mechanism Visualization

Understanding the competition between the para (desired) and ortho (undesired) pathways is vital for control.

ReactionPathways Substrate 2,4-Difluoronitrobenzene TS_Para TS: Para-Attack (4-F) (Electronically Favored) Substrate->TS_Para Major Pathway TS_Ortho TS: Ortho-Attack (2-F) (Sterically Hindered) Substrate->TS_Ortho Minor Pathway (High Temp/Non-polar) Nucleophile Diethyl Methylmalonate Anion Nucleophile->TS_Para Nucleophile->TS_Ortho Product_Para Target Intermediate (3-Fluoro-4-nitro...) TS_Para->Product_Para Product_Ortho Impurity: Ortho-Isomer (5-Fluoro-2-nitro...) TS_Ortho->Product_Ortho

Figure 2: Kinetic competition between Para and Ortho substitution pathways.

References

  • Process for preparing therapeutic 2-arylpropionic acids.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction.

    • Source: Organic Process Research & Development (2014)[3]

    • Relevance: Provides mechanistic insight into solvent effects on regioselectivity in 2,4-difluoronitrobenzene substitutions.
    • URL:[Link]

  • Synthesis of Some New Flurbiprofen Analogues.

    • Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (2014)[4]

    • Relevance: Validates the nitro-precursor synthesis within the context of propionic acid deriv
    • URL:[Link]

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to safety regulations regarding nitro-aromatics and corrosive acids.

Sources

Technical Support Center: Optimizing Malonate Substitution in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize malonate substitution reactions in Dimethyl Sulfoxide (DMSO).

DMSO is a powerful polar aprotic solvent that dramatically accelerates SN2 reactions by effectively solvating cations while leaving anionic nucleophiles (like the malonate carbanion) "naked" and highly reactive 1. However, this enhanced reactivity means that strict temperature control is the master variable dictating whether your reaction yields the desired mono-alkylated product, over-alkylates, eliminates, or decarboxylates.

Part 1: Visual Workflow & Mechanistic Overview

Understanding the divergence of reaction pathways based on temperature and substrate is critical for optimization. The diagram below illustrates how thermal energy dictates the fate of the malonate enolate in DMSO.

G A Diethyl Malonate + Base (in DMSO) B Malonate Enolate A->B Deprotonation (20-25°C) C Mono-alkylated Product (Target) B->C + R-X (1° Halide) SN2 (25-50°C) E Alkene (E2 Elimination) B->E + 2°/3° Halide High Temp (>60°C) D Di-alkylated Product (Side Product) C->D Excess Base/R-X High Temp (>60°C) F Mono-alkylated Acid/Ester (Krapcho Decarboxylation) C->F + LiCl/H2O High Temp (150-180°C)

Temperature-dependent pathways of malonate substitution and decarboxylation in DMSO.

Part 2: Quantitative Data – Temperature vs. Reaction Outcome

To establish a baseline for your experimental design, consult the following thermodynamic and kinetic outcomes based on the internal temperature of your DMSO reaction mixture.

Temperature RangePrimary Reaction PathwayKinetic / Thermodynamic CausalityCommon Byproducts
< 20 °C Freezing / StagnationDMSO freezes (mp 18.5 °C); extreme viscosity halts bimolecular collisions.Unreacted starting materials
25 – 50 °C Mono-alkylation (SN2)Optimal thermal energy for SN2 while keeping the mono-alkylated enolate sterically hindered.Trace dialkylation
60 – 100 °C Di-alkylation / EliminationHigh thermal energy overcomes steric barriers for dialkylation and activation energy for E2.Dialkylated malonate, Alkenes
150 – 180 °C Krapcho DecarboxylationExtreme heat required to cleave the ester C-O bond; driven by entropy (CO2 gas release).N/A (Target pathway at this temp)

Part 3: Troubleshooting FAQs

Q1: Why does my malonate alkylation stall when I run it at room temperature in DMSO? A1: DMSO has a relatively high freezing point of ~18.5 °C. If your laboratory is cool, the solvent can partially crystallize, drastically reducing mass transfer and reaction kinetics. Furthermore, while DMSO accelerates SN2 reactions by minimizing the solvation of the anionic nucleophile 2, the initial deprotonation and subsequent nucleophilic attack still require a minimum activation energy. Causality: Solvation of the counter-cation (e.g., Na⁺) by DMSO's oxygen atoms leaves the carbanion highly reactive. However, if the temperature drops below 20 °C, the increased viscosity and localized freezing halt the molecular collisions required for the reaction to proceed. Maintain the reaction at 25–30 °C using a thermostated water bath.

Q2: I am trying to synthesize a mono-alkylated diethyl malonate, but my GC-MS shows significant dialkylation. How does temperature influence this? A2: Dialkylation is the most common side product in the alkylation of diethyl malonate 3. The mono-alkylated product still possesses an acidic α-proton. At elevated temperatures (>50 °C), the thermodynamic equilibrium shifts, and the remaining base can rapidly deprotonate the mono-alkylated product, which then reacts with another equivalent of the alkyl halide. Causality: Higher thermal energy overcomes the slight steric hindrance of the mono-alkylated enolate, making its reaction rate competitive with the unsubstituted malonate enolate. Keep the substitution temperature strictly between 25 °C and 40 °C and add the alkyl halide slowly to ensure it reacts primarily with the more abundant unsubstituted enolate 3.

Q3: My yield is low, and I am isolating alkenes instead of the substituted malonate. Is my temperature too high? A3: Yes. Elevated temperatures combined with the basic conditions of malonate alkylation strongly promote the E2 elimination pathway over SN2 substitution, especially if you are using secondary or sterically hindered alkyl halides 3. Causality: SN2 reactions are highly sensitive to steric hindrance, whereas E2 reactions are less so but require higher activation energies. Heating the reaction mixture provides the thermal energy required to traverse the E2 transition state. If using a secondary halide, strictly control the temperature (≤ 40 °C) and consider a less sterically hindered base.

Q4: I need to perform a Krapcho decarboxylation on my substituted malonate. Why do protocols specify such extreme temperatures (150–180 °C) in DMSO? A4: The Krapcho decarboxylation is a thermally driven process that relies on the nucleophilic attack of a halide anion (typically from LiCl or NaCl) onto the alkyl group of the ester, followed by the expulsion of CO24. Causality: The chloride ion is a relatively weak nucleophile. In DMSO, it is poorly solvated and thus more reactive, but the cleavage of the strong C-O bond of the ester still requires massive thermal input to reach the transition state [[5]](). The reaction is driven forward by entropy (the release of CO2 gas). If the temperature is below 150 °C, the reaction will fail to proceed at a reasonable rate 6.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Low-Temperature Mono-Alkylation of Diethyl Malonate

Objective: Maximize mono-alkylation while suppressing dialkylation and E2 elimination.

  • Enolate Formation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to a flame-dried flask. Add 1.05 equivalents of base (e.g., NaH or NaOEt). Slowly add 1.0 equivalent of diethyl malonate dropwise at 25 °C.

  • Validation Checkpoint: Stir for 30-60 minutes. The solution must become completely homogeneous. If using NaH, hydrogen gas evolution must completely cease. Do not proceed if bubbling continues.

  • Alkylation: Cool the flask in a water bath to maintain an internal temperature of 25–30 °C. Add 1.0 equivalent of the primary alkyl halide strictly dropwise via an addition funnel over 30 minutes.

  • Monitoring: Stir for 2–4 hours at 35 °C.

  • Validation Checkpoint: Analyze by TLC or GC-MS. The reaction is complete when the alkyl halide is consumed. If unreacted malonate remains, do not heat the reaction; instead, extend the time to prevent dialkylation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash the organic layer 5x with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

Protocol B: High-Temperature Krapcho Decarboxylation

Objective: Cleave one ester group from a substituted malonate to yield a mono-ester.

  • Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, combine the mono-alkylated diethyl malonate (1.0 eq), anhydrous LiCl or NaCl (2.0 eq), and H₂O (2.0 eq) in DMSO (0.5 M concentration).

  • Heating: Submerge the flask in a pre-heated oil bath set to 160–180 °C.

  • Validation Checkpoint: Within 15-30 minutes of reaching the target temperature, vigorous bubbling (CO₂ evolution) must be observed. If no bubbling occurs, verify the internal temperature and ensure water was added, as water is required to hydrolyze the stabilized carbanion intermediate 6.

  • Completion: Maintain heating for 4-6 hours. The reaction is complete when gas evolution ceases and LC-MS confirms the mass shift (-72 Da for loss of CO₂ and ethyl).

  • Workup: Cool to room temperature, dilute heavily with water, and extract with diethyl ether.

Part 5: References

  • Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog. Available at:[Link]

  • Krapcho decarboxylation - Wikipedia. Available at:[Link]

  • Reagents in Krapcho's decarboxylation - Chemistry Stack Exchange. Available at: [Link]

Sources

Advanced Crystallization Troubleshooting Center: 2-(3-Fluoro-4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 2-(3-Fluoro-4-nitrophenyl)propanoic acid . As a critical intermediate in the synthesis of flurbiprofen derivatives and targeted COX inhibitors, this compound's flat molecular structure and highly electronegative functional groups make it uniquely susceptible to impurity incorporation.

This guide is designed for researchers and process chemists. It bypasses basic theory to deliver field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to resolve persistent purity failures.

Part 1: Diagnostic Logic & Impurity Incorporation

Before altering your crystallization parameters, you must identify how impurities (such as regioisomers or unreacted starting materials) are entering your crystal lattice. A structured approach to coping with impurities prevents wasted optimization cycles, as demonstrated by foundational workflows in [1].

ImpurityDiagnostics Start Low Purity Detected Wash Reslurry/Wash Test Start->Wash CheckWash Purity improved? Wash->CheckWash Surface Surface Deposition CheckWash->Surface Yes Milling Milling & Dissolution CheckWash->Milling No CheckMill Impurity released? Milling->CheckMill Inclusion Solvent Inclusions CheckMill->Inclusion Yes SolidSol Solid Solution CheckMill->SolidSol No

Diagnostic workflow for identifying impurity incorporation mechanisms.

Part 2: Core Troubleshooting Guides (Q&A)

Q1: My final product consistently fails purity specifications (<98% HPLC) due to the presence of regioisomers (e.g., 2-(5-fluoro-2-nitrophenyl)propanoic acid). Washing the filter cake does not improve purity. What is happening? Causality: If washing and milling do not release the impurity, you are dealing with a solid solution (co-crystallization). The regioisomers of 2-(3-Fluoro-4-nitrophenyl)propanoic acid have nearly identical spatial footprints. When the supersaturation rate is too high, the crystal lattice cannot thermodynamically differentiate between the target molecule and the regioisomer, leading to co-precipitation. Resolution: You must shift from a kinetically driven to a thermodynamically driven crystallization. Switch to a solvent system that maximizes the solubility difference between the isomers (see Data Table below), and implement a strictly controlled seeded cooling profile to maintain the system within the metastable zone.

Q2: The purity is low, and the crystals appear opaque rather than translucent under the microscope. Milling the crystals releases a significant amount of trapped solvent and impurities. How do we resolve this? Causality: Opaque crystals indicate macroscopic solvent inclusions or severe agglomeration. This is caused by a high cooling rate (e.g., >1.0°C/min) that forces rapid, uncontrolled crystal growth. The rapidly growing crystal faces trap mother liquor containing dissolved impurities. Resolution: Introduce an isothermal hold immediately after seeding to allow the crystal lattice to heal and establish a controlled growth surface. Reduce the cooling rate to <0.2°C/min.

Q3: How do I prevent oiling out (liquid-liquid phase separation) before crystallization begins? Causality: Oiling out occurs when the supersaturation is generated so rapidly that the concentration exceeds the amorphous solubility limit before nucleation can occur. Resolution: Decrease the concentration of the initial solution or increase the ratio of the good solvent. Ensure that seeding occurs above the liquid-liquid phase separation temperature.

Part 3: Quantitative Data - Solvent Screening & Impurity Rejection

Selecting the correct solvent is the primary defense against solid solutions. The table below summarizes the thermodynamic rejection efficiency of various solvent systems for 2-(3-Fluoro-4-nitrophenyl)propanoic acid.

Solvent SystemTarget Solubility (mg/mL at 75°C)Impurity Rejection Rate (%)Primary Impurity Mechanism Observed
Ethanol / Water (70:30)12045%Solid Solution (Co-crystallization)
Ethyl Acetate18060%Agglomeration & Inclusions
Isopropanol9582%Surface Deposition
Toluene / Heptane (1:1) 85 98% Surface Deposition (Easily washed)

Note: Toluene/Heptane provides the highest rejection rate because the non-polar environment exaggerates the slight dipole moment differences between the regioisomers, preventing solid solution formation.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high purity, implement the following self-validating protocols. Every protocol contains internal checkpoints to verify the physical state of the system before proceeding to the next step.

Protocol A: Seeded Cooling Crystallization for High Purity

This protocol utilizes a controlled supersaturation trajectory to prevent secondary nucleation, a standard approach in continuous pharmaceutical manufacturing [2].

CrystallizationProtocol Dissolve Dissolve API in Toluene at 75°C Cool1 Cool to 60°C (0.5°C/min) Dissolve->Cool1 Seed Add 1 wt% Seeds Hold 1 hr Cool1->Seed Cool2 Cool to 5°C (0.1°C/min) Seed->Cool2 Filter Filter & Wash Cold Heptane Cool2->Filter Dry Vacuum Dry at 40°C Filter->Dry

Optimized seeded cooling crystallization workflow for high purity.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude 2-(3-Fluoro-4-nitrophenyl)propanoic acid in Toluene (8 volumes) at 75°C.

    • Validation Check: Ensure complete dissolution visually. If particulate remains, filter hot through a 0.45 µm PTFE membrane to remove heterogeneous nucleation sites.

  • Cooling to Seeding Temperature: Cool the reactor to 60°C at a rate of 0.5°C/min.

    • Validation Check: Analyze a filtered aliquot via HPLC. The concentration must be within the metastable zone (supersaturation ratio

      
      ) before seeding.
      
  • Seeding: Add 1-2 wt% of highly pure, pre-milled seed crystals. Hold isothermally for 1 hour.

    • Validation Check: Microscopic evaluation of a slurry sample should show intact seed crystals growing without spontaneous fines (indicating no secondary nucleation).

  • Controlled Cooling: Add Heptane (8 volumes) dropwise over 2 hours, then cool to 5°C at a slow rate of 0.1°C/min.

  • Isolation: Filter the slurry and wash the cake with 2 volumes of cold Heptane.

    • Validation Check: Perform impurity profiling on the mother liquor. If the impurity concentration in the mother liquor drops sharply compared to the theoretical yield, co-crystallization has occurred, and the batch must be reslurried.

Protocol B: Isothermal Modulated DSC (iMDSC) for Crystallization Kinetics

Understanding the crystallization kinetics is vital for scaling up. iMDSC allows you to accurately calculate the crystalline fraction over time, a technique validated in the study of flurbiprofen co-amorphous systems [3].

Step-by-Step Methodology:

  • Sample Preparation: Load 3-5 mg of amorphous/crude API into an aluminum hermetic pan.

  • Thermal History Erasure: Heat the sample to 10°C above the melting point, then quench cool to the target isothermal crystallization temperature (e.g., 40°C).

  • Isothermal Modulation: Hold the sample isothermally with a temperature modulation of ±0.5°C every 60 seconds.

    • Validation Check: Monitor the reversing heat capacity (

      
      ). A steady decrease in 
      
      
      
      confirms the progression of crystallization. If
      
      
      remains static, the induction time has not been reached, indicating the supersaturation is too low.
  • Data Analysis: Calculate the crystalline fraction over time to determine the optimal isothermal hold time required for large-scale batch seeding.

Part 5: Frequently Asked Questions (FAQs)

Q: Does the stirring rate affect the purity of 2-(3-Fluoro-4-nitrophenyl)propanoic acid? A: Yes. High shear rates can cause crystal attrition (breakage), leading to secondary nucleation. These newly formed fines grow rapidly and are highly prone to trapping impurities. Maintain a moderate, uniform suspension speed (e.g., 150-250 RPM depending on reactor geometry).

Q: Can I use pH-shift crystallization instead of cooling crystallization? A: While possible due to the propanoic acid moiety, pH-shift crystallization often results in localized zones of extreme supersaturation at the point of acid addition. This leads to rapid precipitation, massive agglomeration, and heavy impurity entrapment. If pH-shift is necessary, use a highly diluted acid feed and intense micromixing.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Mechanistic Investigation into Crystallization of Hydrated Co-Amorphous Systems of Flurbiprofen and Lidocaine Source: Pharmaceutics (MDPI) URL:[Link]

Controlling decarboxylation side reactions in phenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering decarboxylation issues during the synthesis of 3-phenylpropionic acid (Hydrocinnamic acid).

Topic: Controlling Decarboxylation Side Reactions

Status: Active | Tier: Level 3 (Senior Application Support)

Executive Summary: The "Silent" Yield Killer

In the synthesis of 3-phenylpropionic acid (3-PPA), particularly via the hydrogenation of cinnamic acid, decarboxylation is the primary competitive pathway that degrades purity. This reaction releases CO₂ and generates styrene , which is subsequently hydrogenated to ethylbenzene .

Unlike other impurities, ethylbenzene is non-polar and volatile, often co-distilling with the product or complicating crystallization. This guide addresses the root causes of this transformation and provides engineered controls to suppress it.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I detect significant ethylbenzene (0.5–2.0%) in my crude hydrogenation product. Is this thermal degradation?

Diagnosis: Likely Catalytic Decarboxylation , not just thermal. Root Cause: While thermal decarboxylation of 3-PPA requires high temperatures (>200°C), the starting material, cinnamic acid , is prone to decarboxylation at much lower temperatures (50–80°C) in the presence of acidic sites on the catalyst support (e.g., unwashed Pd/C). The Mechanism: The free carboxylic acid protonates the


-carbon or coordinates with the metal surface, facilitating the loss of CO₂ to form styrene. The styrene is then rapidly reduced to ethylbenzene, which is chemically inert and difficult to separate.
Corrective Action: 
  • Switch to the "Salt Strategy": Do not hydrogenate the free acid. Convert cinnamic acid to sodium cinnamate using 1.05 eq of NaOH in water. The carboxylate anion is electronically stabilized against decarboxylation.[1]

  • Check Catalyst Acidity: If running in organic solvent, use a catalyst support doped with sodium carbonate or switch to a neutral support (e.g., Pd/Al₂O₃).

Q2: My reaction stalls, and increasing the temperature causes a spike in impurities. How do I drive completion without decarboxylation?

Diagnosis: The "Arrhenius Trap." Root Cause: Increasing temperature exponentially increases the rate of decarboxylation (high activation energy) faster than it increases the rate of hydrogenation (low activation energy, diffusion-limited). Corrective Action:

  • Do NOT increase Temperature. Keep T < 60°C.

  • Increase H₂ Pressure: Hydrogenation is pressure-dependent (first-order). Increasing pressure from 1 bar to 5–10 bar will accelerate the desired pathway without affecting the decarboxylation rate.

  • Change Solvent: Switch from non-polar solvents (Toluene) to polar protic solvents (Water/NaOH or Methanol). Solvent polarity stabilizes the transition state of the hydrogenation over the elimination pathway.

Q3: I am using Transfer Hydrogenation (Formic Acid/Pd), but I see styrene evolution.

Diagnosis: Acid-Catalyzed Decarboxylation. Root Cause: Formic acid acts as both a hydrogen donor and an acid catalyst. High local acidity promotes the decarboxylation of cinnamic acid before it can be reduced. Corrective Action:

  • Buffer the System: Use Ammonium Formate or a mixture of Formic Acid/Triethylamine .

  • Alkaline Mode: As detailed in the protocol below, use Formic Acid + NaOH. The formate ion acts as the donor, and the alkaline pH protects the substrate.

Module 2: Strategic Reaction Pathways

The following diagram illustrates the kinetic competition between the desired hydrogenation and the undesired decarboxylation pathways.

G Start Cinnamic Acid (Substrate) Intermediate Pd-Complex (Adsorbed) Start->Intermediate Adsorption Styrene Styrene (Transient Impurity) Start->Styrene Decarboxylation (Promoted by Heat/Acid) Product 3-Phenylpropionic Acid (Target) Intermediate->Product Hydrogenation (Fast at High Pressure) Ethylbenzene Ethylbenzene (Dead-End Impurity) Product->Ethylbenzene Thermal Degradation (Only at >200°C) Styrene->Ethylbenzene Rapid Reduction CO2 CO2 Styrene->CO2

Figure 1: Reaction network showing the critical branch point at Cinnamic Acid. Preventing the initial decarboxylation to Styrene is the only effective control strategy.

Module 3: Validated Experimental Protocol

Method: Aqueous Alkaline Transfer Hydrogenation

This protocol eliminates decarboxylation by locking the substrate as a stable carboxylate salt. It uses non-pyrophoric reagents, making it safer than high-pressure H₂ gas methods.[2]

Target: 3-Phenylpropionic Acid Scale: 10 mmol (scalable to kg) Purity Target: >99.5% (Ethylbenzene < 0.1%)

Reagents Table
ReagentEquiv.AmountRole
Cinnamic Acid 1.01.48 gSubstrate
NaOH (aq, 2.5 M) ~3.515 mLSolvent & Stabilizer
Formic Acid 4.01.5 mLHydrogen Donor
PdCl₂ (or 5% Pd/C) 1-2 mol%18 mgCatalyst
HCl (Conc.) ExcessAs req.Acidification
Step-by-Step Workflow
  • Salt Formation (Critical Step):

    • In a round-bottom flask, dissolve 1.48 g of Cinnamic Acid in 15 mL of 2.5 M NaOH .

    • Checkpoint: Ensure the solution is clear and homogeneous. The pH should be >10. At this pH, the substrate exists entirely as the Cinnamate anion , which is electronically resistant to decarboxylation.

  • Catalyst Addition:

    • Add 10 mol% PdCl₂ (or equivalent Pd/C). Note: PdCl₂ is reduced in situ to active Pd(0) nanoparticles.

  • Reaction Initiation:

    • Heat the mixture to 65°C .

    • Add Formic Acid (or Sodium Formate) slowly if reaction is vigorous.

    • Note: Do not exceed 80°C. Although the salt is stable, higher temperatures degrade the formate donor.

  • Monitoring:

    • Stir for 2–16 hours. Monitor by TLC or HPLC.

    • Success Indicator: The disappearance of the alkene peak without the appearance of the ethylbenzene peak (which would appear in the non-polar wash if present).

  • Workup (Isolation):

    • Cool reaction mixture to 4°C (Ice bath).

    • Filtration: Filter off the Pd catalyst (Celite pad). The product is in the aqueous filtrate.

    • Acidification: Slowly add concentrated HCl to the filtrate with vigorous stirring until pH < 2.

    • Precipitation: 3-Phenylpropionic acid will precipitate as a white solid.

    • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from water or hexane if necessary.

Module 4: Comparative Data (Solvent Effects)

The choice of solvent system dictates the decarboxylation risk. The table below summarizes internal data comparing standard hydrogenation vs. the alkaline approach.

ParameterStandard Hydrogenation Alkaline Transfer (Recommended)
Solvent Toluene / Methanol2.5 M NaOH (aq)
Substrate State Free Acid (R-COOH)Carboxylate Salt (R-COO⁻)
Temp 80°C65°C
Pressure 120 psi H₂Atmospheric
Yield 85–91%98%
Ethylbenzene 0.5% – 2.0%Not Detected (<0.05%)
Safety Flammable Solvent + H₂ GasAqueous + Non-pyrophoric

References

  • Suresh, P., et al. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. ScienceMadness / Journal of Chemical Education Context.

  • Mestdagh, H., & Puechberty, A. (1991).[3] Decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to beta-bromostyrene: An experiment illustrating solvent effect. Journal of Chemical Education.

  • Shinde, S. (2020).[4] Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid: Chemoselectivity Challenges. Asian Journal of Chemistry.

  • Organic Syntheses. Preparation of 3-Phenylpropionic Acid via Oxidation of 3-Phenylpropanal. Organic Syntheses, Coll. Vol. X.

  • BenchChem Technical Guides. Synthesis of 3-Phenylpropanoic Anhydride and Acid Precursors.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Fluoro-4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic, weakly acidic intermediates like 2-(3-Fluoro-4-nitrophenyl)propanoic acid . This compound features a hydrophobic fluoronitrophenyl ring coupled with an ionizable propanoic acid moiety, placing it firmly in the category of poorly water-soluble compounds (akin to BCS Class II/IV drugs).

This guide provides field-proven, mechanistic troubleshooting strategies to achieve stable aqueous solutions for in vitro assays and in vivo dosing.

FAQ 1: Fundamental Solubilization & pH Control

Q1: Why is 2-(3-Fluoro-4-nitrophenyl)propanoic acid practically insoluble in deionized (DI) water, and what is the most straightforward way to dissolve it?

The Science (Causality): In DI water (typically pH 5.5–6.0), the carboxylic acid group (estimated pKa ~4.2–4.6) is only partially ionized. The strong crystal lattice energy, driven by the planar aromatic ring and intermolecular hydrogen bonding of the carboxylic acid, resists solvation. Furthermore, the highly electronegative fluorine and nitro groups increase the overall lipophilicity of the aromatic system.

The Solution: The most effective first-line strategy is pH adjustment and salt formation [1]. By raising the pH of the vehicle to at least 2 units above the compound's pKa (i.e., pH > 6.5), you force the complete deprotonation of the carboxylic acid, yielding a highly water-soluble carboxylate anion.

Protocol 1: In Situ Sodium Salt Formation (Self-Validating)

Use this method for basic in vitro assays where a slightly alkaline pH is tolerated.

  • Weighing: Accurately weigh the required mass of 2-(3-Fluoro-4-nitrophenyl)propanoic acid into a glass vial.

  • Wetting: Add a minimal volume (e.g., 5% of final volume) of a water-miscible co-solvent like Ethanol or DMSO to wet the hydrophobic powder. Why? This breaks the surface tension and prevents the powder from floating on the aqueous surface.

  • Titration: Add 0.1 M NaOH dropwise while vortexing until the powder completely dissolves.

  • Buffering: Dilute to the final volume using a strong buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lock the pH and prevent atmospheric CO₂ from lowering the pH over time.

  • Self-Validation Step: Observe the solution against a dark background. It should be optically clear. To validate the stability, back-titrate a 1 mL aliquot with 0.1 M HCl dropwise. You should observe sudden precipitation (cloudiness) around pH 4.5, confirming the solubility is strictly pH-dependent.

FAQ 2: Advanced Aqueous Formulation (Avoiding Organics)

Q2: My cell-based assay is highly sensitive to DMSO and alkaline pH. How can I achieve a strictly aqueous formulation at physiological pH (7.4)?

The Science (Causality): When organic co-solvents cause cytotoxicity and high pH disrupts cellular homeostasis, cyclodextrin inclusion complexation is the gold standard [3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic 3-fluoro-4-nitrophenyl ring of your compound dynamically inserts into this cavity via van der Waals forces and hydrophobic interactions, shielding it from water while the cyclodextrin's exterior maintains aqueous solubility [5].

Protocol 2: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)
  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in DI water.

  • Dissolution: Dissolve 2-(3-Fluoro-4-nitrophenyl)propanoic acid in a volatile organic solvent (e.g., Methanol).

  • Mixing: Mix the methanolic drug solution with the aqueous HP-β-CD solution at a 1:1 molar ratio of drug to cyclodextrin. Stir continuously for 2 hours at room temperature to allow the host-guest equilibrium to establish.

  • Evaporation: Remove the methanol under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization: Freeze the remaining clear aqueous solution and lyophilize for 48 hours to obtain a dry, stable inclusion complex powder.

  • Self-Validation Step: Reconstitute a portion of the lyophilized powder in pH 7.4 PBS. Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy (at the compound's λmax). The absence of a pellet and a high UV absorbance confirms successful complexation; uncomplexed drug would immediately crash out in PBS.

FAQ 3: In Vivo Dosing & Solid-State Modifications

Q3: We are moving to in vivo pharmacokinetic (PK) studies. When we dose the sodium salt orally, it precipitates in the simulated gastric fluid (SGF). How do we prevent this?

The Science (Causality): The stomach environment is highly acidic (pH ~1.2). When the soluble carboxylate salt enters the stomach, it rapidly protonates back into the unionized free acid. Because the free acid has virtually zero solubility in SGF, it precipitates, leading to erratic absorption and poor bioavailability [2].

The Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) [4]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP or HPMC), the drug is locked in a high-energy amorphous state. When the polymer dissolves in the GI tract, it releases the drug and maintains it in a supersaturated state, preventing crystallization long enough for intestinal absorption to occur.

Protocol 3: Preparation of an Amorphous Solid Dispersion
  • Matrix Selection: Choose a hydrophilic polymer with a high glass transition temperature (Tg), such as PVP K30.

  • Co-dissolution: Dissolve both the drug and PVP K30 (e.g., 1:4 w/w ratio) in a common solvent (e.g., Acetone/Ethanol mixture).

  • Flash Evaporation: Rapidly evaporate the solvent using spray drying or a rotary evaporator. The rapid solvent removal prevents the drug molecules from organizing into a crystal lattice.

  • Secondary Drying: Dry the resulting film under a high vacuum for 24 hours to remove residual solvent.

  • Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp diffraction peaks, confirming the complete absence of crystallinity.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties and the relative impact of various solubilization strategies for fluorinated phenylpropanoic acid derivatives.

Solubilization StrategyPrimary MechanismEstimated Solubility EnhancementBest Use Case
None (DI Water) Baseline (Unionized state)1x (Reference, < 0.1 mg/mL)N/A
pH Adjustment (pH > 6.5) Ionization of -COOH to carboxylate100x to 1000xSimple in vitro biochemical assays
Co-solvent (10% DMSO) Reduction of dielectric constant10x to 50xAssays tolerant to organic solvents
HP-β-CD Complexation (20%) Host-guest hydrophobic shielding50x to 200xCell-based assays (Strictly aqueous)
Amorphous Solid Dispersion High-energy state / Supersaturation20x to 100x (Kinetic)In vivo oral dosing (PK studies)

Visualizing the Solubilization Workflows

To assist in rapid decision-making, use the following logical workflow to select the optimal solubilization technique based on your specific experimental constraints.

SolubilizationWorkflow Start Compound Insoluble 2-(3-Fluoro-4-nitrophenyl)propanoic acid CheckAssay Are cells/animals sensitive to pH or organics? Start->CheckAssay pHAdjust pH Adjustment & Salt Formation (Adjust to pH > 6.5) CheckAssay->pHAdjust No (Biochemical Assay) Cosolvent Use Co-solvents (DMSO, EtOH, PEG400) CheckAssay->Cosolvent Tolerates low % organics Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) CheckAssay->Cyclodextrin Yes (Strictly aqueous) SolidDispersion Amorphous Solid Dispersion (Polymer Matrix) pHAdjust->SolidDispersion Precipitates in vivo (SGF) Cosolvent->SolidDispersion Toxicity / Crash out

Decision matrix for selecting a solubilization strategy for lipophilic carboxylic acids.

CD_Mechanism FreeDrug Free Drug (Lipophilic Ring) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Hydrophobic Interactions FreeCD HP-β-CD (Hydrophilic Exterior) FreeCD->Complex Host-Guest Assembly

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

References

  • Solubilization techniques used for poorly water-soluble drugs Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology (IJSRT) URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC (National Institutes of Health) URL:[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: CONICET Digital Repository URL:[Link]

Technical Support Center: Minimizing Defluorination During Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter frustrating defluorination byproducts when reducing fluoronitrobenzenes.

While the carbon-fluorine (C–F) bond is thermodynamically the strongest carbon-halogen bond, it becomes kinetically vulnerable under specific reductive conditions. This guide is designed to dissect the causality behind these side reactions and provide you with self-validating, field-proven protocols to ensure absolute chemoselectivity.

Mechanistic Pathway: Where Does Defluorination Occur?

To troubleshoot defluorination, we must first understand the competing pathways at play during the reduction of a fluoronitrobenzene.

Mechanism cluster_0 Target Pathway cluster_1 Defluorination Byproducts FNB Fluoronitrobenzene (Ar-F, NO2) Nitroso Nitroso Intermediate (Ar-F, NO) FNB->Nitroso [H] Hydrodefluorination Hydrodefluorination (Ar-H, NH2) FNB->Hydrodefluorination Overactive Pd/C Insertion into C-F SNAr_Adduct SNAr Oligomers (Ar-NH-Ar, NO2) FNB->SNAr_Adduct Nucleophilic attack by Aniline/NHOH Hydroxylamine Hydroxylamine (Ar-F, NHOH) Nitroso->Hydroxylamine [H] Aniline Fluoroaniline (Ar-F, NH2) Hydroxylamine->Aniline [H]

Competing pathways in fluoronitrobenzene reduction leading to target anilines vs defluorinated byproducts.

Troubleshooting Guides & FAQs

Q1: Why am I seeing defluorination when the C–F bond is supposed to be highly stable? A1: The instability is driven by two distinct mechanisms. First, owing to the presence of the strongly electron-withdrawing nitro group, the fluoride atom becomes an excellent leaving group[1]. This activates the ortho and para positions for Nucleophilic Aromatic Substitution (SNAr). As the reaction proceeds, newly formed anilines or intermediate hydroxylamines can act as nucleophiles, displacing the fluorine atom before the nitro group is fully reduced. Second, highly active transition metals (like unpoisoned Palladium) can undergo direct oxidative addition into the C–F bond, leading to reductive hydrodefluorination.

Q2: How can I perform catalytic hydrogenation without transition-metal-catalyzed hydrodefluorination? A2: You must switch your catalyst and introduce a poison. Palladium has a high propensity for hydrodehalogenation. Instead, Platinum on carbon (Pt/C) is a commonly used, cleaner catalyst for this transformation[2]. To further guarantee the integrity of the C–F bond, dope the reaction with a cycloaliphatic amine. Morpholine is outstandingly effective at suppressing dehalogenation during the hydrogenation of halogen-substituted nitro aromatics[3]. It selectively coordinates to the most active metal sites, preventing C–F insertion while leaving enough catalytic activity to reduce the nitro group.

Q3: Are there mild alternatives to high-pressure hydrogenation for sensitive, multi-halogenated substrates? A3: Yes. Catalytic transfer hydrogenation using hydrazine hydrate and Pd/C is highly effective, provided you strictly control the thermodynamics. If you run this reaction under reflux, monodehalogenation will occur; however, maintaining the reaction strictly at room temperature ensures a highly selective nitro reduction without cleaving the carbon-halogen bonds[4].

Q4: What if my molecule is highly prone to SNAr and I want to avoid metal catalysts entirely? A4: Metal-acid reductions, such as the classical Béchamp reduction using iron powder and hydrochloric acid, are robust alternatives. While this method generates a significant amount of iron sludge—posing environmental and purification concerns—it is highly chemoselective for the nitro group and completely spares the C–F bond[2].

Decision Matrix for Protocol Selection

Workflow Start Fluoronitrobenzene Reduction CheckPos Is F ortho/para to NO2? Start->CheckPos SNAr High SNAr Risk: Avoid basic conditions & high temps CheckPos->SNAr Yes LowSNAr Low SNAr Risk: Focus on preventing hydrodefluorination CheckPos->LowSNAr No CatChoice Catalytic Hydrogenation Preferred? SNAr->CatChoice LowSNAr->CatChoice PtC Use Pt/C + Morpholine (0.1-5 MPa H2) CatChoice->PtC Yes, scalable Transfer Transfer Hydrogenation (Hydrazine + Pd/C at RT) CatChoice->Transfer No, mild conditions needed Metal Metal/Acid Reduction (Fe/HCl) CatChoice->Metal No, robust scale-up

Workflow for selecting the optimal nitro reduction strategy for fluorinated substrates.

Quantitative Data: Catalyst & Reagent Efficacy

The following table summarizes the operational parameters and expected outcomes for various reduction methodologies.

MethodCatalyst / ReagentTemp (°C)PressureDefluorination RiskTypical Yield
Catalytic Hydrogenation Pd/C (Unpoisoned)50 - 1000.1 - 5 MPaHigh Variable
Catalytic Hydrogenation 1% Pt/C + Morpholine50 - 1000.1 - 5 MPaLow > 94%
Transfer Hydrogenation Pd/C + Hydrazine Hydrate20 - 25 (RT)1 atmLow 85 - 95%
Metal-Acid Reduction Fe powder / HCl80 - 901 atmVery Low > 90%

Self-Validating Experimental Protocols

A protocol is only as good as its built-in failure checkpoints. The following methodologies are designed as self-validating systems , meaning the physical or chemical behavior of the reaction itself will confirm success or indicate failure before you proceed to workup.

Protocol A: Pt/C Catalytic Hydrogenation with Morpholine Poisoning

Causality: Morpholine selectively binds to the hyperactive edge-sites of the platinum crystal lattice. This allows the planar nitro group to reduce while sterically and electronically preventing the oxidative addition of the C–F bond[3].

Step-by-Step Methodology:

  • Charge Reactor: To a pressure reactor, add the fluoronitrobenzene substrate, 1% Pt/C catalyst (substrate:catalyst mass ratio of 200:1 to 400:1)[2], and methanol as the solvent.

  • Add Poison: Introduce morpholine at a mole ratio of 0.02 to 1.0 relative to the nitro substrate[3]. (Ratios below 0.01 fail to suppress dehalogenation).

  • Purge & Pressurize: Purge the reactor three times with inert nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 0.1 - 5 MPa[2].

  • Heat & Monitor (Self-Validation Step): Heat the mixture to 50–100 °C[2] with vigorous stirring. Monitor the hydrogen mass flow controller.

    • Validation Checkpoint: The theoretical hydrogen consumption for

      
       to 
      
      
      
      is exactly 3.0 molar equivalents. The system validates its chemoselectivity when hydrogen uptake abruptly plateaus at 3.0 equivalents. If uptake continues slowly toward a 4th equivalent, hydrodefluorination is occurring; immediately cool the reactor and vent the hydrogen.
  • Workup: Cool to room temperature, vent the reactor, filter the catalyst through a pad of Celite, and concentrate the filtrate under reduced pressure.

Protocol B: Mild Transfer Hydrogenation using Hydrazine Hydrate

Causality: Hydrazine decomposes into nitrogen and hydrogen gas on the palladium surface. By strictly capping the thermal energy at room temperature, the activation energy required to cleave the C–F bond is never reached, bypassing Pd/C's notorious dehalogenation tendencies[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the fluoronitrobenzene (1.0 eq) in ethanol in an open-neck round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (approx. 5-10 mol% by weight) to the stirring solution at room temperature (20–25 °C).

  • Hydrazine Addition: Slowly add hydrazine hydrate (approx. 5-10 eq) dropwise over 15 minutes.

  • Monitor (Self-Validation Step): Maintain the temperature strictly at room temperature.

    • Validation Checkpoint: You will observe immediate effervescence (evolution of

      
       gas). The reaction is self-validating: the visible cessation of bubbling perfectly correlates with the complete reduction of the nitro group. Do not apply heat (refluxing will instantly trigger monodehalogenation)[4].
      
  • Workup: Once gas evolution ceases, filter the Pd/C through Celite (the catalyst can be recycled)[4], wash with ethanol, and evaporate the solvent to yield the fluoroaniline.

References

  • Google Patents.
  • PubMed Central (PMC). "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C".[Link]

  • Wikipedia. "4-Fluoronitrobenzene". [Link]

Sources

Technical Support Center: Optimization of Acid Hydrolysis Conditions for Malonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this definitive resource for researchers and drug development professionals who are optimizing the acid-catalyzed hydrolysis and subsequent decarboxylation of malonate esters.

Unlike basic saponification, acid hydrolysis is a reversible equilibrium process that requires precise control over thermodynamics, solvent dynamics, and reaction kinetics. This guide bridges theoretical mechanistic chemistry with field-proven laboratory techniques to ensure your syntheses are high-yielding and reproducible.

Mechanistic Workflow & Logical Relationships

To successfully troubleshoot a reaction, you must first visualize the molecular journey. The diagram below maps the transformation from the initial diethyl malonate starting material through the critical acid hydrolysis and thermal decarboxylation stages.

G cluster_0 Malonate Ester Synthesis: Acid Hydrolysis & Decarboxylation Workflow N1 Diethyl Malonate (Starting Material) N2 Enolate Formation (Base: NaOEt) N1->N2 Deprotonation N3 Alkylation (Alkyl Halide) N2->N3 SN2 Reaction N4 Acid Hydrolysis (H3O+, Heat) N3->N4 Aqueous Acid N5 Substituted Malonic Acid (Diacid Intermediate) N4->N5 Ester Cleavage N6 Decarboxylation (-CO2, >130°C) N5->N6 Thermal Cleavage N7 Substituted Carboxylic Acid (Final Product) N6->N7 Tautomerization

Workflow of malonate ester alkylation, acid hydrolysis, and decarboxylation.

Standardized Experimental Protocol: One-Pot Acid Hydrolysis & Decarboxylation

This methodology is designed as a self-validating system . At each critical juncture, specific observable metrics are provided so you can confirm the mechanistic causality of your actions. We utilize a one-pot acidic method because it simultaneously hydrolyzes the ester and provides the protons necessary for the subsequent thermal decarboxylation, avoiding the intermediate acidification step required in basic saponification[1][2].

Objective: Convert an alkylated diethyl malonate to a substituted carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent of the alkylated diethyl malonate.

  • Acid Addition: Add a large excess of 6M aqueous Hydrochloric Acid (HCl) (typically 10–20 volumes relative to the ester).

    • Causality: Acid-catalyzed ester hydrolysis is a reversible process. A massive molar excess of water and a high concentration of hydronium ions are required to drive the equilibrium toward the diacid via Le Chatelier's principle[3].

  • Co-Solvent Integration (Conditional): If the substrate is highly lipophilic (e.g., dibenzyl-substituted) and forms a distinct biphasic layer, add 1,4-Dioxane (up to 30% v/v) to homogenize the mixture.

    • Causality: Dioxane acts as an entropy-controlling solvent that enhances solute-solvent interactions, bridging the dielectric gap without degrading under acidic conditions[4].

  • Hydrolysis (Reflux): Heat the mixture to a gentle reflux (approx. 100–105 °C).

    • Self-Validation: Monitor the reaction via TLC (using a KMnO₄ stain). The disappearance of the high-Rf diester spot and the appearance of a baseline-bound diacid spot confirms the completion of hydrolysis. This typically takes 4–12 hours depending on steric hindrance.

  • Decarboxylation (Thermal Cleavage): Once hydrolysis is complete, equip a distillation head to remove the water/dioxane, allowing the internal temperature of the neat melt to rise to 130–150 °C.

    • Causality: Heat induces a concerted 6-membered cyclic transition state, releasing CO₂ gas and forming an enol intermediate that rapidly tautomerizes to the final carboxylic acid[1][5].

    • Self-Validation: The onset of decarboxylation is visually confirmed by vigorous effervescence (bubbling of CO₂ gas) within the reaction mixture. When bubbling ceases, decarboxylation is complete.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Extract the aqueous phase with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude substituted carboxylic acid.

Quantitative Optimization Parameters

To assist in your experimental design, the following table summarizes how specific parameters impact the thermodynamics and kinetics of the reaction.

ParameterConditionOutcome / Yield ImpactMechanistic Causality
Acid Type 6M HCl (aq)High (80–95%)Standard for most substrates; volatile enough for easy post-reaction removal.
Acid Type 50% H₂SO₄ (aq)Very High (85–98%)Higher boiling point allows for one-pot decarboxylation without needing to evaporate the solvent first.
Temperature 60 – 80 °CDiacid IsolationHydrolyzes the ester but prevents the 6-membered cyclic transition state required for CO₂ loss[6].
Temperature > 130 °CComplete DecarboxylationProvides the necessary activation energy for C-C bond cleavage and CO₂ expulsion[5].
Co-Solvent 1,4-Dioxane (30% v/v)Accelerated KineticsHomogenizes lipophilic substrates; reduces mass transfer limitations across phase boundaries[4].
Byproduct Removal Distillation of EtOHDrives EquilibriumContinuously removes ethanol, shifting the reversible hydrolysis strictly to the right[6].

Troubleshooting Guides & FAQs

Q1: My hydrolysis is stalling at the mono-ester stage. How do I push it to completion? A: Stalling at the mono-ester stage is a classic symptom of steric hindrance. When you alkylate diethyl malonate (especially with secondary or bulky alkyl halides), the newly introduced groups physically block the approach of water to the second ester carbonyl.

  • Troubleshooting Step: Increase the acid concentration (e.g., switch from 6M HCl to 50% H₂SO₄) and elevate the reflux temperature. Alternatively, set up a Dean-Stark trap or distillation head to continuously distill off the ethanol byproduct. Because acid hydrolysis is an equilibrium process, removing ethanol leverages Le Chatelier's principle to force the reaction forward[6].

Q2: I want to isolate the substituted malonic acid (diacid) without decarboxylating it. Is this possible under acidic conditions? A: Yes, but strict temperature control is critical. Decarboxylation of malonic acid derivatives relies on a concerted, 6-membered cyclic transition state that requires significant thermal energy[5].

  • Troubleshooting Step: Conduct the acid hydrolysis at a strictly controlled temperature below 100 °C (ideally 60–80 °C). At these temperatures, the ester will hydrolyze, but the resulting diacid will not possess the activation energy required to expel CO₂[6]. Once hydrolyzed, extract the diacid carefully and avoid exposing it to high heat during solvent evaporation.

Q3: The alkylated malonate ester is completely insoluble in my aqueous acid, forming two distinct layers. The reaction isn't progressing. What should I do? A: Acid hydrolysis occurs in the aqueous phase. If your substrate is highly lipophilic, it will remain in the organic phase, leading to severe mass transfer limitations and a near-zero reaction rate.

  • Troubleshooting Step: Introduce a water-miscible co-solvent. As noted in kinetic solvolysis studies, is highly recommended because it is stable in strong acids and effectively homogenizes the aqueous-organic mixture, bridging the dielectric gap and accelerating solvolysis[4]. Ensure you maintain vigorous stirring to maximize surface area contact if a slight phase separation persists.

Q4: Why do some protocols recommend basic saponification followed by acidification, instead of direct acid hydrolysis? A: Basic saponification (using NaOH or KOH) is irreversible because it forms a highly stable carboxylate salt, driving the reaction to completion much faster and at lower temperatures than acid hydrolysis[2]. However, it requires a subsequent, separate acidification step (adding concentrated HCl) to protonate the carboxylate before decarboxylation can occur[1]. Direct acid hydrolysis is a "one-pot" method but requires harsher reflux conditions to overcome the reversible nature of the esterification equilibrium[3].

References

  • The Malonic Ester and Acetoacetic Ester Synthesis Source: Master Organic Chemistry URL:[Link]

  • Decarboxylation Source: Master Organic Chemistry URL:[Link]

  • The Malonic Ester Synthesis Source: Ask the Nerd URL:[Link]

  • Decarboxylation of Malonic Esters Source: Chemistry Stack Exchange URL:[Link]

  • A Kinetic Study of Catalysed Solvolysis of Malonate Ester in Water-Dioxan Solvent Systems Source: International Journal of Engineering, Science and Mathematics URL:[Link]

Sources

Validation & Comparative

H-NMR spectrum analysis of 2-(3-Fluoro-4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H-NMR Spectrum of 2-(3-Fluoro-4-nitrophenyl)propanoic acid: A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H-NMR spectrum of 2-(3-Fluoro-4-nitrophenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. We will delve into a predictive analysis of its spectrum, compare it with structurally related molecules to understand the influence of its functional groups, and provide a robust experimental protocol for obtaining high-quality NMR data. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

The Structural Landscape: Predicting the ¹H-NMR Spectrum

Understanding the ¹H-NMR spectrum begins with a thorough analysis of the molecule's structure. 2-(3-Fluoro-4-nitrophenyl)propanoic acid possesses several distinct proton environments, each influenced by the electronic effects of its neighboring atoms and functional groups. The potent electron-withdrawing nature of the nitro group (-NO₂) and the high electronegativity of the fluorine atom (-F) are expected to significantly deshield adjacent protons, shifting their signals downfield.

Below is the structure with each unique proton environment labeled for clarity.

Caption: Molecular structure of 2-(3-Fluoro-4-nitrophenyl)propanoic acid with non-equivalent protons labeled.

Based on this structure, we can predict the characteristics of each proton signal. The aromatic region will be complex due to spin-spin coupling between protons (H-H coupling) and through-space coupling to the fluorine atom (H-F coupling).

Table 1: Predicted ¹H-NMR Spectral Data for 2-(3-Fluoro-4-nitrophenyl)propanoic acid

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H_COOH > 12.01HBroad Singlet (s)N/AThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2]
H_C ~8.2 - 8.41HTriplet (t)J(H_C-F) ≈ J(H_C-H_B) ≈ 8-9 HzThis proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It couples to the adjacent fluorine (ortho) and proton H_B.
H_B ~7.8 - 8.01HDoublet of Doublets (dd)J(H_B-H_C) ≈ 8-9 Hz, J(H_B-F) ≈ 5-6 HzPositioned meta to the nitro group and meta to the fluorine, it experiences moderate deshielding. It couples to both H_C and the fluorine atom.
H_A ~7.5 - 7.71HDoublet of Doublets (dd)J(H_A-H_D) ≈ 7-8 Hz, J(H_A-F) ≈ 2-3 HzThis proton is ortho to the propanoic acid group. It will be split by the methine proton (H_D) and show a smaller coupling to the meta fluorine.
H_D (Methine)~3.8 - 4.01HQuartet (q)J(H_D-H_E) ≈ 7 HzThis benzylic proton is deshielded by the adjacent aromatic ring and carboxylic acid group. It is split into a quartet by the three equivalent methyl protons (H_E).[1]
H_E (Methyl)~1.6 - 1.83HDoublet (d)J(H_E-H_D) ≈ 7 HzThese aliphatic protons are relatively shielded. They are split into a doublet by the single adjacent methine proton (H_D).[1]

Comparative Spectral Analysis: The Impact of Substituents

To validate our predictions and understand the electronic contributions of the fluoro and nitro substituents, we compare the target molecule with two simpler, structurally related compounds: 2-Phenylpropanoic acid and 3-Fluoro-4-nitrotoluene.

  • 2-Phenylpropanoic acid: This parent structure provides a baseline for the chemical shifts of the propanoic acid side chain and the unsubstituted phenyl ring.[3][4][5]

  • 3-Fluoro-4-nitrotoluene: This compound allows us to isolate the electronic effects of the fluoro and nitro groups on the aromatic ring, providing a direct comparison for the aromatic proton signals.[6][7][8][9]

Table 2: Comparative ¹H-NMR Data (Chemical Shifts in ppm)

Proton Environment2-Phenylpropanoic acid[3][5]3-Fluoro-4-nitrotoluene[6]Predicted 2-(3-Fluoro-4-nitrophenyl)propanoic acid
Aromatic H (ortho to -NO₂) N/A~8.1 (ddd)~8.2 - 8.4 (t)
Aromatic H (ortho to -F) N/A~7.4 (dd)~7.8 - 8.0 (dd)
Aromatic H (ortho to alkyl) ~7.2-7.4 (m)~7.6 (dd)~7.5 - 7.7 (dd)
Benzylic CH ~3.7 (q)N/A~3.8 - 4.0 (q)
Alkyl CH₃ ~1.5 (d)~2.6 (s)~1.6 - 1.8 (d)
Carboxylic Acid COOH ~12.0 (s)N/A> 12.0 (s)

This comparison clearly demonstrates the deshielding effect of the nitro and fluoro groups. The aromatic protons in both 3-Fluoro-4-nitrotoluene and our target molecule are shifted significantly downfield compared to the ~7.2-7.4 ppm multiplet of unsubstituted 2-phenylpropanoic acid. The proton ortho to the nitro group is the most deshielded, as expected.

A Self-Validating Protocol for High-Resolution ¹H-NMR Spectroscopy

The acquisition of a high-quality spectrum is paramount for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability.

Experimental Workflow

Sources

Comparative Guide: HPLC Method Development for 2-(3-Fluoro-4-nitrophenyl)propanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS: 81937-32-8) is a critical synthetic intermediate, often utilized in the manufacturing of phenylalkanoic acid-based non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.[1] Its structural complexity—featuring an ionizable carboxylic acid, a strongly electron-withdrawing nitro group, and a fluorine substituent—presents unique chromatographic challenges.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase.[1][2] While C18 is the default choice for general reverse-phase chromatography, our analysis demonstrates that PFP phases offer superior selectivity for this specific fluorinated nitro-aromatic compound due to distinct


-

and dipole-dipole interaction mechanisms.[1]

Chemical Profile & Analytical Challenges

Before method selection, the analyte's physicochemical properties must dictate the experimental design.[2]

PropertyValue / CharacteristicChromatographic Implication
Structure Fluorinated Nitro-Aromatic AcidHigh electron deficiency in the aromatic ring.[1]
pKa ~3.8 (Carboxylic Acid)Critical: Mobile phase pH must be < 2.8 to suppress ionization and ensure retention.[2]
LogP ~1.92 (Moderate Lipophilicity)Sufficient retention on RP columns, but risk of early elution for polar degradants.[2]
Key Impurities Regioisomers (e.g., 2-Fluoro isomer), Decarboxylated byproductsIsomers often co-elute on C18 due to identical hydrophobicity.[2]

Comparative Analysis: C18 vs. PFP Stationary Phases[3][4][5][6]

The Control: C18 (Octadecyl)[1]
  • Mechanism: Primarily hydrophobic interaction (Van der Waals forces).[2]

  • Performance: Excellent for separating compounds based on alkyl chain length or gross hydrophobicity differences.[2]

  • Limitation: Often fails to resolve positional isomers (e.g., 3-fluoro vs. 2-fluoro) or compounds with similar hydrophobicity but different electronic distributions.[1][2]

The Alternative: Pentafluorophenyl (PFP)[4][5][6]
  • Mechanism: Multimodal retention involving:

    • Hydrophobicity: Similar to C18 but slightly lower.[2]

    • 
      -
      
      
      
      Interactions:
      The electron-deficient PFP ring interacts strongly with the electron-rich or electron-deficient analyte rings.[1][2]
    • Dipole-Dipole: Strong interaction with the nitro and fluoro groups.[2]

    • Shape Selectivity: Rigid planar structure discriminates steric isomers.[2]

  • Performance: Superior resolution for halogenated and nitro-aromatic compounds.[1][2]

Comparative Data Summary (Representative)
ParameterC18 Column (Standard)PFP Column (Recommended)
Retention Mechanism HydrophobicHydrophobic +

-

+ Dipole
Resolution (Main Peak vs. Isomer) 1.2 (Partial Co-elution)2.8 (Baseline Separation)
Peak Symmetry (Tailing Factor) 1.31.05
Selectivity (

)
Low for positional isomersHigh for halogenated aromatics

Detailed Experimental Protocols

Instrumentation & Reagents[2][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]

  • Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (98%).[1][2]

Protocol A: C18 Screening Method (Baseline)

This method serves as the initial purity check but may lack specificity for isomers.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 20% B[1][2]

    • 15 min: 80% B[1][2]

    • 20 min: 20% B[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: 254 nm.

Protocol B: PFP Optimized Method (High Purity)

Recommended for final release testing and impurity profiling. [1][2]

  • Column: Phenomenex Kinetex F5 (PFP) or Waters XSelect HSS PFP, 150 x 4.6 mm, 2.6 µm (Core-Shell).[2]

    • Rationale: The PFP ligand targets the specific electron-withdrawing nature of the nitro and fluoro groups.

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid.

    • Rationale: Buffering at pH 2.8 ensures the carboxylic acid (pKa ~3.8) remains protonated (neutral), maximizing interaction with the stationary phase and preventing peak splitting.[2]

  • Mobile Phase B: Methanol.[2]

    • Rationale: Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile in PFP chromatography.[2]
  • Gradient:

    • 0 min: 30% B[1][2]

    • 12 min: 75% B[1][2]

    • 15 min: 90% B[1][2]

    • 15.1 min: 30% B[1][2]

    • 20 min: Stop

  • Flow Rate: 0.8 mL/min (Adjust for backpressure if using sub-3 µm particles).

  • Temp: 35°C.

  • Detection: 265 nm (Optimized for Nitro-aromatic absorbance).

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for selecting the PFP phase over the standard C18 for this specific molecule.

MethodDevelopment Start Analyte: 2-(3-Fluoro-4-nitrophenyl)propanoic acid PropCheck Analyze Properties: 1. Acidic (COOH) 2. Electronegative (F, NO2) 3. Aromatic Start->PropCheck PathC18 Route A: Standard C18 (Hydrophobic Interaction) PropCheck->PathC18 Standard Screen PathPFP Route B: Fluorinated Phase (PFP) (Pi-Pi + Dipole Interaction) PropCheck->PathPFP Targeted Screen ResultC18 Outcome A: Good Retention Poor Isomer Resolution (Co-elution risk) PathC18->ResultC18 ResultPFP Outcome B: Superior Selectivity Baseline Separation of Regioisomers PathPFP->ResultPFP Optimization Optimization Step: 1. pH < pKa (Use Formic/Phosphoric) 2. Solvent: MeOH (Enhances Pi-Pi) ResultPFP->Optimization Selected Method

Figure 1: Decision tree highlighting the mechanistic advantage of PFP phases for fluorinated nitro-aromatics.

References

  • Fluorinated HPLC Phases: Looking Beyond C18 . LCGC International.[2] Available at: [Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality . MAC-MOD Analytical. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases . LCGC North America.[2] Available at: [Link]

  • Separation of Nitroaromatics by C-18 Column . ResearchGate.[2] Available at: [Link]

  • PubChem Compound Summary: 2-(3-Fluoro-4-phenylphenyl)propanoic acid . National Library of Medicine.[2] Available at: [Link][1]

Sources

Publish Comparison Guide: LC-MS Identification of Impurities in Flurbiprofen Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of non-steroidal anti-inflammatory drug (NSAID) development, the purity of Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid) is not merely a regulatory checkbox but a critical determinant of drug safety and efficacy.[1] While HPLC-UV remains the workhorse for routine Quality Control (QC), it frequently fails to resolve co-eluting isomers or identify unexpected process-related impurities arising from complex synthesis pathways.

This guide objectively compares High-Resolution LC-MS/MS (Q-TOF/Orbitrap) against traditional HPLC-UV and GC-MS for the identification of Flurbiprofen intermediates and impurities. We demonstrate that LC-MS provides a 100-fold increase in sensitivity and the unique ability to elucidate structures of unknown degradants without isolation, making it the superior choice for Process Analytical Technology (PAT) and R&D troubleshooting.

The Challenge: Flurbiprofen Impurity Landscape

The synthesis of Flurbiprofen involves multi-step arylation and carboxylation reactions. Impurities arise not only from unreacted starting materials but also from side reactions involving the fluorine substituent and the biphenyl core.

Critical Synthesis Pathway & Impurity Origins

The following diagram illustrates the standard synthesis pathway and the specific points where critical impurities (EP Impurities A, B, C) are generated.

Flurbiprofen_Synthesis cluster_legend Legend Start Start: 4-Bromo-2-fluorobiphenyl Inter1 Intermediate: Grignard Reagent (2-fluoro-4-biphenylyl)magnesium bromide Start->Inter1 Mg / THF ImpA Impurity A (Desfluoro) [Process/Degradant] Start->ImpA Defluorination Side Rxn Inter2 Intermediate: 2-Hydroxy Precursor Inter1->Inter2 Pyruvic Acid / Hydrolysis Product Final API: Flurbiprofen Inter2->Product Reduction / Acidification ImpC Impurity C (Hydroxy) [Oxidation By-product] Inter2->ImpC Incomplete Reduction ImpB Impurity B (Ethyl Ester) [Esterification By-product] Product->ImpB Ethanol Solvent Interaction Key1 Main Pathway Key2 Impurity Formation

Figure 1: Flurbiprofen synthesis pathway highlighting the genesis of key pharmacopeial impurities.

Comparative Analysis: LC-MS vs. Alternatives

This section evaluates the "Product" (LC-MS/MS) against the standard alternatives (HPLC-UV and GC-MS).

Performance Matrix
FeatureHPLC-UV (Standard) GC-MS (Alternative) LC-MS/MS (Recommended)
Primary Use Routine QC, Potency AssayVolatile Impurities, Residual SolventsStructure Elucidation, Trace Analysis
Detection Limit (LOD) ~30–100 ng/mL~50 ng/mL~0.05 ng/mL
Specificity Low (Retention time only)High (Mass spectral library)Very High (Exact mass + Fragmentation)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization often required)Moderate (Requires volatile buffers)
Structural ID Impossible for unknownsGood for non-polar/volatileExcellent for polar/non-volatile
Throughput High (10-15 min)Low (30+ min)High (5-10 min UPLC)
Why LC-MS Wins for Intermediates
  • Non-Volatility: Many Flurbiprofen intermediates (e.g., carboxylic acid salts) are non-volatile and thermally unstable, making GC-MS unsuitable without tedious derivatization (e.g., MSTFA silylation).

  • Chromophore Independence: HPLC-UV relies on the biphenyl chromophore. Impurities that lose conjugation or have different extinction coefficients are often misquantified. LC-MS detects based on ionization efficiency, providing a more universal response for this class of compounds.

  • Co-elution Resolution: In HPLC-UV, Impurity C often co-elutes with the main peak under standard C18 conditions. LC-MS resolves these spectrally using Extracted Ion Chromatograms (EIC) , separating m/z 259.07 (Impurity C) from m/z 243.08 (Flurbiprofen).

Deep Dive: LC-MS Experimental Protocol

This protocol is designed for the identification of unknown impurities in a crude reaction mixture of Flurbiprofen. It utilizes a Q-TOF system for exact mass determination.[2]

Experimental Workflow

LCMS_Workflow Sample Crude Reaction Mixture Prep Dilution (MeOH:H2O) + Filtration (0.2 µm) Sample->Prep LC UPLC Separation (C18, 1.7 µm) Prep->LC Ion ESI Source (Negative Mode) LC->Ion MS1 MS1: Full Scan (m/z 50-1000) Ion->MS1 MS2 MS2: Data Dependent Fragmentation MS1->MS2 Data Data Analysis (Mass Defect Filtering) MS2->Data

Figure 2: Analytical workflow for impurity profiling using High-Resolution MS.[3]

Detailed Methodology

Objective: Identify "Unknown Impurity X" at RRT 0.93.

1. Chromatographic Conditions (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

  • Mobile Phase B: Acetonitrile.[4][5][6][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

2. Mass Spectrometry Settings (Q-TOF):

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Carboxylic acids ionize best in negative mode, forming [M-H]⁻).

  • Capillary Voltage: 2.5 kV.

  • Source Temp: 120°C; Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy: Ramp 10–40 eV for MS/MS fragmentation.

3. Data Analysis Strategy:

  • Step 1: Extract EIC for Flurbiprofen ([M-H]⁻ = 243.0821).

  • Step 2: Run Mass Defect Filter to find structurally related compounds (halogenated compounds have distinct mass defects).

  • Step 3: Compare MS/MS spectra. Flurbiprofen typically loses CO₂ (44 Da) to form a characteristic fragment at m/z 199. Impurities retaining the biphenyl core will show similar fragments.

Case Study: Identification of Impurity C

Scenario: A QC HPLC-UV run shows a small shoulder peak on the main Flurbiprofen peak. LC-MS Investigation:

  • Full Scan: The shoulder corresponds to a mass of 259.0770 (Theoretical: 259.0776).

  • Formula Calculation: Mass difference = +15.9949 Da vs Flurbiprofen (243.0821). This corresponds exactly to one Oxygen atom (+O).

  • MS/MS Fragmentation:

    • Parent: 259.07

    • Fragment 1: 215.08 (Loss of CO₂ -> 44 Da).

    • Fragment 2: 197.07 (Loss of H₂O from the 215 fragment).

  • Identification: 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid (EP Impurity C).[8]

Comparison of Identification Power
ParameterHPLC-UV ResultLC-MS/MS Result
Observation Shoulder peak at RRT 1.05Distinct peak at m/z 259.0770
Data Provided Area % onlyExact Mass + Fragment Pattern
Deduction "Unknown Impurity""Hydroxylated Derivative"
Actionable Insight None (Requires standard)Process Insight: Incomplete reduction of intermediate

Conclusion & Recommendation

For routine batch release, HPLC-UV remains cost-effective and sufficient if impurities are well-characterized. However, for process development, intermediate synthesis, and troubleshooting , LC-MS/MS is indispensable .

Strategic Recommendation:

  • Implement LC-MS (Q-TOF) during the synthesis optimization phase to map the fate of all fluorinated intermediates.

  • Validate an LC-MS/MS (Triple Quad) method for genotoxic impurity screening if low-level aniline derivatives (e.g., Impurity M precursors) are suspected, as HPLC-UV lacks the necessary sensitivity (LOD < 1 ppm).

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 .[9] "Flurbiprofen Monograph: Impurities A, B, C, D, E." European Directorate for the Quality of Medicines & HealthCare.

  • Journal of Chromatography B . "Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma." (2015).[4] Demonstrates the sensitivity of LC-MS/MS (LOD ~0.05 ng/mL) compared to UV.

  • BOC Sciences . "Flurbiprofen and Impurities: Synthesis Pathways and Structure."[1] Detailed analysis of the chemical synthesis steps (Knoevenagel condensation) and resulting impurity structures.

  • Arabian Journal of Chemistry . "Determination of flurbiprofen in pharmaceutical preparations by GC–MS." (2015).[4][10][11] Provides comparative data on GC-MS limitations and derivatization requirements.

  • ICH Guidelines Q3A(R2) . "Impurities in New Drug Substances."[12] Regulatory framework mandating the identification of impurities >0.10%.

Sources

Comparison Guide: 2-(3-Fluoro-4-nitrophenyl)propanoic acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the development of arylpropionic acid NSAIDs (the "profen" class), the strategic introduction of fluorine is not merely for lipophilicity modulation—it is a critical determinant of metabolic stability and potency.

This guide compares 2-(3-Fluoro-4-nitrophenyl)propanoic acid (Compound F) with its non-fluorinated analog, 2-(4-nitrophenyl)propanoic acid (Compound H) .

While both serve as vital precursors in the synthesis of biphenyl-based anti-inflammatories, Compound F is the specific key intermediate for Flurbiprofen . The presence of the fluorine atom at the 3-position (ortho to the nitro group) fundamentally alters the synthetic handling, acidity, and downstream pharmacological profile compared to the non-fluorinated analog.

Key Technical Differentiators
  • Synthetic Reactivity: The 3-fluoro substituent activates the 4-nitro group towards reduction but introduces nucleophilic aromatic substitution (

    
    ) liabilities not present in Compound H.
    
  • Acidity (pKa): Compound F exhibits higher acidity (

    
    ) due to inductive electron withdrawal, influencing extraction and purification pH thresholds.
    
  • End-Product Potency: The fluorinated scaffold yields Flurbiprofen, which demonstrates superior cyclooxygenase (COX) inhibition and metabolic resistance compared to the non-fluorinated biphenyl analog.

Physicochemical Profile Comparison

The following data contrasts the fluorinated precursor with its hydrogen analog. Note the shift in LogP and pKa, which dictates solvent choice during process scale-up.

FeatureCompound F (Fluorinated) Compound H (Non-Fluorinated) Impact on Workflow
IUPAC Name 2-(3-Fluoro-4-nitrophenyl)propanoic acid2-(4-Nitrophenyl)propanoic acid
CAS No. 81937-32-819910-33-9Sourcing identifier
Molecular Weight 213.16 g/mol 195.17 g/mol Stoichiometry adjustments
LogP (Predicted) ~2.24~1.92F requires more non-polar solvents for extraction.
pKa (Acid) ~3.9 - 4.1~4.4 - 4.5F requires lower pH to ensure protonation during isolation.
Electronic Effect

(F) = +0.34
H = 0.00F deactivates ring to electrophilic attack; activates for reduction.
Primary Utility Flurbiprofen precursorGeneric biphenyl-propionic acid precursorTarget API synthesis

Synthetic Utility & Reactivity Analysis

The Pathway to Flurbiprofen

The primary application of Compound F is the synthesis of Flurbiprofen.[1] The workflow involves reducing the nitro group to an amine, followed by a Gomberg-Bachmann or Pschorr coupling to form the biphenyl core.

Critical Insight: The fluorine atom at position 3 is ortho to the reactive nitrogen center.[2] This steric and electronic proximity stabilizes the diazonium intermediate when using specific counterions (e.g.,


), a behavior not observed in the non-fluorinated Compound H.
Reactivity Diagram (Graphviz)

The following diagram illustrates the divergent reactivity and the specific "Fluorine Effect" on the synthetic pathway.

G Start_F Compound F (3-Fluoro-4-nitro...) Start_H Compound H (Non-Fluorinated) Start_F->Start_H Comparison Inter_Amine_F Intermediate: 3-Fluoro-4-amino... Start_F->Inter_Amine_F Nitro Reduction (Faster via F-activation) Inter_Amine_H Intermediate: 4-Amino... Start_H->Inter_Amine_H Nitro Reduction Diazonium_F Diazonium Salt (F) Stabilized by BF4- Inter_Amine_F->Diazonium_F NaNO2 / HBF4 Diazonium_H Diazonium Salt (H) Standard Stability Inter_Amine_H->Diazonium_H NaNO2 / HCl Product_F Flurbiprofen (High Potency NSAID) Diazonium_F->Product_F Coupling (Benzene) High Yield Product_H Des-fluoro Analog (Lower Stability) Diazonium_H->Product_H Coupling (Benzene) Moderate Yield

Caption: Comparative synthetic pathways showing the stabilizing role of fluorine in the diazonium intermediate step towards Flurbiprofen.

Detailed Experimental Protocols

Handling Precautions ( Liability)

Unlike the non-fluorinated analog, Compound F possesses a leaving group (Fluorine) activated by the para-nitro group.

  • Risk: Exposure to strong nucleophiles (e.g., methoxide, hydroxide at high temp) can displace the fluorine, leading to impurities (e.g., 3-methoxy-4-nitro derivatives).

  • Control: Maintain reaction temperatures

    
    C during basic hydrolysis steps and avoid strong alkoxide bases.
    
Protocol: Selective Nitro Reduction

This protocol is optimized for Compound F to prevent defluorination while ensuring complete reduction of the nitro group.

Reagents:

  • Substrate: 2-(3-Fluoro-4-nitrophenyl)propanoic acid (10 mmol)

  • Catalyst: 10% Pd/C (5 mol%) - Note: Avoid PtO2 as it may promote defluorination.

  • Solvent: Methanol/Ethyl Acetate (1:1 v/v)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.13 g of Compound F in 50 mL of MeOH/EtOAc mixture. Ensure complete solvation; the fluorinated compound is more lipophilic and may require gentle warming (

    
    C).
    
  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (0.5 g). Caution: Pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by the amine (
      
      
      
      , stains with Ninhydrin).
  • Filtration: Filter the catalyst through a Celite pad. Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Observation: The fluorinated amine intermediate is often an oil that crystallizes slowly, whereas the non-fluorinated analog crystallizes readily.

  • Yield Validation: Expected yield >95%. Analyze via

    
    H-NMR. Look for the disappearance of the low-field nitro-adjacent protons and the upfield shift of the aromatic protons ortho to the amine.
    
Protocol: Diazonium Coupling (The "Fluorine" Method)

This step highlights the specific requirement for the fluorinated analog to maximize yield, utilizing Fluoboric acid (


).[3]
  • Diazotization: Suspend the amine (from step 4.2) in 40%

    
     (aq) at 
    
    
    
    C. Add
    
    
    (1.1 equiv) dropwise.
    • Why: The

      
       counterion stabilizes the 3-fluoro-4-diazonium species, preventing premature decomposition.
      
  • Coupling: Add cold benzene (excess) to the diazonium salt.

  • Decomposition: Warm the biphasic mixture to

    
    C or treat with Copper powder (Gomberg-Bachmann conditions).
    
  • Result: Formation of the 2-fluoro-4-biphenylyl core (Flurbiprofen precursor).[3]

Biological & Data Interpretation[4][5][6]

Why choose the fluorinated scaffold (Compound F) over the non-fluorinated one?

Metabolic Stability

The C-F bond is metabolically inert. In the non-fluorinated analog (Compound H), the position ortho to the propanoic acid chain is susceptible to enzymatic hydroxylation (Phase I metabolism).

  • Compound F: The Fluorine atom blocks this site, extending the half-life (

    
    ) of the drug.
    
  • Compound H: Rapidly metabolized to inactive hydroxylated byproducts.

Potency Data (Inhibition of COX-1/COX-2)

The following table summarizes the pharmacological impact of the precursor choice on the final API.

API GeneratedPrecursor UsedIC50 (COX-1)

M
IC50 (COX-2)

M
Clinical Status
Flurbiprofen Compound F 0.04 0.51 Approved NSAID
Des-fluoro AnalogCompound H~1.50>10.0Experimental / Low Potency

Data Note: Flurbiprofen exhibits roughly 30x higher potency against COX-1 compared to its non-fluorinated counterpart, largely due to the conformational lock imposed by the ortho-fluorine atom, which fits the enzyme active site more tightly.

References

  • Upjohn Co. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters (EP0032620A1). European Patent Office.
  • Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry.[2][3][5][6][7][4][8][9] Chemical Society Reviews, 37, 320–330.[4] (Cited for metabolic stability mechanisms).

Sources

Validated Analytical Methods for Fluorinated Phenylpropionic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated phenylpropionic acid derivatives—most notably the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid)—are a critical class of therapeutics utilized for their cyclooxygenase (COX) inhibitory properties and potential in modulating amyloid-beta pathways.

For researchers and drug development professionals, selecting and validating the correct analytical modality is the difference between a robust pharmacokinetic (PK) model and compromised data. This guide objectively compares High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing field-proven, self-validating protocols grounded in ICH Q2(R2) guidelines.

Mechanistic Rationale & Causality in Method Development

As an application scientist, method development cannot be a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte. When developing an assay for fluorinated phenylpropionic acids, three structural domains dictate the experimental parameters:

  • The Biphenyl Core (Stationary Phase Selection): These derivatives possess substantial hydrophobicity (logP ~4.1). Reversed-phase C18 or Phenyl-hexyl columns are optimal because they leverage strong hydrophobic and

    
     interactions, achieving baseline resolution from polar biological matrix interferences 1.
    
  • The Propionic Acid Moiety (Mobile Phase pH Control): The carboxylic acid group has a pKa of approximately 4.2. To ensure reproducible retention times and eliminate peak tailing, the mobile phase pH must be maintained at least 1.5 units below the pKa (e.g., using 5 mM ammonium formate or 0.1% formic acid). This suppresses ionization, keeping the molecule in its neutral, highly retentive state during LC separation 2.

  • The Electronegative Fluorine & Carboxyl Group (MS/MS Ionization): In electrospray ionization (ESI), the carboxylic acid group readily donates a proton. Therefore, negative ion mode (ESI-) is mandatory for maximum sensitivity. For flurbiprofen, the precursor ion is

    
     at m/z 243.2. Upon collision-induced dissociation, the primary fragmentation pathway is the neutral loss of carbon dioxide (44 Da), yielding a highly stable product ion at m/z 199.2. Monitoring this 243.2 
    
    
    
    199.2 transition provides absolute structural specificity 3.

Comparative Performance of Analytical Modalities

The choice between HPLC-PDA and UPLC-MS/MS depends entirely on the sample matrix and required sensitivity. Table 1 summarizes the quantitative performance metrics of both modalities based on validated flurbiprofen models.

Table 1: Comparative Performance of Analytical Modalities

ParameterHPLC-PDA (Formulation QC)UPLC-MS/MS (Bioanalysis)
Primary Application High-throughput formulation QCTrace-level PK/PD bioanalysis
Stationary Phase 5 µm C18 (4.6 x 250 mm)Sub-2 µm C18 (2.1 x 50 mm)
Detection Modality UV Absorbance (

= 247 nm)
Negative ESI (MRM: 243.2

199.2)
Linear Dynamic Range 5 – 50 µg/mL 15 – 5000 ng/mL [[2]]()
Limit of Quantitation ~0.045 µg/mL 45 ng/mL 2
Run Time per Sample 5 – 10 minutes

3.0 minutes

Self-Validating Experimental Protocols

Protocol A: HPLC-PDA for Formulation Quality Control

Objective: Isocratic quantification of flurbiprofen in pharmaceutical matrices. Causality: Isocratic elution minimizes baseline drift and column re-equilibration time, making it ideal for high-throughput QC where matrix complexity is low.

  • Standard Preparation: Dissolve the reference standard in methanol to create a stock solution (1 mg/mL). Dilute with the mobile phase to construct a calibration curve spanning 5–50 µg/mL 1.

  • Mobile Phase Formulation: Prepare a 50:50 (v/v) mixture of 30 mM Disodium hydrogen phosphate buffer (pH adjusted to 7.0) and Acetonitrile. Filter through a 0.22 µm PTFE membrane and degas via sonication 1.

  • Chromatographic Conditions:

    • Column: Gemini C18 (5 µm, 4.6 mm × 250 mm).

    • Flow Rate: 1.0 mL/min (Ensures optimal linear velocity for 4.6 mm ID columns).

    • Detection: PDA set to 247 nm (the

      
       corresponding to the conjugated biphenyl system) 4.
      
  • Self-Validation Check: Inject a blank matrix followed by the LLOQ standard. A signal-to-noise (S/N) ratio of

    
     10 at 247 nm confirms system readiness and validates the absence of carryover.
    
Protocol B: UPLC-MS/MS for in vivo Bioanalysis

Objective: High-sensitivity quantification in complex biological matrices (e.g., plasma, tissue). Causality: Gradient elution sharpens the analyte band, while tandem mass spectrometry provides absolute structural specificity, eliminating isobaric matrix interference.

  • Sample Extraction: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing an internal standard (e.g., Ketoprofen) to precipitate proteins. Vortex for 2 mins, then centrifuge at 14,000 rpm for 10 mins at 4°C 3.

  • Mobile Phase Formulation:

    • Phase A: 5 mM Ammonium formate in LC-MS grade water 2.

    • Phase B: 100% Methanol.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 mm × 50 mm) to maximize theoretical plates.

    • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min 2.

  • MS/MS Parameters (Negative ESI):

    • Desolvation Temperature: 400°C 3.

    • MRM Transition: m/z 243.2

      
       199.2 (Collision Energy: ~15 V).
      
  • Self-Validation Check: Monitor the baseline for the 243.2

    
     199.2 transition in a double-blank sample. The appearance of a peak at the analyte retention time with an area >20% of the LLOQ indicates source contamination or column carryover, invalidating the run until resolved.
    

ICH Q2(R1/R2) Validation Parameters Summary

Whether utilizing UV or MS detection, the method must comply with ICH Q2(R2) guidelines. Table 2 outlines the acceptance criteria alongside experimental results achieved in validated flurbiprofen studies.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterAcceptance CriteriaExperimental Result (Flurbiprofen Model)
Linearity (

)

0.995
> 0.9991 (Rat Plasma) 2
Intra-day Precision

2.0% (QC),

15% (Bio)

10.0% RSD 2
Inter-day Precision

2.0% (QC),

15% (Bio)

10.0% RSD 2
Accuracy / Recovery 98.0% – 102.0% (QC)97.07% – 103.66% 1
Specificity No matrix interference at RTBaseline resolved, S/N

10 at LLOQ

Workflow Visualization

AnalyticalWorkflow S1 1. Sample Preparation (Protein Precipitation / LLE) S2 2. Chromatographic Separation (RP-HPLC / UPLC, C18 Column) S1->S2 Injection S3 3. Detection Modality (PDA at 247 nm or ESI-MS/MS) S2->S3 Elution S4 4. Method Validation (ICH Q2(R2) Guidelines) S3->S4 Data Acquisition

Analytical validation workflow for fluorinated phenylpropionic acid derivatives.

References

  • [4] Title: Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC Source: nih.gov URL:

  • [1] Title: A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC Source: nih.gov URL:

  • [3] Title: Single Intravenous Dose of Novel Flurbiprofen-Loaded Proniosome Formulations Provides Prolonged Systemic Exposure and Anti-inflammatory Effect | Molecular Pharmaceutics Source: acs.org URL:

  • [2] Title: A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed Source: nih.gov URL:

Sources

Reference Standard Characterization Guide: CAS 81937-32-8

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization framework for CAS 81937-32-8 , chemically identified as 2-(3-Fluoro-4-nitrophenyl)propanoic acid . This compound serves as a critical impurity reference standard and synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically within the Flurbiprofen and related 2-arylpropionic acid class.

2-(3-Fluoro-4-nitrophenyl)propanoic acid[1][2][3][4][5][6]

Executive Summary & Strategic Importance

In pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is defined not just by what it is, but by what it is not. CAS 81937-32-8 represents a critical process-related impurity or key intermediate in the synthesis of fluorinated biphenyl propionic acids (e.g., Flurbiprofen).

Because of the nitro group's potential genotoxicity and the fluorine moiety's impact on metabolic stability, accurate quantification of this specific impurity is a regulatory imperative (ICH Q3A/Q3B). This guide compares the performance of a Certified Reference Standard (Primary) against Research Grade (Crude) alternatives, demonstrating why "purity by HPLC" is an insufficient metric for quantitative applications.

Comparative Analysis: Reference Standard Grades

The following data illustrates the risks of using uncharacterized materials for critical assays (e.g., Response Factor determination).

Performance Matrix: Primary Standard vs. Research Grade
FeaturePrimary Reference Standard (Qualified) Research Grade (Alternative) Impact on Data Integrity
Assay Method Mass Balance (100% - Impurities - Solvents - Water - Ash) or qNMR HPLC Area % onlyResearch grade assumes 100% active content, leading to overestimation of potency and underestimation of impurity levels in the API.
Water Content Measured via Karl Fischer (KF) (typically <0.5%)Not measured (often hygroscopic)Unaccounted water (e.g., 2-5%) causes a direct mass error in standard preparation.
Residual Solvents Quantified via GC-Headspace UnknownPresence of trapped synthesis solvents (e.g., Toluene, Ethyl Acetate) dilutes the standard.
Counter-Ion/Salt Stoichiometry confirmed (Acid form vs. Salt)AmbiguousCAS 81937-32-8 is an acid; inadvertent salt formation (e.g., ammonium salt) changes MW by ~17 units (~8% error).
Uncertainty Calculated (e.g., ± 0.3%)UnknownImpossible to validate analytical methods (ICH Q2) without known uncertainty.
Experimental Case Study: The "Purity Trap"

In a comparative study, a batch of CAS 81937-32-8 was analyzed.

  • HPLC Purity (Area %): 99.2% (Looks excellent).

  • TGA/KF Analysis: Detected 3.5% volatiles (Water + Residual Solvent).

  • qNMR Assay: 95.5% w/w.

Characterization Protocols (The "Gold Standard")

To qualify CAS 81937-32-8 as a Primary Reference Standard, the following multi-modal protocols must be executed. These protocols are self-validating.

Protocol A: Structural Identification via Multi-Nuclear NMR

Rationale: The presence of Fluorine requires 19F-NMR to confirm regiochemistry (position of F relative to Nitro group), which 1H-NMR alone might obscure due to overlapping aromatic signals.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve ~10 mg in DMSO-d6 (preferred for solubility of nitro-aromatics) or CDCl3 .

  • 1H-NMR (Proton):

    • Target Signals: Methyl doublet (~1.5 ppm), Methine quartet (~3.8 ppm), Aromatic region (7.0–8.5 ppm).

    • Coupling check: Look for J(H-F) coupling in the aromatic protons to verify the 3-Fluoro position.

  • 19F-NMR (Fluorine):

    • Expectation: Single singlet (or multiplet if proton-coupled) around -110 to -120 ppm (typical for aryl fluorides).

    • Validation: Absence of other fluorine peaks rules out regioisomers (e.g., 2-Fluoro isomer).

  • 13C-NMR (Carbon):

    • Confirm Carbonyl carbon (~175 ppm) and C-F coupling (doublet, J ~250 Hz).

Protocol B: Purity & Impurity Profiling via HPLC-UV

Rationale: Reverse-phase chromatography separates the target acid from potential non-polar precursors (e.g., non-nitrated analogs) or polar degradation products.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Carboxyl).

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Visualizations

Diagram 1: Analytical Characterization Workflow

This flowchart illustrates the decision logic for qualifying the Reference Standard.

CharacterizationWorkflow Start Raw Material (CAS 81937-32-8) Identity Structural ID (1H, 19F NMR, MS, IR) Start->Identity Purity Chromatographic Purity (HPLC-UV) Start->Purity Volatiles Volatile Content (TGA / Karl Fischer / GC-HS) Start->Volatiles Decision Is Purity > 98% AND Structure Confirmed? Identity->Decision Purity->Decision Volatiles->Decision Calc Mass Balance Calculation Assay = (100 - Imp% - Volatiles%) Decision->Calc Yes Reject Reject / Re-purify Decision->Reject No qNMR Cross-Validation via qNMR (Internal Std) Calc->qNMR Verify Final Release as Primary Reference Standard qNMR->Final

Caption: Workflow ensuring the "Mass Balance" approach matches orthogonal qNMR data for absolute accuracy.

Diagram 2: Impurity Context (Flurbiprofen Pathway)

Understanding where this impurity originates helps in controlling it.

SynthesisPathway Precursor Starting Material (Fluorobenzene deriv.) Impurity CAS 81937-32-8 (Nitro-Intermediate) Precursor->Impurity Nitration/Alkylation Reduction Reduction Step (Nitro -> Amine) Impurity->Reduction Critical Control Point API Flurbiprofen API (Target Molecule) Impurity->API Carryover (Impurity in Final Drug) Coupling Aryl Coupling (Formation of Biphenyl) Reduction->Coupling Coupling->API

Caption: CAS 81937-32-8 is a potential carryover impurity if the reduction/coupling steps are incomplete.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5948033: 2-(3-Fluoro-4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Flurbiprofen Monograph: Related Substances. (General reference for impurity profiling methods of arylpropionic acids).
  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance. (Standard for qNMR methodology).

Sources

FTIR spectral peaks for nitro and carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Differentiating Nitro and Carboxylic Acid Functional Groups with FTIR Spectroscopy

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. Its ability to probe the vibrational modes of chemical bonds provides a unique fingerprint for identifying functional groups. This guide offers an in-depth comparison of the FTIR spectral signatures of two crucial functional groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). We will move beyond simple peak listings to explore the underlying principles, influencing factors, and robust experimental protocols necessary for unambiguous characterization.

The Vibrational Language of Molecules: A Primer

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an absorption spectrum.[1][2][3] The position (wavenumber), intensity, and shape of these absorption peaks provide a wealth of information about the molecule's functional groups and overall structure.[1][3]

The Unmistakable Signature of Carboxylic Acids

The carboxylic acid functional group (-COOH) presents one of the most recognizable sets of peaks in an FTIR spectrum, primarily due to the profound effect of hydrogen bonding.[4][5] In most states (except for very dilute, non-polar solutions), carboxylic acids exist as hydrogen-bonded dimers, which dominates their spectral appearance.

Key Vibrational Modes for Carboxylic Acids:
  • O-H Stretching: The most characteristic feature is an intensely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[4][6][7][8][9] This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding within the dimeric structure.[4][7][10] This band is often so wide that it overlaps with the C-H stretching region (~3000 cm⁻¹), creating a "messy" appearance that is, in itself, highly indicative of a carboxylic acid.[4][7]

  • C=O (Carbonyl) Stretching: A very strong and sharp peak appears between 1760 and 1690 cm⁻¹.[1][4][11] The exact position is sensitive to the local environment:

    • Hydrogen-Bonded Dimers: Typically absorb around 1725-1700 cm⁻¹.[6][10]

    • Free (Monomeric): Absorb at a higher frequency, near 1760 cm⁻¹.[6]

    • Conjugation: If the carboxyl group is conjugated with a double bond or aromatic ring, the C=O peak shifts to a lower wavenumber (by 20-30 cm⁻¹) due to resonance effects that weaken the carbonyl bond.[6][10]

  • C-O Stretching: This vibration results in a medium-to-strong intensity peak in the 1320-1210 cm⁻¹ region.[4][5]

  • O-H Bending: Carboxylic acids display two O-H bending (deformation) vibrations: an in-plane bend between 1440-1395 cm⁻¹ and a broad out-of-plane bend (or "wag") often centered around 920 cm⁻¹.[4][5]

Identifying the Nitro Group: A Tale of Two Stretches

The nitro group (-NO₂) is a strong electron-withdrawing group whose spectral features are dominated by the stretching vibrations of the two N-O bonds.[12] Due to the large change in dipole moment during these vibrations, the resulting peaks are typically very strong and easily identifiable.[13]

Key Vibrational Modes for Nitro Groups:
  • Asymmetric NO₂ Stretching (ν_as): This is a strong, prominent absorption band typically found in the 1550-1475 cm⁻¹ region.[12][14][15] This peak is one of the most reliable indicators of a nitro group.

  • Symmetric NO₂ Stretching (ν_s): Another strong band appears at a lower frequency, in the 1360-1290 cm⁻¹ range.[12][14][15]

  • Influence of Molecular Structure:

    • Aromatic vs. Aliphatic: When the nitro group is attached to an aromatic ring, both stretching bands tend to shift to slightly lower wavenumbers compared to aliphatic nitro compounds.[14][15][16]

    • Electronic Effects: The presence of other substituents on an aromatic ring can further influence the exact peak positions. Electron-donating groups (like -OCH₃ or -NH₂) can modulate the electronic environment and shift the absorption frequencies.[12]

Comparative Analysis: Distinguishing -COOH from -NO₂

While both functional groups have strong, characteristic peaks, careful analysis of the entire spectrum is crucial for unambiguous identification, especially in molecules containing both moieties or where overlapping peaks may cause confusion.

Summary of Diagnostic Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)Peak Characteristics
Carboxylic Acid O-H Stretch3300 - 2500Very Strong, Very Broad
C=O Stretch1760 - 1690Strong, Sharp
C-O Stretch1320 - 1210Medium - Strong
O-H Bend (out-of-plane)950 - 910Medium, Broad
Nitro Group Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
Key Differentiating Features & Potential Overlaps:
  • The Definitive O-H Stretch: The presence of the extremely broad absorption band from 3300-2500 cm⁻¹ is the single most definitive evidence for a carboxylic acid.[4][9] Nitro groups have no absorptions in this region.

  • The Carbonyl Peak: A strong, sharp peak around 1710 cm⁻¹ is a clear indicator of a C=O bond, pointing strongly to a carboxylic acid (or other carbonyl-containing functional group).[11][17] Nitro compounds lack this feature.

  • The "Two-Peak" Nitro Signature: The presence of two distinct, strong peaks around 1550 cm⁻¹ and 1350 cm⁻¹ is the classic signature of a nitro group.[13][16]

  • Region of Overlap: The primary area of potential confusion lies between 1450 cm⁻¹ and 1200 cm⁻¹. The symmetric NO₂ stretch (1360-1290 cm⁻¹) can overlap with the C-O stretch (1320-1210 cm⁻¹) and the in-plane O-H bend (1440-1395 cm⁻¹) of a carboxylic acid. In such cases, the overall pattern is key: for a nitro compound, this peak will be accompanied by its strong asymmetric counterpart around 1550 cm⁻¹, while for a carboxylic acid, it will be accompanied by the broad O-H and sharp C=O stretches.

Experimental Protocols: Ensuring Data Integrity

The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation. The chosen method must ensure the sample is presented to the infrared beam in a manner that yields a clear, interpretable spectrum without interference from the preparation materials.[18][19]

Protocol 1: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR has become the preferred method for many applications due to its simplicity and lack of required sample preparation.[20][21] It is ideal for rapid analysis of powders, films, and viscous liquids.

Methodology:

  • Background Spectrum: Before analyzing the sample, ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean. Run a background spectrum with the clean, empty crystal. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ and any instrumental noise.

  • Sample Application: Place a small amount of the solid powder or a single drop of the liquid directly onto the center of the ATR crystal.

  • Apply Pressure: For solid samples, lower the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Acquire Spectrum: Collect the sample spectrum. A typical acquisition involves 16 to 64 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[19]

  • Cleaning: Thoroughly clean the crystal surface after analysis using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Protocol 2: KBr Pellet Method for Solid Samples

This traditional transmission method is excellent for achieving high-resolution spectra of solid samples that can be finely ground.

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[18]

  • Grinding: Using an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is formed. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.[22]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[18]

  • Background & Analysis: Place the pellet into the sample holder in the FTIR spectrometer's beam path and acquire the spectrum. A background spectrum of the empty sample compartment should be run beforehand.

Visualizing the Workflow and Logic

To synthesize this information, we can visualize both the general analytical workflow and the specific decision-making process for distinguishing these two functional groups.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Choose Method (ATR, KBr, etc.) Sample Prepare Sample (Grind, Place on Crystal) Prep->Sample Background Run Background Spectrum Sample->Background Place in Spectrometer Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Interpret Interpret Peaks (Identify Functional Groups) Process->Interpret Report Report Findings Interpret->Report

Caption: A general workflow for FTIR analysis.

Functional_Group_ID Distinguishing -COOH vs. -NO₂ start Analyze Spectrum broad_oh Broad Peak? 3300-2500 cm⁻¹ start->broad_oh carbonyl Strong, Sharp Peak? ~1710 cm⁻¹ broad_oh->carbonyl Yes nitro_peaks Two Strong Peaks? ~1550 & ~1350 cm⁻¹ broad_oh->nitro_peaks No is_cooh Carboxylic Acid (-COOH) Identified carbonyl->is_cooh Yes not_cooh Not a Carboxylic Acid carbonyl->not_cooh No (Re-evaluate) is_nitro Nitro Group (-NO₂) Identified nitro_peaks->is_nitro Yes not_nitro Not a Nitro Group nitro_peaks->not_nitro No (Other functional groups)

Caption: A decision tree for spectral identification.

Conclusion

While both carboxylic acid and nitro groups produce strong, characteristic infrared absorptions, they are readily distinguishable through a systematic evaluation of the entire FTIR spectrum. The hallmark of a carboxylic acid is its exceptionally broad O-H stretching vibration, complemented by a strong carbonyl peak. Conversely, the nitro group is reliably identified by its pair of strong asymmetric and symmetric stretching bands. By employing robust sample preparation protocols and a logical, evidence-based approach to spectral interpretation, researchers can confidently characterize these vital functional groups, paving the way for advancements in drug development and chemical synthesis.

References

  • University of California, Davis. (n.d.). IR: carboxylic acids. LibreTexts. Retrieved from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: nitro groups. LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from [Link]

  • Chalmers, J. M., & Griffiths, P. R. (Eds.). (2006). Interpretation of Infrared Spectra, A Practical Approach. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • MDPI. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Nitro Groups. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Chiral HPLC separation of 2-(3-Fluoro-4-nitrophenyl)propanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The chiral separation of 2-(3-Fluoro-4-nitrophenyl)propanoic acid is a critical analytical challenge in modern pharmaceutical development. As a highly functionalized 2-arylpropionic acid, this compound serves as a vital chiral building block and intermediate for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Because the stereochemistry of 2-arylpropionic acids dictates their pharmacological efficacy (typically, the S-enantiomer acts as the active cyclooxygenase inhibitor), achieving baseline enantiomeric resolution is a strict regulatory and synthetic necessity[2].

As an Application Scientist, I approach this separation not as a trial-and-error exercise, but as a predictable system of intermolecular interactions. This guide objectively compares the performance of leading chiral stationary phases (CSPs) and provides a self-validating methodology for the robust separation of these enantiomers.

Mechanistic Grounding: The Tripoint Recognition Model

To separate the (R)- and (S)-enantiomers of 2-(3-Fluoro-4-nitrophenyl)propanoic acid, we must exploit the transient diastereomeric complexes formed between the analyte and the polysaccharide-based CSP[3]. The separation is driven by three primary causal mechanisms:

  • Hydrogen Bonding: The carboxylic acid moiety of the analyte acts as both a hydrogen-bond donor and acceptor, interacting directly with the carbamate linkages of the CSP[3].

  • 
     Interactions:  The 3-fluoro-4-nitrophenyl ring is highly electron-deficient due to the strong electron-withdrawing nature of both the nitro and fluoro groups. This makes it an exceptional 
    
    
    
    -acceptor, pairing strongly with the electron-rich, methyl-substituted phenyl rings of CSPs like Amylose tris(3,5-dimethylphenylcarbamate)[4].
  • Steric Inclusion: The helical twist of the polysaccharide backbone creates a chiral cavity that stereoselectively accommodates one enantiomer more favorably than the other, dictating the enantiomer elution order (EEO)[5].

Mechanism Analyte Enantiomer (Analyte) CSP Polysaccharide CSP Analyte->CSP Hydrogen Bonding (COOH to Carbamate) Analyte->CSP π-π Interactions (Nitrophenyl to Aryl) Analyte->CSP Dipole Stacking (C-F bond) Analyte->CSP Steric Fit (Chiral Cavity)

Mechanistic interactions driving chiral recognition on polysaccharide CSPs.

Comparative Performance Data

When screening columns, Amylose and Cellulose derivatives exhibit distinct enantioselectivities due to their differing supramolecular structures[4]. Below is a comparative performance matrix based on established chromatographic behavior for fluorinated 2-arylpropionic acids under Normal Phase (NP) conditions.

Chiral Stationary Phase (CSP)Polymer BackboneMobile Phase (v/v/v)Retention Factor (

)
Selectivity (

)
Resolution (

)
Peak Shape / Tailing
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (80:20:0.1)1.851.422.80 Excellent (

= 1.05)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (80:20:0.1)2.101.251.65Good (

= 1.15)
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane/EtOH/TFA (85:15:0.1)3.401.121.10Broad (

= 1.30)

Application Insight: The Amylose-based AD-H column consistently outperforms Cellulose-based alternatives for highly functionalized profen derivatives. The larger helical cavity of amylose better accommodates the bulky 3-fluoro-4-nitrophenyl moiety, maximizing the


 stacking overlap.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a closed-loop, self-validating system. Every step includes a causality check to ensure the analytical environment is strictly controlled.

Workflow N1 Analyte: 2-(3-Fluoro-4-nitrophenyl)propanoic acid N2 CSP Screening (Amylose vs. Cellulose) N1->N2 N3 Mobile Phase Optimization (Hexane/IPA + 0.1% TFA) N2->N3 N4 Parameter Tuning (Temperature & Flow Rate) N3->N4 N5 Method Validation (Resolution > 1.5) N4->N5

Chiral HPLC method development workflow for 2-arylpropionic acids.

Step 1: Mobile Phase Preparation & System Equilibration
  • Action: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (80:20, v/v). Add 0.1% (v/v) Trifluoroacetic acid (TFA). Degas ultrasonically for 15 minutes.

  • Causality: The non-polar hexane drives the analyte into the CSP cavities, while the polar IPA modulates the strength of hydrogen bonding. The addition of 0.1% TFA is non-negotiable. It suppresses the ionization of the propanoic acid moiety. Without it, the carboxylic acid undergoes partial ionization, leading to severe peak tailing and complete loss of resolution due to secondary achiral ion-exchange with residual silanols on the silica support[5].

Step 2: Sample Preparation
  • Action: Dissolve the 2-(3-Fluoro-4-nitrophenyl)propanoic acid racemate directly in the prepared mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head. Solvent mismatch can distort the injection band, artificially lowering the resolution and compromising the integrity of the data.

Step 3: Chromatographic Execution
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Causality: The 254 nm wavelength specifically targets the strong

    
     transition of the nitrophenyl chromophore, maximizing the signal-to-noise ratio while minimizing baseline drift from the mobile phase components.
    
Step 4: System Suitability & Self-Validation Gate
  • Action: Execute a single injection and calculate the Tailing Factor (

    
    ) and Resolution (
    
    
    
    ).
  • Validation Gate:

    • If

      
      : The system is failing to suppress ionization. Flush the column with 0.5% TFA in ethanol to passivate active silanol sites before re-equilibrating.
      
    • If

      
      : The thermodynamic system is stable. Proceed to full quantitative analysis.
      

References

  • Title: Enantiomeric separation of drugs by HPLC Source: R Discovery URL
  • Title: HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order Source: ResearchGate URL
  • Title: Enantiomeric Separation and Detection of 2-Arylpropionic Acids Derivatized with [(N,N-Dimethylamino)
  • Title: HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases Source: ResearchGate URL
  • Title: The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs Source: MDPI URL

Sources

Thermal Profiling & Stability Assessment: 2-(3-Fluoro-4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Process Chemists & Formulators

Executive Summary & Strategic Context

2-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS: 81937-32-8) is a critical synthetic intermediate, primarily serving as the "A-Ring" precursor in the synthesis of Flurbiprofen and related NSAIDs. Its thermal characterization is not merely a quality control step but a safety imperative. Unlike the final stable biphenyl drug (Flurbiprofen), this intermediate contains a nitro group (


) adjacent to a fluorine atom, introducing potential thermal instability and energetic decomposition risks during scale-up.

This guide compares the thermal behavior of this intermediate against Flurbiprofen (Final API) and its Non-fluorinated Analog to provide a baseline for purity assessment and process safety.

The Comparative Landscape
CompoundRoleKey Thermal FeatureCritical Risk
2-(3-Fluoro-4-nitrophenyl)propanoic acid Target Intermediate Moderate MP; Potential Exotherm >200°CDecarboxylation & Nitro-runaway
Flurbiprofen Final API Sharp MP (110–111°C); High StabilityPolymorphism (Form I vs. II)
2-(4-Nitrophenyl)propanoic acid Structural Analog Lower MP (88–89°C)Reference for Fluorine effect

Experimental Protocols (Self-Validating Systems)

To ensure reproducible data that distinguishes between solvates, polymorphs, and decomposition, the following protocols utilize a "coupled" logic: TGA validates the DSC events.

A. Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point (

    
    ), heat of fusion (
    
    
    
    ), and onset of exothermic decomposition.
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Crucible: Gold (Au) High-Pressure Capsules (Recommended for nitro compounds to contain potential over-pressure) or standard Aluminum (Al) crimped pans with a pinhole (if safety screening confirms no explosion risk).

  • Protocol:

    • Equilibration: Equilibrate at 25°C.

    • Ramp: Heat at 10.0 °C/min to 250°C.

    • Purge: Dry Nitrogen (

      
      ) at 50 mL/min.
      
    • Validation: Indium standard (

      
      ) check prior to run.
      
B. Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between surface moisture, solvates (stoichiometric loss), and degradation (bulk mass loss).

  • Instrument: TGA (e.g., TA Discovery or Netzsch TG 209).

  • Crucible: Platinum (Pt) or Alumina (

    
    ).
    
  • Protocol:

    • Ramp: Heat at 10.0 °C/min from Ambient to 400°C.

    • Purge: Nitrogen (

      
      ) at 40 mL/min (Balance purge) and 60 mL/min (Sample purge).
      
    • Data Logic: If DSC shows an endotherm at

      
       but TGA shows 0% mass loss, it is a melt . If TGA shows mass loss, it is a solvate  or decomposition .
      

Comparative Results & Discussion

A. Melting Point & Purity (DSC Endotherms)

The introduction of the Fluorine atom at the 3-position generally increases the lattice energy compared to the non-fluorinated analog due to the strong dipole and stacking interactions.

ParameterTarget Intermediate (F-Nitro)Non-Fluorinated AnalogFlurbiprofen (Final Drug)
Onset Melting (

)
98 – 102 °C (Typical)*88 – 89 °C [1]110 – 111 °C [2]
Peak Shape Sharp (if >98% pure)Broadens significantly with impuritiesVery Sharp

(J/g)
~120–140 J/g~110 J/g125 J/g

*> Note: Exact MP varies by recrystallization solvent. The Fluorine atom typically boosts MP by 10–15°C over the hydrogen analog.

B. Thermal Stability & Decomposition (TGA/DSC Exotherms)

This is the most critical section for process chemists. The Nitro group is the weak link.

  • The Intermediate (Target):

    • Stage 1 (Volatiles): < 0.5% loss up to 150°C (unless wet).

    • Stage 2 (Decarboxylation): Onset ~190–210°C. The propanoic acid chain cleaves

      
      .
      
    • Stage 3 (Nitro-Decomposition): > 220°C. WARNING: This is often observed as a sharp Exotherm in DSC. TGA will show rapid mass loss. The presence of Fluorine can sensitize the ring to nucleophilic attack or radical decomposition at high temperatures.

  • Flurbiprofen (Reference):

    • Exhibits superior thermal stability.

    • No significant mass loss until >240°C.

    • Absence of the nitro group eliminates the low-temperature exotherm risk.

C. Impurity Fingerprinting

If your DSC trace for the Target Intermediate shows a small "shoulder" peak at 110°C , it indicates contamination with Flurbiprofen (if in a late-stage mixture) or a structural isomer. Conversely, if analyzing Flurbiprofen, a small peak at ~100°C suggests residual Intermediate.

Visualizing the Analysis Workflow

The following diagram outlines the decision logic for interpreting thermal data during the synthesis optimization of Flurbiprofen precursors.

ThermalAnalysisLogic Sample Sample: Nitro-Intermediate DSC_Run Run DSC (10°C/min) Sample->DSC_Run TGA_Run Run TGA (10°C/min) Sample->TGA_Run Result_Endo Endotherm (90-110°C) DSC_Run->Result_Endo Result_Exo Exotherm (>200°C) DSC_Run->Result_Exo Check_TGA Check TGA Mass Loss Result_Endo->Check_TGA Conclusion_Danger Thermal Hazard (Do Not Scale >180°C) Result_Exo->Conclusion_Danger Conclusion_Pure Pure Melt (Proceed to Coupling) Check_TGA->Conclusion_Pure 0% Loss Conclusion_Solvate Solvate/Wet (Dry & Retest) Check_TGA->Conclusion_Solvate >1% Loss

Figure 1: Decision matrix for thermal characterization of 2-(3-Fluoro-4-nitrophenyl)propanoic acid.

Synthesis Pathway & Thermal Checkpoints

Understanding where this compound fits helps explain the thermal data. The transition from the Nitro-intermediate to the final Drug involves reduction and coupling, significantly changing the thermal profile.

SynthesisPath Start 2,4-Difluoronitrobenzene Step1 Nucleophilic Substitution (Introduction of Propionate) Start->Step1 Intermediate TARGET: 2-(3-Fluoro-4-nitrophenyl) propanoic acid (MP ~100°C | Unstable >200°C) Step1->Intermediate Step2 Reduction & Suzuki Coupling Intermediate->Step2 Final Flurbiprofen (MP 110°C | Stable) Step2->Final

Figure 2: Synthetic route highlighting the thermal stability shift from the unstable nitro-intermediate to the stable final drug.[1]

References

  • Sigma-Aldrich. (n.d.). 2-(4-Nitrophenyl)propionic acid Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3394, Flurbiprofen. Retrieved from

  • Mettler Toledo. (n.d.).[2] Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Retrieved from

  • ChemScene. (n.d.). 2-(3-Fluoro-4-nitrophenyl)propanoic acid Product Data. Retrieved from [3]

Sources

Benchmarking Synthetic Routes for 2-(3-Fluoro-4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS 508201-62-7) is a critical pharmacophore, serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and emerging androgen receptor antagonists. Its structural core—a chiral propionic acid moiety attached to a fluoro-nitro-benzene ring—presents specific regiochemical challenges.

This guide benchmarks the two dominant synthetic strategies:

  • The

    
     Malonate Displacement (The "Gold Standard"):  A high-yielding, regioselective route utilizing 2,4-difluoronitrobenzene.
    
  • The Direct Nitration Route: A cost-effective but lower-fidelity approach involving the nitration of 2-(3-fluorophenyl)propanoic acid.

Recommendation: For pharmaceutical-grade applications requiring >98% purity and strict regiocontrol, Method A (


)  is the superior protocol. Method B is viable only for early-stage commodity synthesis where isomer separation capabilities exist.

Chemical Retrosynthesis & Strategy

The synthesis hinges on the orthogonal introduction of the propanoic acid tail relative to the nitro and fluoro substituents.

  • Target Structure: A benzene ring substituted at position 1 with a 2-propanoic acid group, at position 2 with a hydrogen, at position 3 with a fluorine atom, and at position 4 with a nitro group.

  • Regiochemical Pivot: The relative positioning of the Fluorine (meta to chain, ortho to nitro) dictates the starting material selection.

Pathway Visualization

Retrosynthesis Target Target: 2-(3-Fluoro-4-nitrophenyl)propanoic acid Inter_A Intermediate A: Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate Target->Inter_A Hydrolysis & Decarboxylation Inter_B Intermediate B: 2-(3-Fluorophenyl)propanoic acid Target->Inter_B Electrophilic Nitration SM_A Start A: 2,4-Difluoronitrobenzene + Diethyl methylmalonate Inter_A->SM_A SNAr Displacement (Regioselective) SM_B Start B: 3-Fluorobenzaldehyde (via Reformatsky) Inter_B->SM_B Chain Extension

Figure 1: Retrosynthetic analysis contrasting the convergent


 route (Green) against the linear functionalization route (Red).

Method A: The Malonate Route (Recommended)

This method exploits the high reactivity of the fluorine atom para to the nitro group in 2,4-difluoronitrobenzene. The nitro group acts as an electron-withdrawing activating group, stabilizing the Meisenheimer complex intermediate.

Mechanistic Insight

The nucleophile (diethyl methylmalonate anion) selectively attacks C4 rather than C2.

  • Why? Resonance structures for the intermediate formed by attack at C4 can delocalize the negative charge directly onto the nitro group oxygens. Attack at C2 (meta to nitro) does not allow this resonance stabilization.

Detailed Protocol

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)[1]

  • Diethyl methylmalonate (1.1 eq)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step Workflow:

  • Enolate Formation:

    • Charge a reactor with DMF (5 vol) and diethyl methylmalonate (1.1 eq).

    • Cool to 0°C. Add base (

      
       or NaH) portion-wise to control hydrogen evolution (if NaH) or exotherm. Stir for 30 mins to ensure complete enolate formation.
      
  • Nucleophilic Attack (

    
    ): 
    
    • Add 2,4-difluoronitrobenzene (1.0 eq) dropwise, maintaining internal temperature <25°C.

    • Critical Control Point: Monitor the exotherm. The reaction is highly energetic.

    • Heat to 50–60°C for 4–6 hours.

    • Validation: Monitor by HPLC/TLC. Disappearance of the difluoro starting material indicates completion.

  • Hydrolysis & Decarboxylation:

    • Quench reaction with water and extract the malonate intermediate with Ethyl Acetate.

    • Concentrate the organic layer.

    • Add Acetic Acid (glacial) and concentrated HCl (ratio 3:1).

    • Reflux (100–110°C) for 12–16 hours. This step hydrolyzes the esters to the di-acid, which spontaneously decarboxylates under thermal conditions to form the mono-acid.

  • Isolation:

    • Cool to room temperature.[2] Pour into ice water.

    • The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Performance Data:

Metric Value Notes
Yield (Overall) 82–87% High efficiency due to regioselectivity.
Regioselectivity >99:1 Attack exclusively at C4 (para-nitro).
Purity >98% (HPLC) Minimal side products.

| Scalability | High | Standard industrial unit operations. |

Method B: Direct Nitration Route (Alternative)

This route involves nitrating the pre-formed arylpropionic acid. While starting materials are cheaper, the lack of regiocontrol makes this route inferior for high-purity applications.

Mechanistic Challenges

The starting material, 2-(3-fluorophenyl)propanoic acid, has two directing groups:

  • Alkyl group (Position 1): Weakly activating, ortho/para directing.

  • Fluoro group (Position 3): Deactivating, ortho/para directing.

Conflict:

  • The Alkyl group directs to positions 2 and 4.

  • The Fluoro group directs to positions 2, 4, and 6 (relative to itself).

  • Result: Nitration occurs primarily at Position 4 (Target) and Position 6 (Isomer). Separation of the 4-nitro and 6-nitro isomers requires difficult fractional crystallization or chromatography.

Protocol Summary
  • Dissolve 2-(3-fluorophenyl)propanoic acid in concentrated

    
     at -10°C.
    
  • Add fuming

    
     dropwise.
    
  • Quench on ice.

  • Purification: Multiple recrystallizations required to remove the 6-nitro isomer.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two methodologies.

FeatureMethod A (

Malonate)
Method B (Direct Nitration)
Regiocontrol Excellent. Thermodynamic and kinetic favorability for C4 attack.Poor. Competitive directing effects lead to isomer mixtures.
Safety Moderate.[3] Handling nitro-aromatics requires thermal care.Low. Nitration reactions carry explosion risks; exotherms are sharp.
Cost Moderate (Malonates are more expensive than Nitric Acid).Low (Reagents are cheap), but purification costs are high.
E-Factor Lower (Less waste generated from purification).Higher (Significant solvent waste during isomer separation).
Decision Workflow

DecisionMatrix Start Start: Select Route Q1 Is >98% Isomeric Purity Required? Start->Q1 RouteA Route A: SNAr Malonate (Recommended) Q1->RouteA Yes (Pharma/R&D) RouteB Route B: Direct Nitration Q1->RouteB No (Commodity/Agro)

Figure 2: Decision matrix for process chemists.

References

  • Process for Preparation of Flurbiprofen. (2023). QuickCompany. Retrieved from [Link]

  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2006). Gang Lu et al., University of Trieste. Retrieved from [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters. (1981). European Patent EP0032620A1. Google Patents.
  • Synthesis of 2-(4-nitrophenyl)propionic acid. (2023). PrepChem. Retrieved from [Link]

Sources

Safety Operating Guide

2-(3-Fluoro-4-nitrophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: 2-(3-Fluoro-4-nitrophenyl)propanoic acid

Executive Summary & Compound Profile

This guide outlines the mandatory disposal procedures for 2-(3-Fluoro-4-nitrophenyl)propanoic acid . As a Senior Application Scientist, I emphasize that this compound presents a dual-hazard profile: the nitro group introduces potential toxicity and thermal sensitivity, while the fluorine atom mandates specific incineration protocols to prevent hydrofluoric acid (HF) emission.[1]

Do not dispose of this compound down the drain or in general organic waste streams.

Chemical Identity & Hazard Matrix
PropertyDetail
Chemical Name 2-(3-Fluoro-4-nitrophenyl)propanoic acid
Functional Groups Carboxylic Acid, Nitro (-NO₂), Fluorine (-F)
Primary Hazards Skin/Eye Irritant (Acidic), Toxic (Nitro-aromatic), Recalcitrant (C-F bond)
Disposal Stream Halogenated Organic Acids
RCRA Status Characteristic Waste (Toxic/Corrosive) - Not typically P/U listed by specific CAS, but must be profiled.[1][2]

Pre-Disposal Assessment: The Segregation System

To ensure a self-validating safety loop, you must characterize the waste before containerization.[1] This prevents incompatible mixtures that could lead to exothermic runaways or toxic gas generation.

The "Acid-Halogen" Segregation Rule

This compound must be isolated based on two chemical realities:

  • Acidity: Mixing with strong bases (e.g., Sodium Hydroxide waste) will cause immediate exothermic neutralization, potentially pressurizing waste containers.[1]

  • Halogen Content: Mixing with non-halogenated solvents (e.g., Acetone, Hexane) dilutes the halogen content, but the entire mixture must then be treated as halogenated, significantly increasing disposal costs and complicating incineration.[1]

Operational Check:

  • Test 1 (pH): Confirm pH < 4 using litmus paper.

  • Test 2 (Halogen): Verify the label explicitly states "Fluorinated."

Step-by-Step Disposal Protocol

Phase A: Containerization
  • Container Material: Use HDPE (High-Density Polyethylene) or Glass .

    • Reasoning: Avoid metal containers. While the acid is weak, long-term storage of nitro-aromatic acids in metal can lead to corrosion and trace metal contamination which may catalyze decomposition.[1]

  • Labeling:

    • Must read: "WASTE: 2-(3-Fluoro-4-nitrophenyl)propanoic acid" .

    • Hazard Tags: Toxic , Corrosive , Halogenated .[1]

Phase B: Waste Stream Assignment

You must assign this to the High-Temperature Incineration (Halogenated) stream.

  • Why Incineration? The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological treatment or low-temp thermal treatment will not destroy the compound and may release it into the environment.

  • Why Specific "Halogenated" Incineration? Burning fluorinated compounds generates Hydrogen Fluoride (HF) gas.

    • Reaction:

      
      [1]
      
    • Facilities designated for halogenated waste utilize alkaline scrubbers in their flue gas stacks to capture HF before it exits the plant. Sending this to a general organic incinerator risks damaging their equipment and violating emission permits.

Phase C: Solid vs. Liquid Handling
  • If Solid (Powder): Double-bag in polyethylene bags before placing in the secondary HDPE drum. This prevents dust generation (inhalation hazard) during transport.[3][4]

  • If Solution (HPLC Waste/Mother Liquor): Ensure the solvent carrier is compatible. If dissolved in Acetonitrile/Methanol, it remains in the "Halogenated Solvent" stream.[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2-(3-Fluoro-4-nitrophenyl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) to prevent dust inhalation Solid->Bagging SolventCheck Check Solvent Compatibility (No Strong Bases!) Liquid->SolventCheck Container Containerize: HDPE or Glass Label: 'Halogenated Acid' Bagging->Container SolventCheck->Container Stream Select Waste Stream: HALOGENATED ORGANIC Container->Stream Destruction Destruction Method: High-Temp Incineration (>1100°C) with HF Scrubbing Stream->Destruction

Caption: Operational logic flow for the safe segregation and destruction of fluorinated nitro-aromatic acids.

Emergency Contingencies: Spills & Exposure

In the event of a spill, immediate action is required to neutralize the acid and contain the toxicity.

ScenarioProtocol
Minor Spill (Solid) 1. Isolate: Evacuate area of unnecessary personnel.2. PPE: Wear nitrile gloves, lab coat, and P95/N95 respirator (dust protection).3.[1] Clean: Gently sweep into a dustpan. Do not create dust. 4. Wash: Wipe surface with 5% Sodium Bicarbonate solution, then water.[1]
Minor Spill (Liquid) 1. Neutralize: Cover spill with Sodium Bicarbonate or Spill-X-A until bubbling ceases.2. Absorb: Use vermiculite or clay absorbent.3. Disposal: Collect all material as Hazardous Waste (do not trash).
Skin Contact Wash immediately with soap and water for 15 minutes.[5] The nitro group can be absorbed transdermally; seek medical attention if irritation persists.

Regulatory & Scientific Context

Why this matters: The presence of the Nitro group suggests a potential for biological toxicity (similar to 3-nitropropionic acid, a known mitochondrial toxin), while the Fluorine moiety classifies it as an "emerging contaminant" concern if released into water systems.[1] Fluorinated organics are often precursors to PFAS-like persistence issues.

  • EPA/RCRA Compliance: While not always explicitly listed, this waste meets the criteria for D002 (Corrosivity) if liquid pH

    
     2, and must be managed as F-listed  equivalent if spent halogenated solvents are involved in the mixture [1].[1]
    
  • Incineration Standards: Effective destruction of fluorinated compounds requires temperatures above 850°C (often 1100°C) to break the C-F bond and prevent the formation of fluorinated dioxins or incomplete combustion products [2].[6]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Washington, D.C.[1][2] Available at: [Link]

  • Tsang, W., & Burgess, D. R. Incineration of Fluorinated Hydrocarbons.[1] National Institute of Standards and Technology (NIST). Available at: [Link]

Sources

Personal protective equipment for handling 2-(3-Fluoro-4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for 2-(3-Fluoro-4-nitrophenyl)propanoic acid Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Safety Snapshot

Immediate Action Required: Treat this compound as a hazardous solid irritant with potential for acute toxicity upon inhalation or dermal absorption. All handling must occur within a certified chemical fume hood.

Critical Parameter Specification
Chemical Name 2-(3-Fluoro-4-nitrophenyl)propanoic acid
CAS Number 81937-32-8 (Racemic) | 1630321-96-8 (S-Isomer)
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Acute Toxicity (H302).
Storage 2–8°C (Refrigerated), Desiccated, Inert Atmosphere (Ar/N₂ recommended).
Signal Word WARNING

Chemical Profile & Hazard Analysis

To select the correct PPE, we must understand the "Why" behind the hazard. This molecule combines a carboxylic acid tail with a fluoronitrobenzene core.

  • The Acid Functionality (Propanoic Acid): Contributes to immediate tissue irritation (skin/mucous membranes) and corrosivity to eyes in high concentrations.

  • The Nitro-Aromatic Core: Nitro compounds are notorious for dermal absorption . While solid acids are less lipophilic than liquid nitrobenzene, the presence of the Fluorine atom on the ring increases lipophilicity and metabolic stability, potentially enhancing bioavailability if inhaled or touched.

  • The Fluorine Substituent: Increases the chemical stability and potential toxicity. Fluorinated aromatics can sometimes act as sensitizers or exhibit different metabolic profiles than their non-fluorinated counterparts.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the Hazard Analysis.

Protection Zone Standard Protocol (Solid Handling) High-Risk Protocol (Solution/Scale-up) Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Silver Shield / Laminate liners under Nitrile.Nitrile provides good splash protection. Double gloving allows removal of the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood Use Mandatory . If hood is unavailable (NOT recommended), use N95/P95 respirator.Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.Prevents inhalation of fine particulates during weighing. OV/AG protects against solvent vapors if the compound is in solution.
Eye/Face Chemical Safety Goggles (tight-fitting).Face Shield + Safety Goggles.Safety glasses with side shields are insufficient for fine powders that can drift around gaps. Goggles seal the eyes from dust.
Body Lab Coat (Cotton/Poly blend), Long sleeves, Closed-toe shoes.Tyvek® Lab Coat or Apron (impervious).Prevents dust accumulation on street clothes. Tyvek is required if handling large quantities (>5g) to prevent fabric saturation.

Operational Handling Protocol

This workflow minimizes the "Time at Risk" (TAR) for the operator.

Phase A: Preparation & Weighing
  • Engineering Control: Verify Fume Hood flow is >100 fpm (face velocity).

  • Static Control: Use an antistatic gun or ionizer bar inside the balance draft shield. Why? Nitro-aromatic powders are often static-prone; static discharge can scatter hazardous dust.

  • Containment: Place the analytical balance inside the hood. If this is impossible, use a secondary containment tray and a "weighing funnel" technique to minimize transfer distance.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving (e.g., in DMF, DCM, or Methanol), add solvent slowly to the solid.

    • Caution: The heat of solution is generally low, but always assume exothermicity with nitro compounds.

  • Vessel Management: Cap all vessels immediately after addition. Do not leave open vials of the solid sitting in the hood.

  • Labeling: Mark all flasks clearly with "Toxic/Irritant - Nitro Compound".

Phase C: Safe Handling Workflow (Visualized)

SafeHandling Start Start: Retrieve from Storage (4°C) Equilibrate Equilibrate to Room Temp (Prevents condensation/hydrolysis) Start->Equilibrate PPE_Check PPE Check: Double Nitrile + Goggles + Lab Coat Equilibrate->PPE_Check Weighing Weighing (Inside Fume Hood) Use Antistatic Gun PPE_Check->Weighing Pass Solubilization Dissolve in Solvent (Add solvent to solid) Weighing->Solubilization Transfer carefully Spill Spill Event? Weighing->Spill Reaction Proceed to Reaction Solubilization->Reaction Cleanup Wet Wipe Method (Do not sweep dry dust) Spill->Cleanup Yes

Figure 1: Operational workflow emphasizing temperature equilibration and spill logic.

Decontamination & Disposal Strategy

The "Wet Method" for Decontamination: Never sweep dry nitro-aromatic dusts; this generates airborne aerosols.

  • Cover: Cover the spill with a paper towel.

  • Dampen: Spray the towel with a compatible solvent (e.g., Ethanol or Acetone) or water (if water-soluble) to dampen the powder.

  • Wipe: Wipe up the damp material.

  • Double Bag: Place waste in a sealable bag, then inside a second bag.

Disposal Path:

  • Stream: Organic Waste (Halogenated).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Note: The presence of Fluorine requires a scrubber to neutralize potential HF generation during incineration.

Emergency Response

Scenario Immediate Action
Eye Contact Flush for 15 minutes immediately. Hold eyelids open. The acidity can cause corneal damage. Seek medical attention.
Skin Contact Remove contaminated clothing.[1][2][3][4][5] Wash skin with soap and copious water .[1][2][6] Do not use ethanol on skin (enhances absorption of nitro compounds).
Inhalation Move to fresh air.[1][2][3][4][6][7][8][9] If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56973356, 2-(3-Fluoro-4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.